1,6-Diacetoxyhexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-acetyloxyhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWEWMHABZQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884237 | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-17-9 | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylene glycol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Diacetoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,6-diacetoxyhexane, a versatile diester with applications ranging from organic synthesis to polymer chemistry and biomolecular studies. As a key building block and solvent, a thorough understanding of its characteristics is essential for its effective and safe utilization in research and development.
Molecular Structure and Identification
This compound, also known by its IUPAC name 6-acetyloxyhexyl acetate, is the diester of 1,6-hexanediol and acetic acid.[1] Its structure consists of a linear six-carbon hexane backbone with acetate groups ester-linked at the 1 and 6 positions. This symmetrical structure imparts a unique balance of hydrophobicity from the hexane chain and polarity from the ester functionalities.
The key identifiers for this compound are:
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature with a faint, sweet odor.[2] Its physical state is a direct consequence of its relatively low melting point. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Odor | Faint sweet odor | [2] |
| Melting Point | 9 °C | [1][7] |
| Boiling Point | 260 °C | [1][6][7] |
| Density | 1.01 g/cm³ | [1][4] |
| Refractive Index | 1.43 | [4] |
| Flash Point | ~85 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [2] |
The moderate boiling point and specific gravity are indicative of the intermolecular forces, primarily van der Waals interactions and dipole-dipole interactions from the ester groups.[1]
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically shows distinct signals corresponding to the different types of protons in the molecule.[1][4][8] The methylene protons adjacent to the ester oxygen atoms are the most deshielded, appearing as a triplet around 4.06 ppm.[1] The protons of the methyl groups of the acetate moieties appear as a singlet, while the methylene protons of the hexane chain produce a set of multiplets.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton.[2][4] Key signals include those for the carbonyl carbons of the ester groups, the carbons of the hexane chain, and the methyl carbons of the acetate groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands typical of an ester.[1][4] A prominent peak is observed in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group.[1] The C-O single bond stretching of the ester linkage typically appears in the 1163-1210 cm⁻¹ range.[1] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete esterification of the diol.[1]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation is characteristic of aliphatic esters, often showing a prominent peak for the acetyl cation (m/z 43).[1]
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the ester functional groups. It is a stable compound under standard conditions but can undergo several important reactions:
-
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to its parent alcohol, 1,6-hexanediol, and acetic acid.[1] This reaction is a classic example of ester saponification under basic conditions.
-
Transesterification: The acetoxy groups can be exchanged by reacting with other alcohols in the presence of an acid or base catalyst. This allows for the synthesis of different esters of 1,6-hexanediol.
-
Deacetylation: Under basic conditions, the acetate groups can be removed to yield 1,6-hexanediol.[1]
The following diagram illustrates the hydrolysis of this compound:
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(6222-17-9) 1H NMR [m.chemicalbook.com]
1,6-diacetoxyhexane molecular structure and formula
An In-depth Technical Guide: The Molecular Structure, Synthesis, and Application of 1,6-Diacetoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile linear diester that serves as a crucial building block in polymer chemistry and as a bifunctional linker in complex organic synthesis. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and purification. Furthermore, we explore its structural elucidation through spectroscopic methods and discuss its key applications, particularly those relevant to materials science and drug development. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Core Molecular Structure and Physicochemical Profile
Understanding the fundamental structure and properties of this compound is paramount for its successful application in any experimental context. The molecule's architecture dictates its reactivity, solubility, and physical characteristics.
Chemical Formula and Nomenclature
This compound is systematically known by its IUPAC name, 6-acetyloxyhexyl acetate .[1][2] It is a symmetrical diester derivative of hexane-1,6-diol.[1]
The molecule features a flexible six-carbon aliphatic chain, which imparts lipophilic character, capped at both ends by polar acetate groups. This bifunctional nature is the source of its utility. Due to the absence of any chiral centers, the molecule is achiral and has no stereoisomers.[1]
References
A Comprehensive Technical Guide to the Synthesis of 1,6-Diacetoxyhexane from 1,6-Hexanediol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,6-diacetoxyhexane from its precursor, 1,6-hexanediol. The document is structured to serve researchers, chemists, and professionals in drug development and material science by detailing the fundamental reaction mechanisms, comparing various synthetic methodologies, and providing a field-proven experimental protocol. Emphasis is placed on the causality behind procedural choices, adherence to safety protocols, and the principles of green chemistry. The guide includes detailed characterization data, workflow visualizations, and a comprehensive list of authoritative references to ensure scientific integrity and practical applicability.
Introduction and Strategic Importance
This compound, also known as hexamethylene diacetate, is a valuable diester utilized across diverse chemical industries.[1] Its applications range from serving as a specialty solvent and a versatile reagent in organic synthesis to acting as a crosslinking agent in polymer chemistry and an intermediate in the production of pharmaceuticals and fragrances.[2] The synthesis of this compound from 1,6-hexanediol via diacetylation is a cornerstone esterification reaction. This guide aims to provide a comprehensive technical overview of this transformation, focusing on chemical principles, practical execution, and safety considerations.
Reaction Fundamentals: The Di-esterification of 1,6-Hexanediol
The conversion of 1,6-hexanediol to this compound is a classic example of nucleophilic acyl substitution. The two primary hydroxyl (-OH) groups of the diol act as nucleophiles, attacking an electrophilic acetylating agent to form two ester linkages.
2.1 Choice of Acetylating Agent: Acetic Anhydride
While acetic acid can be used in traditional Fischer esterification, acetic anhydride is often the reagent of choice for this synthesis. The rationale for this preference is rooted in chemical kinetics and equilibrium principles:
-
Irreversibility: The reaction of an alcohol with an anhydride produces an ester and a carboxylic acid (acetic acid in this case). Unlike Fischer esterification, which produces water and is reversible, this pathway is effectively irreversible, driving the reaction to completion and resulting in higher yields.[3][4]
-
Higher Reactivity: Acetic anhydride possesses two electrophilic carbonyl carbons and a superior leaving group (the acetate anion) compared to the hydroxyl group of acetic acid, making it inherently more reactive towards nucleophilic attack by the diol.
The overall balanced chemical equation is:
HO-(CH₂)₆-OH + 2 (CH₃CO)₂O → CH₃COO-(CH₂)₆-OCOCH₃ + 2 CH₃COOH
2.2 Reaction Mechanism
The diacetylation process occurs in two successive steps, one for each hydroxyl group. The mechanism, typically facilitated by an acid catalyst, proceeds as follows:
-
Activation of the Anhydride: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride. This protonation enhances the electrophilicity of the adjacent carbonyl carbon, "activating" it for nucleophilic attack.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen of a hydroxyl group on 1,6-hexanediol attacks the activated carbonyl carbon.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a positively charged tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the oxonium ion to another oxygen atom. The intermediate then collapses, eliminating acetic acid as a stable leaving group and yielding the protonated monoester.
-
Deprotonation: The catalyst is regenerated by the removal of the proton from the carbonyl oxygen of the newly formed ester.
-
Second Esterification: The process is repeated for the second hydroxyl group to yield the final product, this compound.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic strategy depends on factors such as scale, required purity, cost, and environmental considerations.
| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid Catalysis | Acetic Anhydride; H₂SO₄ or p-TsOH | 80-120°C, 2-6 h | Fast, high conversion, inexpensive catalysts.[5] | Corrosive, difficult catalyst removal, generates acidic waste. |
| Heterogeneous Acid Catalysis | Acetic Anhydride; Acidic Resins (e.g., Amberlyst-15) | 80-110°C, 4-8 h | Catalyst is easily separated and reusable, less corrosive, reduced waste.[6] | Slower reaction rates, higher initial catalyst cost.[5] |
| Catalyst-Free Synthesis | Acetic Anhydride | >120°C, >8 h | Avoids catalyst contamination and removal steps. | Requires higher temperatures and longer reaction times, potential for side reactions. |
| Enzymatic Catalysis | Vinyl Acetate or Acetic Anhydride; Immobilized Lipase (e.g., Novozym 435) | 40-70°C, 24-72 h | High selectivity, mild conditions, environmentally benign.[7][8] | Very slow, high catalyst cost, potential for enzyme deactivation. |
Detailed Experimental Protocol: Synthesis via Heterogeneous Catalysis
This protocol details a robust and environmentally conscious method using a reusable solid acid catalyst, which minimizes corrosive waste streams and simplifies product purification.
4.1 Materials and Equipment
-
Reagents: 1,6-Hexanediol (99%), Acetic Anhydride (≥99%), Amberlyst-15 (or equivalent strong acidic resin), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser, thermometer, overhead or magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, rotary evaporator.
4.2 Step-by-Step Methodology
-
Catalyst Preparation: Wash the Amberlyst-15 resin (approx. 5-10% by weight of the limiting reagent) with ethyl acetate and dry under vacuum to remove moisture and any impurities.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,6-hexanediol (e.g., 0.1 mol, 11.82 g).
-
Reagent Addition: Add a slight excess of acetic anhydride (e.g., 0.22 mol, 22.46 g, 20.8 mL) to the flask. This ensures the complete conversion of both hydroxyl groups.
-
Catalyst Introduction: Add the pre-washed and dried Amberlyst-15 resin to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diol spot/peak is no longer visible (typically 4-6 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture using a Buchner funnel to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for future use.
-
Work-up & Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid byproduct and any remaining acetic anhydride (CAUTION: CO₂ evolution). Continue adding until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For applications requiring very high purity, the product can be further purified by vacuum distillation.
Product Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The absence of a broad O-H stretch in the IR spectrum and the disappearance of the diol's signals in the ¹H NMR spectrum are key indicators of a complete reaction.[9]
| Technique | Parameter | Expected Result for this compound |
| Appearance | Physical State | Colorless to pale yellow clear liquid.[10][2] |
| ¹H NMR | Chemical Shift (δ) | ~4.06 ppm (triplet, 4H, -OCH₂ -), ~2.05 ppm (singlet, 6H, -COCH₃ ), ~1.65 ppm (multiplet, 4H), ~1.40 ppm (multiplet, 4H).[9][11] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch at 1735-1750 cm⁻¹; C-O stretch at 1160-1210 cm⁻¹; Absence of broad O-H band from 3200-3600 cm⁻¹.[9] |
| Mass Spec. (EI) | Key Fragment (m/z) | Prominent acetyl cation at m/z 43; molecular ion peak may be of low intensity.[9] |
Safety, Handling, and Waste Management
A rigorous adherence to safety protocols is non-negotiable when handling the reagents involved in this synthesis.
-
Acetic Anhydride: This substance is highly corrosive, a lachrymator (causes tearing), flammable, and reacts violently with water to produce corrosive acetic acid.[12][13][14][15] It must be handled exclusively within a certified chemical fume hood. [13][16]
-
Personal Protective Equipment (PPE): Chemical-resistant nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles are mandatory at all times.[13][16]
-
Engineering Controls: Ensure the work area is well-ventilated. An emergency eyewash station and safety shower must be immediately accessible.[13] All heating and stirring equipment should be intrinsically safe or explosion-proof.[14]
-
Waste Disposal: All liquid waste, including aqueous layers from the work-up, should be collected in a designated, labeled hazardous waste container. The waste stream will be acidic and must be handled accordingly. Do not pour any reagents or waste down the drain.[13] Solid waste, such as used drying agent, should also be disposed of in a labeled container.
Conclusion
The synthesis of this compound from 1,6-hexanediol is a fundamental and adaptable esterification. While traditional homogeneous acid catalysis is effective, modern approaches utilizing heterogeneous solid acid catalysts offer significant advantages in terms of environmental impact, safety, and process simplification. The choice of methodology should be guided by a thorough assessment of project goals, available resources, and a commitment to safe laboratory practices. The protocol and data presented in this guide provide a reliable framework for the successful synthesis and validation of this important chemical intermediate.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 3. Towards a greener synthesis of dianhydrohexitol esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 11. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
- 12. isotope.com [isotope.com]
- 13. echemi.com [echemi.com]
- 14. media.laballey.com [media.laballey.com]
- 15. ineos.com [ineos.com]
- 16. quora.com [quora.com]
An In-Depth Technical Guide to 1,6-Diacetoxyhexane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,6-diacetoxyhexane, a versatile diester with significant applications in organic synthesis, polymer chemistry, and the formulation of high-value commercial products. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.
Core Identification and Chemical Profile
Chemical Abstract Service (CAS) Number: 6222-17-9[1][2][3]
Molecular Formula: C₁₀H₁₈O₄[1]
Molecular Weight: 202.25 g/mol [2]
Synonyms: 1,6-Hexanediol diacetate, Hexamethylene diacetate, Hexane-1,6-diyl diacetate, 1,6-HDDA, NSC 67922[1][4]
Structural Representation
This compound is the diester of 1,6-hexanediol and acetic acid. Its linear structure, with acetoxy groups at both ends of a six-carbon chain, is fundamental to its reactivity and utility.
Physicochemical and Spectroscopic Data
This compound is a colorless to almost colorless clear liquid with a faint, sweet odor.[1] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 260 °C | [2] |
| Melting Point | 9 °C | [2] |
| Flash Point | ~85 °C | [2] |
| Purity | >98.0% (GC) | [4] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound in a laboratory setting.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet at approximately 4.06 ppm corresponding to the methylene protons adjacent to the oxygen atoms of the acetate groups. A singlet for the methyl protons of the acetyl groups appears around 2.05 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester at around 171 ppm, the methylene carbons attached to the oxygen at approximately 64 ppm, and the methyl carbons of the acetate groups at about 21 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The C-O single bond stretching is observed in the 1163-1210 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum typically shows a prominent peak for the acetyl cation (m/z 43). The molecular ion peak may be of low intensity due to the facile fragmentation of the aliphatic ester.
Synthesis Methodologies
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.
Direct Acetylation of 1,6-Hexanediol
The most common and straightforward method for synthesizing this compound is the direct esterification of 1,6-hexanediol with an acetylating agent.[2]
Reaction Scheme:
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Diacetoxyhexane
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,6-diacetoxyhexane (CAS: 6222-17-9), a versatile diester utilized as a chemical intermediate and polymer component.[1][2] As a self-validating system for structural elucidation and purity confirmation, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide field-proven insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the molecular characteristics of this compound.
Molecular Structure and Physicochemical Properties
This compound, also known as hexane-1,6-diyl diacetate, is a symmetrical diester of 1,6-hexanediol with the molecular formula C₁₀H₁₈O₄.[1][2] Its linear aliphatic backbone and terminal acetate groups dictate its chemical reactivity and physical properties, such as its liquid state at room temperature and its utility as a precursor in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6222-17-9 | [3] |
| Molecular Formula | C₁₀H₁₈O₄ | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 260 °C | [1] |
| Melting Point | 9 °C | [1] |
The symmetrical nature of the molecule is a key determinant of its spectroscopic signature, resulting in a simplified spectrum relative to its molecular weight.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for identifying monomolecular organic compounds, providing detailed information about molecular structure and chemical environment.[4][5][6] For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
¹H NMR Analysis
Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shift, integration, and signal splitting.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for esters and its well-characterized residual solvent peak for calibration.
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving baseline resolution of the methylene multiplets.
-
Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but typically 16 scans are sufficient.
-
Processing: Process the Free Induction Decay (FID) with a standard exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.
The ¹H NMR spectrum of this compound in CDCl₃ reveals four distinct signals, consistent with the molecule's symmetry.[1]
Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Triplet (t) | 4H | -O-CH₂ -CH₂- |
| 2.05 | Singlet (s) | 6H | CH₃ -C(=O)- |
| 1.63 | Quintet (p) | 4H | -O-CH₂-CH₂ - |
| 1.38 | Quintet (p) | 4H | -CH₂-CH₂ -CH₂- |
-
δ 4.06 (t, 4H): These protons are on the carbons directly attached to the electronegative ester oxygens, causing them to be the most deshielded (downfield). The triplet splitting pattern arises from coupling to the two adjacent methylene protons.
-
δ 2.05 (s, 6H): The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a sharp singlet. This is a characteristic signal for an acetate group.
-
δ 1.63 (p, 4H) & δ 1.38 (p, 4H): These signals correspond to the inner methylene groups of the hexane chain. Their overlapping multiplet structures (quintets) are due to coupling with adjacent methylene protons on both sides.
¹³C NMR Analysis
Carbon NMR provides information on the number of non-equivalent carbon environments in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument: A 100 MHz (or higher) spectrometer, corresponding to a 400 MHz proton frequency.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024) are required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[7]
Due to the molecule's symmetry, only four unique carbon signals are expected and observed.
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 171.1 | C =O | Typical chemical shift for an ester carbonyl carbon.[7][8][9] |
| 64.5 | -O-CH₂ - | Carbon adjacent to the ester oxygen, shifted downfield.[7] |
| 28.5 | -O-CH₂-CH₂ - | Aliphatic carbon, less deshielded than the carbon at 64.5 ppm. |
| 25.6 | -CH₂-CH₂ -CH₂- | The most upfield aliphatic carbon, furthest from the electronegative oxygen atoms. |
| 21.0 | CH₃ -C(=O)- | Acetate methyl carbon, characteristic chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
Data and Interpretation
The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium-Strong | C-H (sp³) stretch |
| 1750-1735 | Strong, Sharp | C=O (ester) stretch[1][11] |
| 1300-1000 | Strong | C-O (ester) stretch[1][11] |
-
C=O Stretch (1750-1735 cm⁻¹): This is the most prominent and diagnostic peak in the spectrum.[12] Its strong intensity and characteristic position are definitive proof of the ester functional group.[1][11][13]
-
C-O Stretch (1300-1000 cm⁻¹): Esters typically show two C-O stretching bands.[11][13] These strong absorptions further confirm the ester functionality.
-
C-H Stretch (2950-2850 cm⁻¹): These peaks confirm the presence of the aliphatic hexane backbone and methyl groups.
-
Absence of O-H Band: Critically, the absence of a broad absorption band in the 3600-3200 cm⁻¹ region confirms the purity of the sample and the complete esterification of the precursor 1,6-hexanediol.[1]
Caption: General workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: Electron Impact (EI) MS
-
Sample Introduction: Inject a dilute solution of this compound (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet which ensures the analysis of a pure compound.
-
Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV. EI is a robust method for inducing fragmentation in aliphatic esters.[14]
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Fragmentation Analysis
The fragmentation of this compound follows predictable pathways for aliphatic esters.[1] The molecular ion (M⁺) is often weak or absent due to the energetic instability of the ionized ester.[15][16]
Table 5: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 202 | [C₁₀H₁₈O₄]⁺ | Molecular Ion (M⁺) (Low intensity) |
| 143 | [M - CH₃COO]⁺ | Loss of an acetoxy radical |
| 101 | [CH₂(CH₂)₄OOCCH₃]⁺ | Cleavage of the hexane chain |
| 43 | [CH₃CO]⁺ | α-cleavage, formation of the acylium ion (Base Peak)[1] |
-
m/z 43 (Base Peak): The most stable and abundant fragment is the acylium ion ([CH₃CO]⁺). Its formation via alpha-cleavage at the carbonyl carbon is a highly favored pathway for acetate esters and serves as a definitive marker.[1]
-
Molecular Ion (m/z 202): The low intensity of the molecular ion peak is characteristic of linear aliphatic esters, which readily fragment upon ionization.[1][15]
Caption: Key fragmentation pathways of this compound in EI-MS.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
MS suggests a molecular weight of 202 and the presence of acetate groups (m/z 43).
-
IR confirms the ester functional group (C=O at ~1740 cm⁻¹) and the aliphatic nature (C-H at ~2900 cm⁻¹), while confirming the absence of hydroxyl impurities.
-
¹³C NMR identifies five unique carbon environments, including the ester carbonyl (~171 ppm) and the carbons of the hexane chain.
-
¹H NMR provides the final, unambiguous structural proof, showing the precise connectivity and symmetry of the molecule through the characteristic signals for the acetate methyls and the four distinct methylene groups of the hexane backbone.
Together, these techniques form a self-validating protocol that confirms the identity, structure, and purity of this compound with a high degree of confidence.
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ijirset.com [ijirset.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. scribd.com [scribd.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
solubility of 1,6-diacetoxyhexane in different solvents
An In-depth Technical Guide to the Solubility of 1,6-Diacetoxyhexane
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 6222-17-9), a diacetate ester with significant applications as a chemical intermediate and in polymer chemistry.[1][2] This document synthesizes theoretical principles with practical experimental guidance to serve researchers, scientists, and professionals in drug development. We delve into the molecular characteristics governing the solubility of this compound, predict its behavior in various common laboratory solvents, and provide a robust, step-by-step protocol for quantitative solubility determination. The guide is structured to provide not just data, but a foundational understanding of the physicochemical principles at play.
Introduction to this compound
This compound, also known as hexamethylene diacetate, is an organic compound with the chemical formula C₁₀H₁₈O₄.[1][3] Structurally, it consists of a flexible six-carbon hexane chain capped at both ends by acetate ester groups.[1][2] At ambient temperatures, it exists as a colorless liquid with a freezing point of 9°C and a boiling point of 260°C.[2]
The molecule's key features for solubility analysis are:
-
Two polar ester groups: These groups contain carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.[1]
-
A nonpolar hydrocarbon backbone: The -(CH₂)₆- chain is hydrophobic and interacts primarily through van der Waals forces.
-
Absence of hydrogen bond donors: The molecule lacks acidic protons (like those in -OH or -NH groups) to donate in hydrogen bonding.
This dual nature—polar ends and a nonpolar core—dictates its solubility profile, making it a nuanced subject for study. Understanding its solubility is critical for its use in synthesis, purification, and formulation processes.[2]
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]
Intermolecular Forces at Play
The solubility of this compound is a balance between its polar and nonpolar characteristics.
-
In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can donate hydrogen bonds. While this compound can accept hydrogen bonds at its ester oxygens, its significant nonpolar hexyl chain disrupts the strong hydrogen-bonding network of water. This leads to limited water solubility.[1] In alcohols like ethanol, the solvent's alkyl chain has favorable interactions with the solute's hexyl chain, while the hydroxyl group can interact with the ester, resulting in good solubility.[1]
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The primary interactions are dipole-dipole forces between the solvent and the polar ester groups of this compound. This alignment of polar regions typically results in high solubility.[1]
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The long, nonpolar hydrocarbon backbone of this compound interacts favorably with these solvents, suggesting good solubility.
The diagram below illustrates these primary molecular interactions.
Caption: Dominant intermolecular forces between this compound and solvent classes.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipole-dipole) forces.
-
δh: Energy from hydrogen bonding.
Predicted Solubility Profile of this compound
While extensive quantitative data is sparse in the literature, a qualitative solubility profile can be constructed based on the compound's structure and established chemical principles.[8][9] The following table summarizes the expected and known solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Limited[1] | The large hydrophobic C6 backbone outweighs the hydrogen bond accepting capability of the two ester groups. |
| Ethanol | Soluble[1] | The solvent's ethyl group interacts well with the solute's alkyl chain, and its hydroxyl group can hydrogen-bond. | |
| Methanol | Soluble | Similar to ethanol, provides a good balance of polar and nonpolar interactions. | |
| Acetic Acid | Soluble[10] | The solvent and solute have similar polarities and structural motifs (acetyl groups). | |
| Polar Aprotic | Acetone | Soluble[1] | Strong dipole-dipole interactions between the solvent's carbonyl and the solute's ester groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions with the ester groups. | |
| Dichloromethane (DCM) | Soluble | Moderately polar solvent that can effectively solvate the entire molecule. | |
| Ethyl Acetate | Soluble | "Like dissolves like" principle applies strongly, as both are esters with alkyl components. | |
| Nonpolar | Hexane / Heptane | Soluble | Favorable van der Waals interactions between the long alkyl chains of the solvent and solute. |
| Toluene | Soluble | The nonpolar aromatic ring interacts well with the solute's nonpolar backbone. |
Experimental Determination of Solubility
To move beyond prediction and obtain verifiable data, a systematic experimental approach is required. For applications in pharmaceuticals and process chemistry, quantitative data is essential.
Causality Behind Method Selection
The isothermal equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a solvent.[5] Its trustworthiness stems from allowing the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point under the specified conditions (temperature, pressure). This contrasts with rapid screening methods, which may not allow sufficient time for dissolution and can yield misleading results. The protocol must be self-validating by including steps to confirm that equilibrium has been reached and that undissolved solid is present.
Detailed Protocol: Quantitative Solubility Determination
This protocol outlines the steps to accurately measure the solubility of this compound.
Objective: To determine the concentration (e.g., in mg/mL or mol/L) of this compound in a saturated solution of a given solvent at a controlled temperature.
Materials:
-
This compound (>98% purity)[3]
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., Gas Chromatograph with FID, HPLC with UV/RI detector)
Procedure:
-
Preparation:
-
Set the thermostatic shaker bath to the desired temperature (e.g., 25°C). Allow it to stabilize.
-
To a series of vials, add a measured volume of each solvent (e.g., 5.0 mL).
-
-
Addition of Solute:
-
Add an excess amount of this compound to each vial. "Excess" is critical; there must be a visible amount of undissolved liquid phase after equilibration to ensure the solution is saturated.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
Stop agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle. This step is crucial to avoid sampling the undissolved phase.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any microscopic undissolved droplets.
-
Record the exact mass of the transferred filtrate.
-
Dilute the filtrate to the mark with a suitable solvent (one in which the solute is highly soluble, e.g., acetone) to bring the concentration into the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).
-
Calculate the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. Express the result in appropriate units (e.g., mg/mL, g/100g , Molarity).
-
The workflow for this protocol is visualized below.
Caption: Step-by-step workflow for the isothermal equilibrium solubility method.
Conclusion
The solubility of this compound is dictated by its hybrid structure, featuring polar ester functionalities and a nonpolar hexamethylene core. This allows it to be readily soluble in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like acetone. Its solubility is limited in highly polar, protic solvents such as water due to its significant hydrophobic character. For research and development purposes where precise conditions are paramount, the predictive models discussed should be complemented by rigorous experimental determination using a validated method such as the isothermal shake-flask protocol provided herein.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 6222-17-9 [smolecule.com]
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- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,6-Diacetoxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a diester with increasing relevance in polymer chemistry and as a reagent in organic synthesis.[1][2][3] Understanding its thermal stability and decomposition behavior is paramount for safe handling, process optimization, and predicting its fate in various applications. This guide provides a detailed analysis of the thermal properties of this compound, outlining its decomposition pathways and the analytical techniques used for its characterization.
Introduction to this compound
This compound (C₁₀H₁₈O₄) is a colorless to almost colorless clear liquid with a faint sweet odor.[1] It is characterized by a hexane backbone with acetoxy groups at the 1 and 6 positions.[1] This bifunctional nature makes it a versatile building block in the synthesis of polyesters and polyurethanes, where it can act as a crosslinking agent to enhance the mechanical properties of the resulting polymers.[1][4] Its application also extends to the production of pharmaceuticals, flavors, and fragrances.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][5] |
| Molecular Weight | 202.25 g/mol | [1][2][5] |
| CAS Number | 6222-17-9 | [1][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Thermal Stability Assessment
The thermal stability of a compound dictates the temperature range within which it can be handled and processed without significant degradation. For this compound, this is a critical parameter, especially in polymerization reactions that often require elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 5. 1,6-Hexanediol, 1,6-diacetate | C10H18O4 | CID 80356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6222-17-9 [chemicalbook.com]
- 7. etamu.edu [etamu.edu]
A Technical Guide to the Synthesis, Properties, and Applications of 1,6-Diacetoxyhexane
Abstract
1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a diester that serves as a crucial chemical intermediate and a functional molecule in diverse scientific fields.[1][2][3] This guide provides an in-depth review of its core physicochemical properties, established and novel synthesis methodologies, chemical reactivity, and key applications. We explore both the traditional synthesis via direct acetylation of 1,6-hexanediol and a modern, bio-based route from isosorbide diacetate, offering detailed experimental protocols for each. The narrative emphasizes the causality behind experimental choices and reaction mechanisms. Key applications in polymer chemistry, organic synthesis, and emerging biomolecular research are discussed, supported by authoritative citations. This document is intended for researchers, chemists, and material scientists seeking a comprehensive understanding of this compound's role in modern chemistry.
Introduction to this compound
This compound is an organic compound characterized by a six-carbon aliphatic chain (hexane backbone) with acetoxy groups ester-linked at both termini.[1] This bifunctional nature is central to its utility in chemical synthesis and polymer science.
Chemical Identity and Nomenclature
-
Systematic Name: Hexane-1,6-diyl diacetate
-
Common Synonyms: 1,6-Hexanediol Diacetate, Hexamethylene Diacetate[1][2][4]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and reactivity.
| Property | Value | Source(s) |
| Molecular Weight | 202.25 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Purity (Typical) | >98.0% (GC) | [2][4] |
| Odor | Faint, sweet | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [1] |
| Storage | Stable at ambient temperatures. | [1] |
Significance in Chemical and Materials Science
This compound's primary significance lies in its role as a versatile building block.[5] In polymer chemistry, it can serve as a precursor to 1,6-hexanediol, a critical monomer for producing polyesters and polyurethanes.[5][6] Its presence can enhance the flexibility and mechanical strength of these polymers.[5] In organic synthesis, it is used as a reagent and an intermediate for producing pharmaceuticals, flavors, and fragrances.[1] Recent research has also highlighted its utility in studying biomolecular condensates, demonstrating its relevance in biophysical chemistry.[5]
Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two primary strategies: a classical chemical route from petroleum-derived diols and a modern, sustainable route from biomass.
Classical Approach: Direct Acetylation of 1,6-Hexanediol
This is the most straightforward and common method for producing this compound.[5] The reaction is a Fischer esterification where the two hydroxyl groups of 1,6-hexanediol react with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of an acid catalyst.
Causality of Experimental Design:
-
Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for safety and cost reasons, as its byproduct is acetic acid rather than corrosive hydrogen chloride gas.
-
Acid Catalyst: A strong acid (e.g., H₂SO₄) or a Lewis acid is used to protonate the carbonyl oxygen of the acetylating agent. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,6-hexanediol, thereby accelerating the reaction rate.
-
Stoichiometry: A molar excess of the acetylating agent is used to ensure the complete conversion of both hydroxyl groups to acetoxy groups, driving the equilibrium towards the product side.
Experimental Protocol: Direct Acetylation
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add 1,6-hexanediol (1.0 eq). In a fume hood, cautiously add acetic anhydride (2.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product via vacuum distillation to obtain the final, high-purity liquid.
Bio-Based Route: Catalytic Conversion of Isosorbide Diacetate
A novel and sustainable approach involves the hydrodeoxygenation (HDO) of isosorbide diacetate, a derivative of glucose.[7][8] This pathway is significant as it provides a route to a key polymer precursor from renewable feedstocks.[7] The process utilizes a sophisticated tandem catalyst system.[7][8]
Causality of Experimental Design:
-
Catalyst System: A combination of a heterogeneous catalyst (e.g., Ruthenium on Carbon, Ru/C) and a homogeneous Lewis acid (e.g., Lanthanum(III) triflate, La(OTf)₃) is employed.[7][8] The Lewis acid activates the substrate, while the heterogeneous catalyst performs the hydrogenation and C-O bond cleavage (hydrodeoxygenation).
-
Modifier: Dimethylsulfone (DMS) was discovered to act as a crucial modifier.[8] Initially added as an inert internal standard, it was found to attenuate the catalyst's activity by depositing sulfur and lanthanum onto the catalyst surface, which paradoxically increases selectivity towards the desired partially deoxygenated product (this compound) by preventing complete deoxygenation to alkanes.[8]
-
Solvent and Atmosphere: The reaction is conducted in glacial acetic acid under high-pressure hydrogen gas (H₂), which is the reducing agent for the HDO process.[7]
Experimental Protocol: Hydrodeoxygenation of Isosorbide Diacetate (Based on the methodology reported by Slater-Eddy et al. in ACS Catalysis)[7]
-
Reactor Charging: In a high-pressure reactor, charge a solution of isosorbide diacetate (e.g., 200 mM) in glacial acetic acid.[7]
-
Catalyst and Reagent Addition: Add the catalyst system components: 5% Ru/C (e.g., 1.6 mol %), La(OTf)₃ (e.g., 14.5 mol %), and the modifier DMS (e.g., 100 mM).[7]
-
Sealing and Purging: Seal the reactor and purge it three times with H₂(g) to remove air.[7]
-
Pressurization: Pressurize the reactor with H₂(g) to the target pressure (e.g., 1000 psi / 6.9 MPa).[7]
-
Reaction: Heat the reactor to the desired temperature (e.g., 160-200°C) with vigorous stirring (e.g., 500 rpm) for the specified time (e.g., 12 hours).[7]
-
Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Sample Analysis: The product mixture is typically analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the yield of this compound and the profile of side-products.[7]
Table of Reaction Outcomes (Illustrative Data) (Adapted from data on the conversion of isosorbide diacetate)[7]
| Catalyst System | Temperature (°C) | H₂ Pressure (psi) | Yield of 1,6-DAHx (%) | Key Side Products |
| Ru/C + La(OTf)₃ + DMS | 200 | 1000 | up to 22% | Alkanes (from total HDO) |
| Pd/C + La(OTf)₃ + DMS | 200 | 1000 | ~1% | Unreacted Substrate |
Comparative Workflow of Synthesis Routes
Chemical Reactivity and Mechanistic Pathways
This compound's reactivity is dominated by its two ester functional groups. These sites are susceptible to nucleophilic attack, leading to several important transformations.[5]
-
Hydrolysis: In the presence of water and an acid catalyst, the ester groups can be hydrolyzed back to their constituent alcohol (1,6-hexanediol) and carboxylic acid (acetic acid).[5] This reaction is the reverse of its synthesis.
-
Deacetylation: Under basic conditions (e.g., using sodium hydroxide), the acetoxy groups are readily cleaved via saponification to yield 1,6-hexanediol and an acetate salt.[5]
-
Transesterification: When reacted with other alcohols or amines, this compound can undergo transesterification or amidation to form new esters or amides, respectively.[5] This makes it a useful intermediate for introducing a C6 linker into other molecules.
Key Applications and Research Frontiers
The applications of this compound stem directly from its structure and reactivity.
Polymer Chemistry: A Monomer Precursor and Additive
This compound is an important compound in the production of polyesters and polyurethanes.[1][5] While 1,6-hexanediol is the direct monomer, this compound can be used as a stable, liquid precursor that can be converted to the diol in situ. Its incorporation can improve the flexibility and mechanical properties of the final polymer.[5] The development of bio-based routes to this compound is particularly relevant for creating sustainable "green" polymers.[6]
Organic Synthesis: A Versatile Building Block
As a bifunctional molecule, it serves as a C6 building block in organic synthesis.[5] It is used in the production of fine chemicals, including intermediates for pharmaceuticals, as well as compounds for the flavor and fragrance industry.[1] For instance, it has been reported as a precursor for preparing certain fungicides.[9]
Emerging Research: Biomolecular Condensates
In the field of cell biology, there is growing interest in aliphatic diols and their derivatives for studying biomolecular condensates—non-membranous organelles formed by liquid-liquid phase separation. This compound has been utilized in such studies to probe and potentially interfere with the weak hydrophobic interactions that help drive the formation of these protein-rich condensates.[5]
Safety, Handling, and Storage
-
General Precautions: Users should avoid contact with skin and eyes and prevent inhalation of vapors.[1] Standard personal protective equipment (gloves, safety glasses) is recommended.
-
Storage: The compound should be stored at ambient temperature in a well-sealed container.[1]
-
Chemical Compatibility: While specific compatibility data is sparse in general guides, its ester nature suggests it may be incompatible with strong acids, strong bases, and strong oxidizing agents.[10] Empirical testing is recommended for specific applications and materials.[10]
Conclusion and Future Outlook
This compound is a chemical of significant industrial and academic interest. Its established utility as a solvent, reagent, and polymer precursor is now being complemented by novel applications in biophysical research and, most importantly, by innovative, sustainable synthesis routes from renewable resources. Future research will likely focus on optimizing the catalytic conversion from biomass, potentially lowering costs and environmental impact, and expanding its use as a bio-derived platform chemical for the synthesis of advanced materials and functional molecules.
References
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- 2. This compound | 6222-17-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 6222-17-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
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- 9. This compound | 6222-17-9 [chemicalbook.com]
- 10. graco.com [graco.com]
A Technical Guide to 1,6-Diacetoxyhexane: Applications in Industrial Synthesis and Advanced Research
Introduction: Beyond a Simple Diester
1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a difunctional organic compound that presents as a colorless liquid with a faint, sweet odor.[1] While its linear C10 structure may appear unassuming, the terminal acetate groups bestow upon it a versatile reactivity profile, positioning it as a valuable molecule in diverse chemical landscapes. Its utility spans from being a fundamental building block in polymer science to a sophisticated tool for probing complex biological phenomena.
This guide provides an in-depth exploration of the core applications of this compound. We will move beyond a simple recitation of its uses to delve into the mechanistic rationale behind its function as a synthon, a polymer precursor, and a research reagent. The protocols and insights presented herein are designed to equip researchers and development professionals with the practical and theoretical knowledge required to leverage this compound's full potential.
Chapter 1: Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective application. The molecule consists of a flexible six-carbon aliphatic chain capped at both ends by acetate esters.[2] This structure dictates its solubility, reactivity, and physical characteristics.
The flexible hexamethylene backbone allows the molecule to adopt numerous conformations, a property that can influence the bulk characteristics of materials derived from it.[2] The two ester functionalities are the primary sites of chemical reactivity, susceptible to hydrolysis, transesterification, and other nucleophilic substitution reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6222-17-9 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][3][5] |
| Molecular Weight | 202.25 g/mol | [1][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 260 °C | [2] |
| Melting Point | 9 °C | [2] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited in water | [1] |
| IUPAC Name | 6-acetyloxyhexyl acetate | [2][6] |
Spectroscopic Signature
For unambiguous identification, spectroscopic data is paramount. The following are characteristic spectral features for this compound.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl protons of the acetate groups and the methylene protons of the hexane chain.[7]
-
¹³C NMR: The carbon spectrum shows distinct peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the carbons of the hexane backbone.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in the ester functional groups is typically observed around 1730-1740 cm⁻¹.[8]
Chapter 2: Synthesis Methodologies
The accessibility of this compound is underpinned by straightforward and scalable synthesis routes. The choice of method often depends on the desired purity, scale, and the availability of starting materials.
Methodology 1: Direct Acetylation of 1,6-Hexanediol
This is the most common and direct industrial method.[2] It relies on the esterification of the terminal hydroxyl groups of 1,6-hexanediol.
Causality of Reagent Choice:
-
Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride on an industrial scale due to its lower cost, safer handling, and the fact that the byproduct is acetic acid, which is less corrosive than HCl.
-
Catalyst: An acid catalyst (e.g., sulfuric acid) is used to protonate the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,6-hexanediol (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add acetic anhydride (2.2 eq) to the flask.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).
-
Reaction: Heat the mixture to reflux (approx. 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of this compound via direct acetylation.
Methodology 2: Catalytic Conversion from Bio-Based Isosorbide Diacetate
A more recent and sustainable approach involves the conversion of isosorbide diacetate, a glucose derivative, into this compound.[9] This pathway is significant as it provides a route from renewable biomass to a valuable chemical intermediate.
The process employs a tandem catalyst system, often combining a heterogeneous catalyst (e.g., Ru/C) with a homogeneous Lewis acid (e.g., La(OTf)₃) in an acetic acid solvent under hydrogen pressure.[9][10] This system facilitates a hydrodeoxygenation (HDO) cascade that opens the bicyclic ether structure of isosorbide and reduces the secondary hydroxyl groups.[9]
This method highlights a key trend in modern chemical manufacturing: the shift towards bio-derived feedstocks. While the yields may currently be moderate (up to 22%), ongoing research in catalyst development promises to enhance the efficiency of this green alternative.[9][10]
Chapter 3: Industrial & Research Applications
Keystone Component in Polymer Chemistry
A primary industrial application of this compound is as a precursor to 1,6-hexanediol, a critical monomer in the production of polyesters and polyurethanes.[2][11] The diacetate serves as a protected or carrier form of the diol.
Mechanism in Polyurethane Synthesis: In polyurethane production, 1,6-hexanediol (derived from the hydrolysis of this compound) acts as a chain extender. It reacts with diisocyanates to form the polymer backbone. The choice of diol is crucial for determining the final properties of the polymer. The six-carbon aliphatic chain of 1,6-hexanediol imparts flexibility, improves hydrolytic stability, and enhances the mechanical strength of the resulting polyurethane.[2]
Caption: Reaction path from this compound to a polyurethane polymer.
Reagent and Solvent in Organic Synthesis
This compound serves as a versatile reagent and solvent in organic synthesis.[1] Its two acetate groups can participate in transesterification reactions or act as protecting groups for diols. Its relatively high boiling point makes it suitable as a solvent for high-temperature reactions. It is utilized in the production of fine chemicals, including intermediates for pharmaceuticals, flavors, and fragrances.[1]
Advanced Application in Biomolecular Research
A fascinating and highly specialized application of this compound is in the study of biomolecular condensates.[2] Many cellular processes are organized not by traditional membrane-bound organelles, but by liquid-like droplets formed through liquid-liquid phase separation (LLPS) of proteins and nucleic acids. These condensates are held together by a network of weak, multivalent interactions, including hydrophobic and π-π stacking interactions.
This compound has been identified as a chemical tool that can selectively dissolve these liquid-like condensates while having a minimal effect on more solid-like aggregates or fibrils.[2]
Mechanistic Insight: The exact mechanism is still under investigation, but it is hypothesized that the aliphatic hexane chain of the molecule interferes with the weak hydrophobic interactions that are crucial for maintaining the liquid state of the condensate.[2] By disrupting this network of weak forces, this compound effectively "dissolves" the droplet, releasing its components back into the surrounding solution. This property makes it an invaluable tool for cell biologists and biochemists to:
-
Confirm that a cellular structure is indeed a liquid-like condensate.
-
Study the dynamics of condensate assembly and disassembly.
-
Investigate the functional role of LLPS in cellular pathways.
Chapter 4: Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2]
-
Hazards: The compound may cause skin and eye irritation.[2] Avoid breathing vapors.[1]
-
Storage: Store in a cool, dry place away from heat and ignition sources, at ambient temperatures.[1][2]
-
Reactivity: It can react with strong acids and bases, leading to hydrolysis.[2]
Conclusion
This compound is a molecule of significant utility, bridging the gap between bulk industrial processes and nuanced research applications. Its value in polymer science as a stable precursor to 1,6-hexanediol is well-established, contributing to the production of high-performance materials. Simultaneously, its emergence as a tool for modulating biomolecular condensates demonstrates its potential to help unravel complex biological questions. As sustainable synthesis routes from biomass are further optimized, the importance and accessibility of this versatile diester are poised to grow, solidifying its role as a key chemical entity for both industrial chemists and life scientists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 6222-17-9 [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 6222-17-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Aliphatic Polyesters using 1,6-Diacetoxyhexane
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of aliphatic polyesters using 1,6-diacetoxyhexane as a key diol monomer surrogate. We explore the fundamental principles of polycondensation, focusing on both enzyme-catalyzed and conventional chemical catalysis routes. The protocols are designed for researchers in materials science, polymer chemistry, and drug development, offering step-by-step instructions for synthesis, purification, and characterization. This document emphasizes the scientific rationale behind procedural choices to ensure reproducibility and empower researchers to rationally troubleshoot and adapt these methods for their specific applications.
Introduction
Aliphatic polyesters are a fundamentally important class of polymers, renowned for their biodegradability, biocompatibility, and versatile properties.[1][2] These characteristics make them ideal candidates for a wide range of applications, from sustainable packaging and textiles to advanced biomedical uses like surgical sutures and drug delivery systems.[3][4] Traditionally, these polymers are synthesized through the polycondensation of a diol and a dicarboxylic acid.[3]
This guide focuses on the use of This compound (DAH) , also known as hexamethylene diacetate, as a monomer for polyester synthesis.[5][6] DAH is the di-acetylated ester of 1,6-hexanediol (HDO), a common building block in the polymer industry.[7][8] The use of DAH offers a distinct advantage in certain polymerization reactions, particularly in enzyme-catalyzed systems, by participating in transesterification reactions where acetic acid, a volatile and easily removable byproduct, is generated instead of water. Furthermore, with advancing biorefinery technologies, DAH can be derived from renewable biomass sources, positioning it as a valuable component in the development of sustainable polymers.[9][10]
The objective of this document is to provide robust, field-tested protocols for the synthesis of high-quality aliphatic polyesters from this compound, equipping researchers with the knowledge to control polymer properties and explore novel material applications.
Scientific Principles & Rationale
The Chemistry of Acyclic Diene Metathesis (ADMET) Polycondensation
The synthesis of polyesters from this compound and a dicarboxylic acid (or its ester derivative) proceeds via a step-growth polycondensation mechanism. In this process, monomers react to form dimers, which then react to form trimers, and so on, until long polymer chains are achieved. Unlike chain-growth polymerization, monomer is consumed early in the reaction while the molecular weight of the polymer increases slowly until high conversion is reached.
When DAH reacts with a dicarboxylic acid (e.g., adipic acid), the reaction is a transesterification that forms an ester linkage and eliminates one molecule of acetic acid per linkage formed. The removal of this volatile byproduct is crucial for driving the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.
Monomer Stoichiometry: The Key to High Molecular Weight
In step-growth polymerization, achieving a high degree of polymerization is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the functional groups. Any deviation from this ratio will result in a lower molecular weight polymer, as one type of functional group will be exhausted, leaving chain ends that cannot react further. Therefore, accurate weighing of high-purity monomers is paramount for success.
Catalysis in Polyester Synthesis
1.3.1 Enzymatic Catalysis: The Green Route Enzymes, particularly lipases, have emerged as powerful biocatalysts for polymer synthesis due to their high efficiency, remarkable selectivity, and operation under mild, environmentally benign conditions.[4] The most commonly used enzyme for polyester synthesis is Lipase B from Candida antarctica, often immobilized on an acrylic resin (e.g., Novozym® 435), which enhances its thermal stability and allows for easy recovery and reuse.[11]
The mechanism of lipase-catalyzed polycondensation involves a two-step process occurring at the enzyme's active site.[4][12] First, the enzyme's serine hydroxyl group attacks one of the ester carbonyls of DAH, forming an acyl-enzyme intermediate and releasing 6-hydroxyhexyl acetate. This intermediate then reacts with the carboxylic acid group of the co-monomer (or another growing chain), forming a new ester bond and regenerating the enzyme for the next catalytic cycle.
Advantages of Enzymatic Catalysis:
-
Mild Conditions: Reactions are typically run at lower temperatures (60-100°C), minimizing side reactions like thermal degradation.[11]
-
High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.[12]
-
Sustainability: The process avoids the use of toxic metal catalysts, and the enzyme can often be recycled multiple times.[11]
1.3.2 Conventional Chemical Catalysis Traditional polyester synthesis often employs metal-based catalysts, such as titanium alkoxides (e.g., titanium(IV) isopropoxide), tin compounds, or antimony oxides.[13] These catalysts are effective but typically require high reaction temperatures (170-240°C) and high vacuum to efficiently remove the condensation byproduct.[2][13] While effective, concerns regarding metal contamination in the final polymer, particularly for biomedical applications, and the energy-intensive conditions have driven interest towards greener alternatives.[2]
Experimental Protocols
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example |
| This compound (DAH), >98% | Synthesis | TCI, Fisher Scientific[6] |
| Adipic Acid, >99% | Synthesis | Sigma-Aldrich |
| Sebacic Acid, >99% | Synthesis | Sigma-Aldrich |
| Novozym® 435 (Immobilized CALB) | Biocatalysis | Sigma-Aldrich |
| Diphenyl ether, >99% (Solvent) | Anhydrous | Sigma-Aldrich |
| Chloroform, HPLC grade | Stabilized | Fisher Scientific |
| Methanol, HPLC grade | Anhydrous | Fisher Scientific |
| Nitrogen Gas (UHP) | >99.999% | Local Supplier |
| Equipment | Description |
| Three-neck round-bottom flask | 100 mL, with appropriate joints |
| Mechanical stirrer with paddle | For viscous melts |
| Heating mantle with controller | To maintain precise temperature |
| Schlenk line or vacuum manifold | For inert gas purging and vacuum application |
| High-vacuum pump | Capable of reaching < 1 mbar |
| Dean-Stark trap or distillation head | For byproduct removal |
| Standard laboratory glassware | Beakers, graduated cylinders, funnels |
| Filtration apparatus | For polymer precipitation and enzyme recovery |
| Vacuum oven | For drying the final product |
Protocol 2.2: Enzymatic Polycondensation of this compound with Adipic Acid
This protocol describes a two-stage melt/solvent polymerization to synthesize poly(hexamethylene adipate). The first stage is an oligomerization step under nitrogen, and the second stage drives the polymerization to high molecular weight under vacuum.
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet connected to a bubbler, and a distillation outlet connected to a collection flask.
-
Monomer Addition: To the flask, add this compound (e.g., 10.11 g, 50 mmol) and adipic acid (e.g., 7.31 g, 50 mmol). Causality Note: A precise 1:1 molar ratio is critical for achieving high molecular weight.
-
Catalyst and Solvent Addition: Add Novozym® 435 (typically 10% by weight of total monomers; ~1.74 g) and a minimal amount of diphenyl ether (e.g., 5-10 mL) to aid initial mixing and heat transfer.[11]
-
Inert Atmosphere: Purge the system with a slow stream of nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at elevated temperatures.
-
Stage 1: Oligomerization:
-
Begin stirring and heat the reaction mixture to 100°C.
-
Maintain this temperature under a gentle nitrogen flow for 2-4 hours.[11] During this stage, the monomers will melt and react to form low molecular weight oligomers. Acetic acid will begin to distill from the reaction.
-
Self-Validation Check: The mixture should become clear and slightly viscous.
-
-
Stage 2: Polycondensation under Vacuum:
-
Slowly and carefully apply vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. Causality Note: Applying vacuum too quickly can cause vigorous bubbling and loss of reactants. This step is essential to remove the acetic acid byproduct, which drives the polymerization equilibrium towards the product.
-
Continue the reaction at 100°C under high vacuum for 24-48 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
-
Reaction Termination & Polymer Recovery:
-
Remove the heat source and break the vacuum by backfilling the system with nitrogen gas.
-
While the polymer is still warm and less viscous, dissolve it in a minimal amount of chloroform (~50-70 mL).
-
Filter the solution to recover the immobilized enzyme. The enzyme can be washed with chloroform, dried, and stored for reuse.[11]
-
-
Purification:
-
Slowly pour the chloroform solution into a large beaker containing 10-fold excess of cold methanol while stirring vigorously. The polyester will precipitate as a white solid.
-
Causality Note: Precipitation removes unreacted monomers, low molecular weight oligomers, and residual solvent (diphenyl ether).
-
Collect the polymer by filtration. Wash the solid polymer with fresh cold methanol (2-3 times).
-
-
Drying: Dry the purified polyester in a vacuum oven at 40°C until a constant weight is achieved (typically 24 hours).
Protocol 2.3: Characterization of the Synthesized Polyester
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~10 mg) of the final polymer in deuterated chloroform (CDCl₃).
-
¹H NMR: Confirm the successful incorporation of both monomer units by identifying characteristic peaks for the hexamethylene (-O-CH₂-) and adipate (-CO-CH₂-) protons. The absence of peaks from the acetate group of DAH confirms its removal.
-
¹³C NMR: Verify the formation of the new ester carbonyl carbon (~173 ppm) and the carbons of the polymer backbone.
-
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., THF or Chloroform) and analyze to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Differential Scanning Calorimetry (DSC): Heat a small sample (~5-10 mg) under a nitrogen atmosphere through a heat-cool-heat cycle (e.g., -50°C to 100°C at 10°C/min) to determine the glass transition temperature (T₉) and melting temperature (Tₘ).
Data Interpretation & Troubleshooting
Representative Data
The properties of the final polyester depend heavily on the monomer choice and the final molecular weight achieved. For poly(hexamethylene adipate) synthesized via this method, one can expect the following range of properties.
| Parameter | Expected Value / Observation | Characterization Method |
| Structure Confirmation | Presence of ester linkages, absence of acetate groups | ¹H NMR, ¹³C NMR, FTIR |
| Number-Average M.W. (Mₙ) | 5,000 - 20,000 g/mol | GPC |
| Polydispersity Index (PDI) | ~2.0 | GPC |
| Melting Temperature (Tₘ) | 50 - 65°C | DSC |
| Appearance | White to off-white semi-crystalline solid | Visual |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Incorrect monomer stoichiometry. 2. Presence of monofunctional impurities or water. 3. Insufficient vacuum or reaction time. 4. Deactivated enzyme. | 1. Use high-purity monomers and weigh them accurately. 2. Dry all monomers and solvents thoroughly before use. 3. Ensure the vacuum pump reaches <1 mbar. Extend reaction time. 4. Use fresh or properly stored enzyme. |
| Polymer Discoloration | 1. Reaction temperature too high. 2. Presence of oxygen in the reactor. | 1. Maintain the reaction temperature at or below 100°C for enzymatic synthesis. 2. Ensure a thorough and continuous inert gas purge before applying heat. |
| Broad PDI (>2.5) | Side reactions or inefficient mixing, especially as viscosity increases. | Ensure the mechanical stirrer is robust enough to handle the high viscosity of the polymer melt. |
Conclusion
This compound serves as a versatile and effective monomer for the synthesis of high-quality aliphatic polyesters. The enzymatic protocol detailed herein presents a sustainable and highly controlled method, yielding polymers with desirable properties under mild conditions. By understanding the core scientific principles of polycondensation and meticulously following the outlined procedures, researchers can reliably produce these valuable materials for a host of innovative applications.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyesters [essentialchemicalindustry.org]
- 4. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. scispace.com [scispace.com]
- 8. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,6-Diacetoxyhexane as a Polymer Plasticizer
Introduction: Reimagining Polymer Flexibility with 1,6-Diacetoxyhexane
In the dynamic field of polymer science, the pursuit of high-performance, durable, and processable materials is perpetual. Plasticizers are critical additives that impart flexibility and reduce the brittleness of polymers, thereby expanding their application scope. This guide delves into the application of this compound, a linear aliphatic diester, as a promising plasticizer for a range of polymers. With a chemical structure that balances polarity and hydrocarbon character, this compound presents a compelling alternative to traditional plasticizers, offering potential advantages in compatibility, efficiency, and performance.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding of the plasticizing mechanism of this compound, detailed protocols for its incorporation into polymer matrices, and standardized methods for characterizing the resultant material properties. The insights and procedures outlined herein are designed to be adaptable to various research and development needs, from initial screening to in-depth material characterization.
Scientific Foundation: The Mechanism of Plasticization by this compound
Plasticizers function by inserting themselves between polymer chains, thereby increasing the "free volume" within the polymer matrix. This increased spacing disrupts the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the polymer chains in a rigid conformation. The result is a more mobile polymer system, characterized by a lower glass transition temperature (Tg), reduced modulus, and increased elongation at break.
This compound (C₁₀H₁₈O₄), also known as 1,6-hexanediol diacetate, is a diester featuring a flexible six-carbon aliphatic chain capped by two polar acetate groups. This molecular architecture is key to its function as a plasticizer:
-
The Aliphatic Backbone: The linear hexane chain provides a non-polar segment that can interact favorably with the hydrocarbon portions of polymer backbones. Its flexibility allows it to conform to the polymer chain structure, effectively pushing them apart.
-
The Polar Acetate Groups: The ester functionalities introduce polarity, which is crucial for compatibility with polar polymers such as polyvinyl chloride (PVC), polylactic acid (PLA), and polyvinyl acetate (PVA). These polar groups can engage in dipole-dipole interactions with polar sites on the polymer chains, anchoring the plasticizer in place and preventing its rapid migration.
The overall plasticizing efficiency of this compound is a balance between these competing interactions. Its relatively low molecular weight (202.25 g/mol ) allows for efficient penetration into the polymer matrix.
Application Note & Protocol: Hydrolysis of 1,6-Diacetoxyhexane to 1,6-Hexanediol
Introduction
1,6-Hexanediol (HDO) is a crucial aliphatic diol widely utilized as a building block in the chemical industry for the synthesis of high-performance polymers, including polyesters and polyurethanes.[1] Its linear symmetric structure imparts flexibility and hydrolytic resistance to the resulting polymer chains. Industrially, HDO is often produced via the hydrogenation of adipic acid or its esters.[1][2] An alternative and common laboratory-scale synthesis route involves the hydrolysis of 1,6-diacetoxyhexane, a reaction that cleaves the two ester linkages to yield 1,6-hexanediol and acetic acid (or its salt).
This application note provides detailed, field-proven protocols for the hydrolysis of this compound under both acidic and basic conditions. We will explore the mechanistic underpinnings of each pathway, offer step-by-step experimental procedures, and detail methods for product purification and characterization, ensuring a robust and reproducible synthesis of high-purity 1,6-hexanediol suitable for research and development applications.
Reaction Mechanisms: A Tale of Two Catalysts
The hydrolysis of an ester is a classic nucleophilic acyl substitution reaction. The choice between acid and base catalysis significantly impacts the reaction's mechanism, reversibility, and overall efficiency.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is an equilibrium process, essentially the reverse of a Fischer esterification.[3][4] A strong acid catalyst, typically a mineral acid like H₂SO₄, protonates the carbonyl oxygen of the ester. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] To drive the reaction to completion, a large excess of water is used, shifting the equilibrium towards the products—1,6-hexanediol and acetic acid—in accordance with Le Châtelier's principle.[4]
Base-Promoted Hydrolysis (Saponification)
In contrast, base-promoted hydrolysis, commonly known as saponification, is an irreversible process.[7][8] A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), is required.[7] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group. The final, irreversible step is a rapid acid-base reaction between the newly formed carboxylic acid and the alkoxide (or another hydroxide ion), which deprotonates the acid to form a carboxylate salt.[8][9] This final step renders the overall reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[7] An acidic workup is subsequently required to protonate the carboxylate and isolate the final alcohol product.
Experimental Design: Materials and Methods
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (C₁₀H₁₈O₄) | ≥98% | TCI, Sigma-Aldrich | Synonyms: Hexamethylene diacetate. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | Corrosive and hygroscopic. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | Volatile and used for extraction. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | Flammable. Used for extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich | Used for neutralization in workup. |
| Deionized Water (H₂O) | High Purity | In-house | |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Apparatus
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Short-path distillation apparatus or Kugelrohr
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Step-by-Step Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis of this compound
This protocol leverages an excess of water to drive the reversible hydrolysis to completion.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.1 g, 50 mmol).
-
Reagent Addition: Add 100 mL of deionized water, followed by the slow and careful addition of concentrated sulfuric acid (2.7 mL, ~50 mmol). The acid should be added dropwise while stirring in an ice bath to dissipate the heat of dilution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Periodically check the reaction's progress by TLC. Co-spot the reaction mixture with the starting material. A suitable eluent is 1:1 Ethyl Acetate/Hexanes. The disappearance of the starting ester spot (higher Rf) and the appearance of the diol spot (lower Rf, near the baseline) indicates reaction progression.
-
Work-up - Neutralization: After the reaction is complete (as judged by TLC), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,6-hexanediol.
Protocol B: Base-Promoted Hydrolysis (Saponification)
This protocol utilizes a stoichiometric amount of base for an irreversible reaction.
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve sodium hydroxide (4.4 g, 110 mmol) in 50 mL of a 1:1 mixture of methanol and water. Note: Using a co-solvent like methanol helps to solubilize the ester.
-
Reagent Addition: Add this compound (10.1 g, 50 mmol) to the basic solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~70-80°C) with vigorous stirring for 2 hours. The reaction is typically faster than acid-catalyzed hydrolysis.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is often complete within 1-2 hours.
-
Work-up - Quenching & Acidification: Cool the reaction mixture to room temperature. If methanol was used, remove it via rotary evaporation. Place the flask in an ice bath and carefully acidify the solution to a pH of ~1-2 using concentrated hydrochloric acid. This step protonates the sodium acetate salt to acetic acid and ensures the diol is in its neutral form.
-
Work-up - Extraction: Transfer the acidified mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Note: Dichloromethane can also be used, but may form emulsions.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
Product Purification and Characterization
Purification by Vacuum Distillation
Crude 1,6-hexanediol obtained from either protocol will appear as a colorless to pale yellow oil or a low-melting solid.[10] It can be purified by vacuum distillation to yield a high-purity product.
-
Apparatus: Short-path distillation head or Kugelrohr apparatus.
-
Conditions: 1,6-hexanediol has a boiling point of 250°C at atmospheric pressure.[11] Distillation is performed under reduced pressure (e.g., 10 Torr) at a column top temperature of 137-140°C.[12]
-
Procedure: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature/pressure. The purified product should solidify upon cooling to a white crystalline solid (Melting Point: 39-42°C).[10]
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight (M.W. 118.17 g/mol ) and fragmentation pattern. This technique is also excellent for assessing purity by detecting any remaining starting material or side products.[13]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of 1,6-hexanediol.
-
¹H NMR (CDCl₃): Expect signals corresponding to the two equivalent hydroxyl protons (-OH), the two equivalent alpha-protons (-CH₂OH), and the methylene protons of the hexane chain.
-
¹³C NMR (CDCl₃): Expect three unique signals for the three chemically distinct carbon atoms in the symmetric molecule.
-
-
Infrared (IR) Spectroscopy: Verify the functional groups. The spectrum should show the disappearance of the strong ester carbonyl (C=O) stretch (around 1735 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the product.[14]
Workflow and Data Summary
Experimental Workflow Diagram
The general workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for the hydrolysis of this compound.
Quantitative Data Summary
| Parameter | Protocol A (Acid-Catalyzed) | Protocol B (Base-Promoted) |
| Starting Material | 10.1 g (50 mmol) this compound | 10.1 g (50 mmol) this compound |
| Catalyst/Reagent | 2.7 mL (~50 mmol) conc. H₂SO₄ | 4.4 g (110 mmol) NaOH |
| Solvent | 100 mL Deionized Water | 50 mL 1:1 Methanol/Water |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Reaction Temp. | ~100°C (Reflux) | ~70-80°C (Reflux) |
| Theoretical Yield | 5.91 g of 1,6-Hexanediol | 5.91 g of 1,6-Hexanediol |
| Work-up pH Adj. | Neutralization with NaHCO₃ | Acidification with HCl |
| Pros | Uses a catalytic amount of acid. | Faster, irreversible reaction. |
| Cons | Slower, equilibrium reaction. | Requires stoichiometric base and acidic workup. |
Safety and Handling Precautions
-
General: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed inside a certified chemical fume hood.
-
This compound: Not considered hazardous under standard OSHA communication standards, but good laboratory practice should be followed. Avoid contact with skin and eyes.[15]
-
Concentrated Acids (H₂SO₄, HCl): Extremely corrosive and can cause severe burns. Handle with extreme caution, always adding acid to water, never the reverse.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Hygroscopic; keep containers tightly sealed.
-
Organic Solvents: Dichloromethane, diethyl ether, and ethyl acetate are volatile and flammable (especially ether). Ensure there are no ignition sources nearby when in use.
-
1,6-Hexanediol: May cause eye irritation.[10] Heated material can cause thermal burns. Stable under normal conditions.[11]
References
- 1. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 2. 1,6-Hexanediol synthesis - chemicalbook [chemicalbook.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Basic hydrolysis of esters. saponification [quimicaorganica.org]
- 10. lanxess.com [lanxess.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. US8304585B2 - Production process of 1,6-hexanediol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Acid-Catalyzed Ester Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. fishersci.com [fishersci.com]
Application Note & Protocol: Catalytic Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane
Introduction
The transition towards sustainable chemical manufacturing necessitates the utilization of renewable feedstocks. Isosorbide, a readily available bicyclic diol derived from glucose, represents a key platform molecule in this bio-based economy. Its conversion to linear α,ω-diols, such as 1,6-hexanediol, is of significant industrial interest as these are crucial monomers for the production of polyesters, polyurethanes, and polyamides.[1] This application note details a robust protocol for the catalytic hydrodeoxygenation (HDO) of isosorbide diacetate to 1,6-diacetoxyhexane, a direct precursor to 1,6-hexanediol.
The acetylation of isosorbide to isosorbide diacetate serves a dual purpose: it creates a more stable, crystalline starting material that is readily soluble in organic solvents like acetic acid, and it helps to prevent the formation of undesirable humins during the reaction.[2] The core of this transformation is a tandem catalytic system, combining a heterogeneous metal catalyst for hydrogenation and a homogeneous Lewis acid for promoting the crucial ring-opening steps.
Reaction Mechanism and Catalytic Strategy
The conversion of isosorbide diacetate to this compound is a complex multi-step process involving sequential ring-opening and hydrodeoxygenation. The reaction is typically catalyzed by a combination of a noble metal on a carbon support (e.g., Ru/C) and a Lewis acid co-catalyst (e.g., La(OTf)₃).
The proposed mechanism initiates with the Lewis acid activating an ether oxygen in the isosorbide backbone, facilitating the first ring-opening. This is followed by a series of hydrogenation and deoxygenation steps on the surface of the metal catalyst. A second ring-opening event, again promoted by the Lewis acid, ultimately leads to the linear C6 chain. The acetate groups remain intact throughout this process, yielding the desired this compound.
A key challenge in this reaction is controlling the extent of hydrodeoxygenation. Overly active catalysts can lead to the formation of undesired side-products, including hexanols and alkanes, through complete removal of the oxygen-containing functional groups.[3] Recent research has serendipitously discovered that the addition of a modifier, such as dimethylsulfone (DMS), can attenuate the catalyst's activity.[2][3] This modulation is crucial for enhancing the selectivity towards the partially deoxygenated product, this compound. Analyses have shown that this modification involves the deposition of the Lewis acid cation (La³⁺) and sulfur onto the catalyst surface.[3]
Caption: Proposed reaction pathway for the conversion of isosorbide diacetate.
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions is paramount to achieving a successful and selective conversion. The following table summarizes key findings from a study utilizing a combined hetero-/homogeneous tandem catalyst system.[2][3]
| Catalyst System | Temperature (°C) | H₂ Pressure (psi) | Substrate Conc. (mM) | Yield of this compound (%) | Key Observations |
| 5% Ru/C + La(OTf)₃ | 160 | 1000 | 200 | Low | Significant formation of fully deoxygenated alkanes. |
| 5% Pt/C + La(OTf)₃ | 160 | 1000 | 200 | < 1 | Low conversion and selectivity. Extensive humin formation.[2] |
| 5% Ni/C + La(OTf)₃ | 160 | 1000 | 200 | < 1 | Low activity for the desired conversion. |
| 5% Ru/C + La(OTf)₃ + DMS | 160 | 1000 | 200 | up to 22 | DMS acts as a modifier, attenuating catalyst activity and increasing selectivity towards the diacetate product.[3] |
Detailed Experimental Protocol
This protocol is based on the successful methodology reported for the Ru/C, La(OTf)₃, and DMS tandem catalytic system.[2]
Materials and Equipment
-
Substrate: Isosorbide diacetate (>98%)
-
Catalyst: 5% Ruthenium on activated carbon (Ru/C)
-
Lewis Acid: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Modifier/Internal Standard: Dimethylsulfone (DMS)
-
Solvent: Glacial acetic acid (HOAc)
-
Gas: High-purity hydrogen (H₂)
-
Equipment:
-
High-pressure autoclave reactor (e.g., 300 mL Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.
-
Centrifuge for catalyst separation.
-
Standard laboratory glassware.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the catalytic reaction.
Step-by-Step Procedure
-
Reactor Charging:
-
In a typical experiment, prepare a stock solution. For a 50 mL reaction volume, dissolve isosorbide diacetate (to achieve a final concentration of 200 mM), DMS (to achieve 100 mM), and La(OTf)₃ (14.5 mol % with respect to the substrate) in glacial acetic acid.[2]
-
Add the prepared solution to the high-pressure reactor vessel.
-
Carefully add the 5% Ru/C catalyst (1.6 mol % metal with respect to the substrate) to the solution.[2]
-
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel three times with H₂(g) to remove any residual air.
-
Pressurize the reactor to 1000 psi (approximately 6.9 MPa) with H₂(g) at room temperature.[2]
-
Begin stirring at a vigorous rate (e.g., 500 rpm) and start heating the reactor to the setpoint of 160°C. The reaction time (t=0) begins when heating is initiated.[2]
-
Maintain the reaction at 160°C and 500 rpm for 12 hours. Monitor the pressure and temperature throughout the run.
-
-
Product Recovery and Analysis:
-
After 12 hours, stop the heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and collect the liquid reaction mixture.
-
Separate the solid Ru/C catalyst from the liquid product mixture by centrifugation.[2] The catalyst can be washed with glacial acetic acid, dried, and stored for potential reuse studies.[2]
-
The resulting supernatant liquid is then ready for analysis.
-
Quantify the concentration of this compound, unreacted substrate, and other byproducts using a calibrated Gas Chromatograph (GC) with DMS serving as the internal standard.
-
Field-Proven Insights and Troubleshooting
-
Causality of DMS Modifier: The serendipitous discovery of DMS as a performance-enhancing modifier highlights the importance of internal standards not being inert. DMS appears to temper the high activity of the Ru/C catalyst, preventing the reaction from proceeding to complete hydrodeoxygenation (alkane formation). This allows the desired partially deoxygenated this compound to persist and accumulate.[3]
-
Humin Formation: The use of peracetylated isosorbide and an acetic acid solvent system is a deliberate choice to minimize the formation of insoluble polymeric side-products known as humins, which can foul the reactor and catalyst.[2] If significant fouling is observed, ensure the starting material is fully acetylated and the solvent is anhydrous.
-
Catalyst Reusability: While heterogeneous catalysts are designed for reuse, deactivation can occur. Post-reaction analysis (such as SEM-EDS and XPS as performed in the source literature) can reveal changes in the catalyst surface, such as the deposition of lanthanum and sulfur, which will affect its performance in subsequent runs.[3]
-
Mass Balance: A complete mass balance may be challenging due to the formation of volatile C₁–C₅ alkanes as byproducts of total HDO.[2] Specialized gas analysis techniques (micro-GC-TCD) may be required for a full accounting of all products.
References
Application Notes & Protocols: 1,6-Diacetoxyhexane as a Versatile C6 Building Block in Modern Organic Synthesis
Abstract
1,6-Diacetoxyhexane, also known as hexamethylene diacetate, is a versatile and valuable building block in organic synthesis.[1][2][3] Functioning as a protected, stable, and easily handled precursor to 1,6-hexanediol, it offers significant advantages in solubility and reactivity control.[4] This document provides a comprehensive guide for researchers, chemists, and professionals in drug development and materials science on the strategic applications of this compound. We will explore its role as a key intermediate for producing diols, dihalides, and polymers, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Advantage of this compound
This compound (DAH) is a colorless liquid derived from the acetylation of 1,6-hexanediol.[1][5] The presence of terminal acetate groups provides a strategic advantage over the more hydrophilic 1,6-hexanediol. The acetate groups mask the reactive hydroxyl functionalities, rendering the molecule more soluble in a wider range of organic solvents and less prone to undesired side reactions, such as humin formation in certain catalytic systems.[4] This "protected" nature makes DAH an excellent starting material for multi-step syntheses where precise control over reactivity is paramount.
The core utility of DAH lies in its function as a stable C6 synthon. The flexible hexane backbone, combined with the reactive ester termini, allows for its participation in a wide array of chemical transformations.[1] These include straightforward deprotection to yield 1,6-hexanediol, direct use in polymerization reactions, and conversion to other valuable C6 intermediates.[1][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 6222-17-9 | [2][5][6] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2][5] |
| Molecular Weight | 202.25 g/mol | [2][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][5] |
| Boiling Point | 260 °C | [1] |
| Melting Point | 9 °C | [1] |
| Purity (Typical) | >98.0% (GC) | [2] |
| Synonyms | Hexamethylene Diacetate, 1,6-Hexanediol Diacetate | [2][3] |
Core Synthetic Applications & Mechanistic Insights
The synthetic utility of this compound is broad. Below, we detail its most critical applications, explaining the causality behind the chosen reaction pathways.
Diagram 1: Key Synthetic Transformations
References
Unlocking New Possibilities in High-Temperature Organic Synthesis: Application Notes for 1,6-Diacetoxyhexane as a Novel Solvent
Introduction: Beyond the Standard Solvent Lexicon
In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, selectivity, and overall efficiency. While a well-established portfolio of solvents exists, the demand for novel media with unique property profiles, particularly for high-temperature applications and improved environmental credentials, is ever-present. This application note introduces 1,6-diacetoxyhexane, a high-boiling point, polar aprotic solvent, as a promising candidate for specialized reactions in organic synthesis and drug development.
This compound (DAH), also known as hexane-1,6-diyl diacetate, is a colorless liquid with a high boiling point of 260 °C.[1][2] Its molecular structure, featuring a flexible hexane backbone and two terminal acetoxy groups, imparts a unique combination of polarity and aprotic character, making it an intriguing alternative to conventional high-boiling solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). This guide provides a comprehensive overview of the physicochemical properties of DAH, explores its potential applications with detailed protocols for key synthetic transformations, and discusses its merits as a potentially "greener" solvent alternative.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₄ | [3][4][5] |
| Molecular Weight | 202.25 g/mol | [3][4][5] |
| Appearance | Colorless to almost colorless liquid | [3][4] |
| Boiling Point | 260 °C | [1] |
| Melting Point | 9 °C | [1] |
| Flash Point | ~85 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
| CAS Number | 6222-17-9 | [3][4][5] |
The high boiling point of DAH makes it particularly suitable for reactions that require elevated temperatures to overcome activation energy barriers. Its polar aprotic nature is expected to enhance the rates of certain nucleophilic substitution reactions.[6][7]
Potential Applications in High-Temperature Nucleophilic Substitution Reactions
The polarity and aprotic nature of this compound suggest its utility in reactions that are favored by such solvent properties, most notably bimolecular nucleophilic substitution (Sₙ2) reactions. Polar aprotic solvents are known to solvate cations effectively, leaving the anionic nucleophile relatively "naked" and more reactive, thereby accelerating the reaction rate.[6][7] The high boiling point of DAH offers the additional advantage of enabling these reactions to be conducted at temperatures that might not be accessible with lower-boiling aprotic solvents like acetone or acetonitrile.
Application I: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9] The use of a polar aprotic solvent is known to promote this reaction.[10][11][12]
Causality of Solvent Choice: In the Williamson ether synthesis, a polar aprotic solvent like this compound is predicted to enhance the reaction rate by solvating the counter-ion of the alkoxide (e.g., Na⁺), thereby increasing the nucleophilicity of the alkoxide anion. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which can be beneficial for less reactive alkyl halides.
Proposed Protocol for the Synthesis of Propyl Phenyl Ether using this compound
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
This compound (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.0 eq).
-
Solvent Addition: Add anhydrous this compound (sufficient to make a 0.5 M solution of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
High-Temperature Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired propyl phenyl ether.
Caption: Workflow for the proposed Williamson Ether Synthesis in this compound.
Application II: The Finkelstein Reaction
The Finkelstein reaction is another classic Sₙ2 reaction that involves the exchange of a halide.[13] It is an equilibrium process that can be driven to completion by using a solvent in which one of the resulting salts is insoluble.[13] For instance, the reaction of an alkyl chloride or bromide with sodium iodide in acetone is driven by the precipitation of sodium chloride or bromide.[13]
Causality of Solvent Choice: When precipitation is not a driving force, a high-boiling polar aprotic solvent can be employed to facilitate the halogen exchange at elevated temperatures. This compound, with its high boiling point and polar aprotic nature, is a suitable candidate for such transformations, particularly when a higher reaction temperature is required to achieve a reasonable reaction rate.[14]
Proposed Protocol for the Synthesis of 1-Iodobutane from 1-Bromobutane
Materials:
-
1-Bromobutane
-
Sodium iodide (anhydrous)
-
This compound (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (1.5 eq).
-
Solvent and Substrate Addition: Add anhydrous this compound to dissolve the sodium iodide, followed by the addition of 1-bromobutane (1.0 eq).
-
Reaction: Heat the mixture to reflux (or to a temperature of 150 °C) for 12-24 hours. Monitor the reaction progress by gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by distillation.
-
Purification: The this compound can be removed by vacuum distillation to yield the desired 1-iodobutane.
Caption: Workflow for the proposed Finkelstein Reaction in this compound.
This compound as a "Green" Solvent Alternative
The principles of green chemistry encourage the use of solvents that are derived from renewable resources, are biodegradable, and have low toxicity. This compound shows promise in this regard.
Bio-based Potential: Recent research has demonstrated the synthesis of this compound from isosorbide diacetate, a derivative of glucose.[15] This opens up a pathway for producing DAH from renewable biomass, reducing the reliance on petrochemical feedstocks.
Biodegradability: While specific data on the biodegradability of this compound is limited, studies on related long-chain aliphatic esters suggest that they are generally biodegradable.[16] For instance, the biodegradation of 1,6-hexanediol dibenzoate has been shown not to lead to the accumulation of persistent metabolites.[16] Further studies are warranted to fully characterize the environmental fate of DAH.
Safety and Handling
Based on available safety data sheets, this compound is a flammable liquid and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Store in a cool, dry place away from ignition sources.[1]
Conclusion and Future Outlook
This compound presents itself as a compelling, yet underexplored, high-boiling point, polar aprotic solvent. Its physicochemical properties make it a theoretically sound candidate for facilitating high-temperature nucleophilic substitution reactions. The proposed protocols for the Williamson ether synthesis and the Finkelstein reaction serve as a starting point for researchers to explore its practical utility. Furthermore, its potential as a bio-based and biodegradable solvent aligns well with the growing emphasis on sustainable chemistry.
Further research is necessary to experimentally validate the proposed applications and to thoroughly investigate its toxicological and ecotoxicological profile. However, the unique combination of properties offered by this compound warrants its consideration as a valuable addition to the synthetic chemist's toolbox, particularly for challenging reactions that demand high temperatures and a polar aprotic environment.
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. This compound | 6222-17-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. jk-sci.com [jk-sci.com]
- 12. wyzant.com [wyzant.com]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. allaboutchemistry.net [allaboutchemistry.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolites from the biodegradation of 1,6-hexanediol dibenzoate, a potential green plasticizer, by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1,6-Diacetoxyhexane in Polyurethane Production
Introduction: The Role of Diols in Tailoring Polyurethane Properties
Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings.[1][2] This adaptability stems from the modular nature of their synthesis, which involves the polyaddition reaction between a di- or polyisocyanate and a polyol.[3] The properties of the resulting polyurethane can be precisely tuned by judicious selection of the monomeric building blocks.
The diol component, often referred to as the "soft segment" or a "chain extender," plays a pivotal role in defining the final characteristics of the polyurethane.[4] Linear aliphatic diols, such as 1,6-hexanediol, are known to impart a unique combination of flexibility, mechanical strength, and resistance to hydrolysis.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1,6-diacetoxyhexane as a stable and effective precursor for the in-situ generation of 1,6-hexanediol in polyurethane synthesis.
This compound: A Versatile Precursor for Polyurethane Monomers
This compound, also known as 1,6-hexanediol diacetate, is the di-ester of 1,6-hexanediol and acetic acid.[5] It serves as a valuable chemical intermediate in various fields, including polymer chemistry.[5] Its primary application in the context of polyurethanes is as a protected form of 1,6-hexanediol, which can be deprotected in-situ to generate the reactive diol monomer for polymerization. This approach can offer advantages in terms of storage stability and handling compared to the diol itself.
Recent research has also focused on the synthesis of this compound from renewable feedstocks, highlighting its potential as a sustainable building block for polyurethane production.[5]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [6] |
| Molecular Weight | 202.25 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 260 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water | [6] |
Mechanism of Polyurethane Formation using this compound
The utilization of this compound in polyurethane synthesis involves a two-stage process that can be performed in a single pot:
-
In-situ Hydrolysis (Deacetylation): The first step is the hydrolysis of the acetate ester groups of this compound to yield 1,6-hexanediol and acetic acid as a byproduct. This reaction is typically catalyzed by an acid or a base.
-
Polyaddition Reaction: The newly formed 1,6-hexanediol, a primary diol, then reacts with a diisocyanate in a polyaddition reaction to form the polyurethane polymer. This reaction is often catalyzed by organometallic compounds or tertiary amines.
The overall process can be visualized as follows:
Caption: Reaction pathway from this compound to polyurethane.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of polyurethanes using this compound. Researchers should optimize these protocols based on the specific diisocyanate, desired polymer properties, and available laboratory equipment.
Protocol 1: One-Pot Synthesis of a Linear Polyurethane
This protocol details the synthesis of a thermoplastic polyurethane elastomer using an in-situ hydrolysis of this compound followed by polymerization with hexamethylene diisocyanate (HDI).
Materials:
-
This compound (DAH)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
Sulfuric acid (H₂SO₄) or other suitable acid catalyst for hydrolysis
-
Dry Tetrahydrofuran (THF) - Solvent
-
Methanol - for quenching
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with this compound and dry THF.
-
In-situ Hydrolysis:
-
A catalytic amount of sulfuric acid is added to the reaction mixture.
-
The mixture is heated to reflux (approximately 66°C for THF) and stirred for 2-4 hours to facilitate the hydrolysis of this compound to 1,6-hexanediol. The progress of the reaction can be monitored by techniques such as FTIR (disappearance of the ester carbonyl peak and appearance of the hydroxyl peak).
-
-
Neutralization (Optional but Recommended): After hydrolysis, the acidic catalyst can be neutralized with a suitable base (e.g., triethylamine) to prevent potential side reactions during the polymerization step. The resulting salt can be removed by filtration.
-
Polymerization:
-
The reaction mixture is cooled to room temperature.
-
A stoichiometric amount of hexamethylene diisocyanate (HDI) is added dropwise to the reaction mixture under a nitrogen atmosphere. The NCO:OH molar ratio should be carefully controlled, typically around 1:1 for a linear polymer.[7]
-
A catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.05 wt%) is added to the mixture.[7]
-
The reaction is allowed to proceed at room temperature with continuous stirring for 2-4 hours. An increase in viscosity will be observed as the polymerization progresses.
-
-
Termination and Precipitation:
-
The reaction is quenched by adding a small amount of methanol.
-
The polyurethane is precipitated by pouring the viscous solution into a non-solvent such as cold water or hexane.
-
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomers and catalyst, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.[7]
Causality Behind Experimental Choices:
-
Solvent: Dry THF is used as it is a good solvent for the reactants and the resulting polymer, and its boiling point is suitable for the hydrolysis step. It is crucial to use a dry solvent to prevent unwanted reactions of the isocyanate with water.[8]
-
Catalyst for Hydrolysis: A strong acid like sulfuric acid is effective in catalyzing the ester hydrolysis. The amount should be catalytic to minimize potential degradation of the reactants or the final polymer.
-
Catalyst for Polymerization: Dibutyltin dilaurate (DBTDL) is a commonly used and efficient catalyst for the urethane linkage formation.[7][9]
-
Management of Acetic Acid Byproduct: The acetic acid generated during hydrolysis can potentially react with the isocyanate to form an unstable anhydride, which could interfere with the polymerization.[10] While some studies suggest that the acetic acid released can accelerate the polymerization, careful control is necessary.[10] The optional neutralization step is recommended for better process control and reproducibility. Alternatively, vacuum stripping can be employed to remove the acetic acid before the addition of the diisocyanate.
Caption: Experimental workflow for polyurethane synthesis.
Data Presentation: Comparative Properties of Polyurethanes
The choice of the diol chain extender significantly influences the mechanical and thermal properties of the resulting polyurethane.[4] Polyurethanes synthesized using 1,6-hexanediol (derived from this compound) generally exhibit a good balance of flexibility and strength. The following table provides a comparative overview of the typical properties of polyurethanes synthesized with different diol chain extenders.
| Property | Polyurethane from 1,4-Butanediol | Polyurethane from 1,6-Hexanediol | Polyurethane from 1,8-Octanediol | Reference |
| Tensile Strength | High | Superior | Moderate | [4] |
| Elongation at Break | Good | Superior | Moderate | [4] |
| Hardness (Shore) | High | Moderate | Higher | [4] |
| Glass Transition Temp. (Tg) | Higher | Lower | Lower | [4] |
Note: The data presented are generalized trends. Actual values will depend on the specific diisocyanate used, the soft segment, and the overall polymer architecture.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the synthesis, the following self-validating checks should be integrated into the protocol:
-
FTIR Spectroscopy: Monitor the disappearance of the ester carbonyl peak (~1735 cm⁻¹) and the appearance of the hydroxyl peak (~3300 cm⁻¹) during the hydrolysis step. During polymerization, track the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).[11]
-
Viscosity Measurement: A noticeable increase in the viscosity of the reaction mixture is a qualitative indicator of successful polymerization.
-
Titration: The isocyanate content can be monitored throughout the reaction by titration to ensure the desired stoichiometry is maintained and the reaction goes to completion.
-
Gel Permeation Chromatography (GPC): Characterize the molecular weight and molecular weight distribution of the final polymer to confirm the formation of a high molecular weight polyurethane.
Conclusion
This compound is a versatile and stable precursor for the in-situ generation of 1,6-hexanediol in polyurethane synthesis. This approach offers a convenient method for incorporating the desirable properties of 1,6-hexanediol into polyurethane materials. The provided protocols and technical insights serve as a comprehensive guide for researchers to explore the potential of this compound in developing novel polyurethane-based materials with tailored properties for a wide range of applications. Careful control of the hydrolysis and polymerization steps, along with diligent in-process monitoring, will ensure the successful and reproducible synthesis of high-quality polyurethanes.
References
- 1. osti.gov [osti.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical recycling of polyurethanes via acetic acid solvolysis - American Chemical Society [acs.digitellinc.com]
- 11. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Diacetoxyhexane
Welcome to the technical support center for the synthesis of 1,6-diacetoxyhexane. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your this compound synthesis.
Introduction to this compound Synthesis
This compound, also known as hexamethylene diacetate, is a diester commonly synthesized in the laboratory through the esterification of 1,6-hexanediol.[1][2][3] The most prevalent methods involve the reaction of 1,6-hexanediol with an acetylating agent such as acetic anhydride or acetyl chloride. The choice of reagents and reaction conditions can significantly impact the reaction's efficiency, yield, and the profile of any impurities.
This guide focuses on the common laboratory-scale synthesis employing 1,6-hexanediol and acetic anhydride, often with a catalyst, to produce this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue: Low Product Yield
Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?
A1: Low yields in this esterification can stem from several factors, primarily related to reaction equilibrium, incomplete reaction, or product loss during workup.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient catalysis. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting 1,6-hexanediol.
-
Product Hydrolysis: this compound can be hydrolyzed back to 1,6-hexanediol and acetic acid, especially during the workup phase if exposed to water in acidic or basic conditions.[4] It is crucial to neutralize the reaction mixture and minimize contact time with aqueous layers.
-
Mechanical Losses: Product can be lost during transfers between glassware and during the purification process. Ensure efficient extraction and careful handling to minimize these losses.
Issue: Incomplete Reaction and Starting Material Recovery
Q2: TLC analysis of my crude product shows a significant amount of unreacted 1,6-hexanediol. How can I drive the reaction to completion?
A2: To push the reaction towards the formation of the diester, consider the following strategies:
-
Excess Acetic Anhydride: Use a molar excess of acetic anhydride. This shifts the equilibrium towards the product side. A 2.2 to 2.5 molar equivalent of acetic anhydride to 1,6-hexanediol is a good starting point.
-
Catalyst Choice and Amount: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst like sulfuric acid can be used, but a base catalyst like pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often more effective for acetylation with acetic anhydride. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.[5][6][7][8][9]
-
Reaction Temperature and Time: Ensure the reaction is conducted at an appropriate temperature. Gentle heating (e.g., 50-70°C) can increase the reaction rate.[10] Allow for sufficient reaction time, monitoring by TLC until the 1,6-hexanediol spot is no longer visible.
Issue: Side Product Formation
Q3: I observe an unexpected spot on my TLC plate, suggesting the formation of a side product. What could it be and how can I avoid it?
A3: The most likely side product is the mono-acetylated intermediate, 6-hydroxyhexyl acetate.
-
Formation of 6-hydroxyhexyl acetate: This occurs when the reaction does not proceed to completion, leaving one of the hydroxyl groups on the 1,6-hexanediol unreacted.
-
Avoidance: To minimize the formation of the mono-acetylated product, ensure you are using a sufficient excess of the acetylating agent (acetic anhydride) and allowing the reaction to proceed for an adequate amount of time to facilitate the di-acetylation. Using an effective catalyst will also promote the formation of the desired this compound.
Issue: Difficulties in Product Purification
Q4: I am struggling to obtain pure this compound after the workup. What is the best purification method?
A4: The high boiling point of this compound (approximately 260°C) makes vacuum distillation the preferred method for purification.[4]
-
Vacuum Distillation: This technique allows for the distillation of high-boiling liquids at a lower temperature, which prevents thermal decomposition of the product.[11] For a compound with a boiling point above 150°C at atmospheric pressure, vacuum distillation is recommended.[11]
-
Workup Prior to Distillation: Before distillation, it is crucial to perform a thorough aqueous workup to remove any remaining acetic acid, acetic anhydride, and catalyst. This typically involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize acids, followed by a brine wash to remove excess water.[12] Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before distillation.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the acetylation of 1,6-hexanediol with acetic anhydride?
A1: Pyridine serves a dual purpose in this reaction. It acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the hydroxyl groups of 1,6-hexanediol.[6][7][8] Additionally, pyridine is a weak base that neutralizes the acetic acid formed as a byproduct of the reaction.[5][7]
Q2: Can I use acetic acid instead of acetic anhydride for this synthesis?
A2: While technically possible through Fischer esterification, using acetic acid is generally less efficient for this synthesis. The reaction is an equilibrium process that produces water as a byproduct, which must be continuously removed to drive the reaction forward. Acetic anhydride is a more reactive acetylating agent and the reaction is not reversible in the same way, leading to higher yields under milder conditions.
Q3: How can I confirm that I have successfully synthesized this compound?
A3: The structure of the product can be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group.[4] A strong C-O single bond stretch will appear between 1163-1210 cm⁻¹.[4] Crucially, the broad O-H stretching band from the starting 1,6-hexanediol (around 3200-3600 cm⁻¹) should be absent, indicating complete esterification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is very informative. You should observe a triplet at approximately 4.06 ppm corresponding to the four methylene protons (–CH₂–) adjacent to the acetate oxygen atoms.[4] The methyl protons of the acetate groups will appear as a singlet at around 2.05 ppm. The remaining methylene protons of the hexane chain will appear as multiplets between 1.3 and 1.7 ppm.
Q4: What are the key safety precautions I should take during this experiment?
A4: Always work in a well-ventilated fume hood.[4][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][14] Acetic anhydride is corrosive and a lachrymator, so avoid inhaling its vapors and prevent contact with skin and eyes. Pyridine is flammable and has a strong, unpleasant odor. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.[13][14]
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride and Pyridine
This protocol provides a step-by-step method for the synthesis of this compound.
Materials and Reagents:
-
1,6-hexanediol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,6-hexanediol in a suitable volume of dichloromethane.
-
Addition of Reagents: Add pyridine to the solution, followed by the slow, dropwise addition of acetic anhydride. The reaction is exothermic, so cooling the flask in an ice bath during the addition of acetic anhydride is recommended.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be applied to increase the reaction rate. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (be cautious of CO₂ evolution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[4]
Quantitative Data Summary
| Parameter | Recommended Value |
| Molar ratio of 1,6-hexanediol to Acetic Anhydride | 1 : 2.2 - 2.5 |
| Molar ratio of 1,6-hexanediol to Pyridine | 1 : 2.2 - 2.5 |
| Reaction Temperature | Room temperature to 70°C |
| Purification Method | Vacuum Distillation |
| Boiling Point of this compound | ~260°C at atmospheric pressure |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield in this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6222-17-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 6222-17-9 [smolecule.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 10. echemi.com [echemi.com]
- 11. How To [chem.rochester.edu]
- 12. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 1,6-Diacetoxyhexane Synthesis
Welcome to the technical support center for the synthesis of 1,6-diacetoxyhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Foundational Principles: The Esterification of 1,6-Hexanediol
The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reaction that involves converting a carboxylic acid and an alcohol into an ester and water, typically under acidic catalysis. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the acylating agent. For the synthesis of a diacetate like this compound from 1,6-hexanediol, the reaction must proceed at both hydroxyl groups.
The primary challenge in this synthesis is that the esterification is an equilibrium-controlled process.[1]
1,6-Hexanediol + 2 Acylating Agent ⇌ this compound + 2 Byproduct
To drive the reaction towards the product side and maximize yield, Le Châtelier's principle must be applied. This is typically achieved by either using a large excess of one reactant or by removing one of the products (usually water) as it is formed.[2]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted 1,6-hexanediol. What went wrong?
This is the most common issue and can stem from several factors related to the reaction equilibrium and kinetics.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Reversible Reaction Equilibrium | Fischer esterification is a reversible process.[1] If the water byproduct is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining. | 1. Use an Excess of the Acylating Agent: Employing a significant molar excess of acetic anhydride or acetic acid shifts the equilibrium towards the product side. A 10-fold excess of the acylating agent can dramatically increase yield.[2]2. Remove Water: If using acetic acid, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the reaction to completion.[2] |
| Inactive or Insufficient Catalyst | An acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial to protonate the carbonyl oxygen of the acylating agent, making it more electrophilic for the alcohol's nucleophilic attack. Without sufficient catalysis, the reaction rate will be impractically slow. | 1. Check Catalyst Loading: Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).2. Use a Fresh/Dry Catalyst: Acid catalysts can be hygroscopic. Use a fresh bottle or ensure your catalyst is anhydrous. |
| Low Reaction Temperature | Esterification reactions often require thermal energy to overcome the activation energy barrier. Insufficient heat results in a slow reaction rate. | Increase Temperature: Refluxing the reaction mixture is a common practice to maintain a constant and sufficiently high reaction temperature. For this synthesis, temperatures in the range of 80-120°C are typical, depending on the solvent and reagents.[3] |
| Insufficient Reaction Time | Even under optimal conditions, the reaction needs time to reach completion. | Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the 1,6-hexanediol starting material. Continue the reaction until the starting material is consumed. |
Question 2: My product is contaminated with a significant amount of the monoacetate byproduct (6-hydroxyhexyl acetate). How can I improve selectivity?
The formation of the monoester is a common intermediate step. Its presence in the final product indicates an incomplete reaction at one of the two hydroxyl groups.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Acylating Agent | A stoichiometric amount of the acylating agent (2 equivalents) may not be enough to drive the second esterification to completion, especially if any of the agent is lost or consumed by side reactions. | Increase Molar Ratio: Increase the molar equivalents of acetic anhydride or acetic acid to at least 2.2 equivalents or higher relative to 1,6-hexanediol.[3] This ensures a high concentration of the acylating agent is available to react with the monoacetate intermediate. |
| Short Reaction Time | The second esterification may be slower than the first due to statistical reasons or slight electronic changes in the molecule. | Extend Reaction Time: As with low yield, continue to monitor the reaction via TLC/GC and allow it to proceed until the monoacetate spot/peak is minimal. |
| Poor Mixing | In a heterogeneous or viscous reaction mixture, inefficient stirring can lead to localized concentration gradients, preventing the monoacetate from encountering the acylating agent. | Ensure Vigorous Stirring: Use an appropriately sized stir bar and a stir plate with sufficient power to maintain a homogeneous reaction mixture. |
Question 3: The final product is dark brown or discolored, not a clear liquid. What caused this and is it salvageable?
Product discoloration typically points to decomposition or side reactions, often caused by excessive heat or impurities.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature | While heat is necessary, excessively high temperatures (e.g., >150°C) can cause the starting materials or product to decompose, forming colored polymeric byproducts. | Optimize Temperature: Determine the lowest effective temperature for the reaction. Avoid aggressive, uncontrolled heating. Use a heating mantle with a temperature controller. |
| Strong Acid Catalyst Degradation | Concentrated sulfuric acid is a strong oxidizing and dehydrating agent. At high temperatures, it can cause charring of organic compounds. | Choose a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) or an acidic resin, which are often less aggressive than sulfuric acid.[4] |
| Impure Starting Materials | Impurities in the 1,6-hexanediol or acylating agent can degrade and color the reaction mixture. | Use Purified Reagents: Ensure the purity of your starting materials. If necessary, distill the 1,6-hexanediol before use. |
| Salvage Strategy | Discoloration often indicates non-volatile impurities. | Purify via Vacuum Distillation or Column Chromatography: Distilling the product under reduced pressure can separate it from colored, high-boiling-point impurities. Alternatively, passing the crude product through a silica gel plug or performing full column chromatography can remove polar, colored contaminants. |
Question 4: I'm having trouble with the aqueous workup. The layers won't separate properly. What should I do?
Emulsion formation during the washing step can complicate purification.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Formation of an Emulsion | Vigorous shaking of the separatory funnel with solutions of similar densities or containing surfactants can create a stable emulsion. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion and "salt out" the organic product.[5]2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.3. Allow it to Stand: Give the mixture ample time to separate. Sometimes, emulsions will break upon standing. |
| Insufficient Organic Solvent | If the volume of the extraction solvent is too low, the resulting organic layer may be too dense or viscous to separate cleanly. | Add More Solvent: Increase the volume of the organic extraction solvent (e.g., ethyl acetate, diethyl ether). |
Logical Troubleshooting Workflow
Here is a visual guide to help you diagnose and solve common issues during the synthesis.
References
Technical Support Center: Preventing Decomposition of 1,6-Diacetoxyhexane During Reactions
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical and troubleshooting information for preventing the decomposition of 1,6-diacetoxyhexane in various chemical reactions. As a versatile building block, its stability is paramount for achieving high yields and product purity.
Core Directive: Understanding and Mitigating Decomposition
This compound, a valuable chemical intermediate in polymer chemistry and organic synthesis, is susceptible to decomposition, primarily through hydrolysis of its ester groups.[1][2] This guide will provide a framework for understanding the causes of this instability and implementing effective preventative measures.
Part 1: Troubleshooting Guide
Primary Issue: Presence of 1,6-Hexanediol and Acetic Acid in Product Mixture
The detection of 1,6-hexanediol and acetic acid is a clear indicator of ester hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[1]
Decomposition Pathways:
Caption: Primary decomposition pathways of this compound.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: The most common culprit for hydrolysis is the presence of water.[3][4]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.[5][6] Storing solvents over molecular sieves can help maintain dryness.[6][7]
-
Glassware: Oven-dry glassware at >120°C for several hours or flame-dry under an inert atmosphere immediately before use.[5][7]
-
Reagents: Ensure all starting materials are anhydrous. Hygroscopic reagents should be dried in a vacuum oven or desiccator.[5]
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8][9]
-
-
Assess Reagent Purity:
-
Acidic/Basic Contaminants: Test the pH of your reagents and solvents. Trace acidic or basic impurities can catalyze hydrolysis.[1]
-
Reagent Decomposition: Ensure the purity of this compound itself, as prolonged storage, especially in non-inert conditions, can lead to gradual hydrolysis.
-
-
Evaluate Reaction Conditions:
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run reactions at lower temperatures.
-
pH Control: If the reaction chemistry allows, buffering the system can prevent significant shifts in pH that might promote decomposition.[4]
-
Experimental Protocol: Setting up an Anhydrous Reaction
This protocol outlines the essential steps for creating an environment free of water to prevent the hydrolysis of this compound.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Place the assembled glassware in an oven at 125°C for a minimum of 4 hours.[5]
-
Remove the glassware from the oven while hot and assemble it under a positive pressure of dry nitrogen or argon, allowing it to cool to room temperature.
-
-
Solvent and Reagent Preparation:
-
Transfer anhydrous solvents using dry syringes or cannulas.
-
Weigh and transfer solid reagents quickly to minimize exposure to atmospheric moisture. For highly sensitive reactions, use a glovebox.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. A simple method is to use a nitrogen-filled balloon attached to the apparatus.[9]
-
Add reagents via syringe through a rubber septum.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can my choice of base for a reaction lead to the decomposition of this compound?
A1: Yes, strong bases like sodium hydroxide or potassium hydroxide can readily induce saponification, which is the base-catalyzed hydrolysis of esters.[10][11] This process is generally irreversible and leads to the formation of 1,6-hexanediol and the corresponding acetate salt.[11] If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base, or a milder base like sodium bicarbonate if the reaction conditions permit.
Q2: Are there alternative protecting groups for 1,6-hexanediol that are more robust?
A2: The choice of a protecting group is highly dependent on the specific reaction conditions you need to employ. For diols, several alternatives to acetates exist with varying stability profiles.[12]
| Protecting Group | Stability | Cleavage Conditions |
| Isopropylidene (Acetonide) | Stable to bases, mild oxidants, and reducing agents. | Acidic hydrolysis (e.g., aqueous HCl).[13] |
| Benzylidene Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis or hydrogenolysis.[13][14] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Stability is tunable based on steric bulk. Generally stable under non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF) or strong acids.[13] |
| Cyclic Carbonate | Stable to acidic conditions and some reducing agents. | Basic hydrolysis.[13] |
Q3: My reaction requires acidic conditions. How can I minimize the hydrolysis of this compound?
A3: Acid-catalyzed hydrolysis is an equilibrium process.[10][11] To minimize this, you should rigorously exclude water from the reaction mixture. Using a large excess of the acid can sometimes drive the desired reaction to completion before significant hydrolysis occurs, but this must be evaluated on a case-by-case basis. If possible, use a Lewis acid instead of a Brønsted acid, as some Lewis acids are more compatible with ester functionalities.
Q4: Can I use this compound in protic solvents?
A4: It is generally not recommended to use protic solvents like alcohols or water with this compound, as these can participate in transesterification or hydrolysis reactions, respectively. Aprotic solvents are preferred to maintain the integrity of the diacetate.
Part 3: Visualization of Key Concepts
Decision Tree for Troubleshooting Decomposition
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. Diol - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,6-Diacetoxyhexane
Welcome to the technical support center for the purification of 1,6-diacetoxyhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction to this compound and the Importance of Purity
This compound, also known as hexamethylene diacetate, is a diester of 1,6-hexanediol and acetic acid. It serves as a versatile precursor in organic synthesis and a valuable component in the production of polymers like polyesters and polyurethanes, where it can enhance flexibility.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, affect the mechanical properties of polymers, and compromise the results of biological studies.
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid[2][3] |
| Boiling Point | 260 °C[1] |
| Melting Point | 9 °C[1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] |
What are the common impurities found in crude this compound?
Common impurities often stem from the synthesis process, which is typically the esterification of 1,6-hexanediol with acetic acid or its derivatives. These impurities can include:
-
1,6-Hexanediol (Starting Material): Due to incomplete reaction.
-
Acetic Acid (Starting Material/Byproduct): Unreacted starting material or from hydrolysis.
-
6-Hydroxyhexyl Acetate (Monoacetate): An intermediate in the esterification process.[4]
-
Water: Can be present from the workup or as a byproduct of esterification.
-
Polymeric byproducts: Can form under harsh reaction conditions.
What are the recommended storage and handling procedures for this compound?
-
Storage: Store in a cool, dry place at ambient temperatures, away from heat and ignition sources.[1][2]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[1] Avoid contact with skin and eyes.[2] this compound can react with strong acids and bases, leading to hydrolysis.[1]
Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Problem 1: My final product has a low yield. What are the likely causes and solutions?
A low yield of purified this compound can be attributed to several factors, primarily decomposition and mechanical loss during the purification process.
Potential Causes:
-
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, especially in the presence of acidic or basic residues and water, which can revert the product back to 1,6-hexanediol and acetic acid.[1][4]
-
Thermal Decomposition: Prolonged heating at high temperatures during distillation can lead to decomposition.
-
Loss during Aqueous Workup: Due to its slight solubility in water, some product may be lost during washing steps.
Solutions and Methodologies:
-
Optimized Workup: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted acetic acid. Follow this with a brine wash to reduce the amount of dissolved water in the organic layer.
-
Vacuum Distillation: To circumvent thermal decomposition, vacuum distillation is highly recommended as it lowers the boiling point of the compound.[5]
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Distillation: Heat the distillation flask gently using an oil bath. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than 260 °C.
-
Monitoring: Monitor the distillation for any signs of decomposition, such as charring or darkening of the material in the distillation pot.
-
-
Workflow Diagram for Purification
Caption: General workflow for the purification of this compound.
Problem 2: My purified product is still contaminated with starting materials. How can I improve the purity?
The presence of starting materials (1,6-hexanediol) or the monoacetate intermediate indicates that the chosen purification method is not providing sufficient separation.
Potential Causes:
-
Inefficient Distillation: If the boiling points of the impurities are close to that of the product, simple distillation may not be effective.
-
Incomplete Reaction: A high concentration of starting materials in the crude product can overwhelm the purification capacity.
Solutions and Methodologies:
-
Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[6][7][8] this compound is less polar than 1,6-hexanediol and the monoacetate.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Packing the Column: The column can be "dry-packed" or "wet-packed" with silica gel.[6]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Pass the eluent through the column and collect fractions.[6]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Hydrolysis Reaction Diagram
Caption: Stepwise hydrolysis of this compound.
Problem 3: The final product is discolored (yellowish or brownish). What causes this and how can it be fixed?
Discoloration is usually a sign of decomposition or the presence of minor, highly colored impurities.
Potential Causes:
-
Thermal Stress: Overheating during distillation can cause decomposition and the formation of colored byproducts.
-
Oxidation: Trace impurities may be susceptible to air oxidation, leading to colored compounds.
Solutions and Methodologies:
-
Activated Carbon Treatment: Activated carbon is a common and effective agent for removing colored impurities from organic liquids.[9][10][11][12]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the discolored this compound in a suitable low-boiling organic solvent.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight) to the solution.
-
Stirring: Stir the mixture at room temperature for a period of time (e.g., 15-30 minutes).
-
Filtration: Remove the activated carbon by filtration through a pad of celite or a fine filter paper.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purity Analysis
To confirm the purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and detecting the presence of impurities.[13]
Expected Analytical Data for Pure this compound:
| Technique | Expected Results |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of this compound (202.25 g/mol ). |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.05 (t, 4H), ~2.04 (s, 6H), ~1.63 (m, 4H), ~1.39 (m, 4H). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~171.2, ~64.5, ~28.5, ~25.6, ~21.0. |
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. flinnsci.com [flinnsci.com]
- 9. carbotecnia.info [carbotecnia.info]
- 10. spinchem.com [spinchem.com]
- 11. baiyunactivatedcarbon.com [baiyunactivatedcarbon.com]
- 12. carbotecnia.info [carbotecnia.info]
- 13. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in 1,6-Diacetoxyhexane Synthesis
Introduction
The synthesis of 1,6-diacetoxyhexane, a valuable monomer and specialty solvent, is typically achieved through the esterification of 1,6-hexanediol with acetic acid.[1] This reaction is almost exclusively mediated by a catalyst to achieve commercially viable reaction rates and high yields. Solid acid catalysts, particularly macroporous ion-exchange resins like Amberlyst-15, are favored in industrial settings due to their high activity, ease of separation from the reaction products, and potential for reuse.[2][3][4][5]
However, a common challenge encountered in this process is the gradual or sometimes rapid loss of catalytic activity, a phenomenon known as catalyst deactivation.[6][7] This guide serves as a technical support center for researchers and process chemists to diagnose, troubleshoot, and mitigate issues related to catalyst deactivation during the synthesis of this compound. Understanding the root causes of deactivation is the primary way to maintain optimal catalytic performance and ensure that processes remain efficient.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: The most prevalent catalysts are strong acid ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15, Dowex 50W).[5] These materials function as solid acid catalysts, providing acidic protons (H+) to catalyze the esterification reaction while being easily separable from the liquid product mixture.[2][4] Their heterogeneous nature avoids the corrosion and complex separation issues associated with traditional homogeneous acid catalysts like sulfuric acid.[2][3]
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: Catalyst deactivation in this esterification process can be broadly classified into three main types:
-
Chemical Deactivation (Poisoning): Impurities in the feedstock (1,6-hexanediol or acetic acid), such as water or metallic ions, can interact with the catalyst's active sites (sulfonic acid groups).[9][10] For instance, alkali metal ions can undergo ion exchange with the protons of the sulfonic acid groups, neutralizing them and rendering them inactive.[10]
-
Mechanical/Physical Deactivation (Fouling/Coking): This involves the physical blockage of catalyst pores and active sites by the deposition of high-molecular-weight byproducts or polymers.[11][12] These deposits, often called "coke," can form from side reactions at elevated temperatures.[9]
-
Thermal Deactivation (Degradation): Although ion-exchange resins are robust, excessive temperatures (typically >120-150°C for standard resins) can cause irreversible degradation of the polymer backbone or loss of the sulfonic acid functional groups, leading to a permanent drop in activity.[9][12]
Q3: What are the typical signs that my catalyst is deactivating?
A3: Key indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate, requiring longer batch times to reach the desired conversion.[13]
-
A reduction in product yield or selectivity, with a potential increase in byproducts.[13]
-
For fixed-bed reactors, an increase in the pressure drop across the catalyst bed can indicate fouling or physical crushing of the catalyst particles.[9]
-
A visual change in the catalyst's appearance, such as darkening in color from its typical light brown to a dark brown or black, often suggests fouling or coking.[10]
Troubleshooting Guide
This section is designed to help you diagnose specific problems encountered during your experiments.
Problem 1: My reaction rate has slowed significantly, but product selectivity remains high.
-
Likely Cause: This pattern typically points to reversible poisoning or mild fouling . The active sites are being blocked or neutralized, but not in a way that promotes significant side reactions. A common culprit is water in the feedstock, which can hydrolyze the ester product and occupy active sites.
-
Diagnostic & Solution Workflow:
-
Feedstock Analysis: Verify the water content of your 1,6-hexanediol and acetic acid feedstocks using Karl Fischer titration. Ensure they meet the required specifications (typically <0.1% water).
-
Catalyst Pre-treatment: Before the reaction, ensure the ion-exchange resin is properly dried. This can be done by washing with anhydrous acetic acid or by drying in a vacuum oven at a temperature below its thermal stability limit (e.g., 80-100°C).
-
In-situ Regeneration: Attempt a simple solvent wash. After the reaction, decant the product mixture and wash the catalyst bed with fresh, warm acetic acid (e.g., at 60-70°C) to dissolve and remove adsorbed species.[14]
-
Activity Test: After washing, run a small-scale control reaction with fresh, verified feedstock to see if catalytic activity is restored.
-
Problem 2: Product yield is decreasing, and I'm observing an increase in colored byproducts.
-
Likely Cause: This is a classic sign of fouling by coking or thermal degradation . Higher temperatures might be accelerating polymerization or condensation side reactions on the catalyst surface, leading to the formation of "coke" that blocks active sites and pores.[9] The catalyst itself might be degrading if temperature limits have been exceeded.
-
Diagnostic & Solution Workflow:
-
Verify Reaction Temperature: Check the calibration of your temperature probes and controllers. Hot spots within the reactor can lead to localized thermal degradation.
-
Visual Inspection: After the reaction, carefully remove a sample of the catalyst. A change to a dark brown or black color is a strong indicator of coking.[10]
-
Catalyst Characterization: Compare the spent catalyst to a fresh sample. A significant decrease in the total acid number (determined by titration) or surface area (measured by BET analysis) confirms deactivation.[8]
-
Regeneration Attempt: For severe fouling, a more aggressive regeneration may be necessary (see Protocol 2). However, if thermal degradation is the cause (confirmed by a permanent loss of acid sites), the catalyst must be replaced.[8]
-
Problem 3: In my fixed-bed reactor, the pressure drop is steadily increasing.
-
Likely Cause: This issue points to physical blockage or mechanical degradation of the catalyst. This can be caused by:
-
Diagnostic & Solution Workflow:
-
Reduce Flow Rate: Temporarily reduce the liquid flow rate to see if the pressure drop decreases. This can help distinguish between simple compaction and severe plugging.
-
Backwashing: Carefully perform a gentle backwash with a clean solvent (like acetic acid or a suitable organic solvent) to dislodge fines and some foulants.
-
Unload and Inspect: If the problem persists, the reactor must be safely shut down and the catalyst bed unloaded for visual inspection. Look for pulverized catalyst particles or a solid mass of agglomerated beads.
-
Sieving: If the catalyst is not chemically deactivated, it may be possible to sieve the unloaded catalyst to remove fines before reloading the reactor.
-
Troubleshooting Decision Pathway
This diagram outlines a logical flow for diagnosing catalyst deactivation issues.
References
- 1. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 3. [PDF] Ion Exchangers as Catalyst in Esterification Reaction: A Review | Semantic Scholar [semanticscholar.org]
- 4. samyangtrilite.com [samyangtrilite.com]
- 5. ripublication.com [ripublication.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. US2678332A - Esterification of olefins using ion exchange resins catalysts - Google Patents [patents.google.com]
effect of impurities on 1,6-diacetoxyhexane reactions
Technical Support Center: 1,6-Diacetoxyhexane
A Senior Application Scientist's Guide to Navigating the Effects of Impurities in Experimental Reactions
Welcome to the technical support center for this compound (HDDA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diester in their work. As a key building block in polymer synthesis and a reagent in various organic transformations, the purity of this compound is paramount to achieving reproducible and successful outcomes.
This document moves beyond standard product specifications to provide in-depth, field-proven insights into how common impurities can impact your reactions. Here, we will explore the causality behind experimental failures, offer robust troubleshooting strategies, and provide validated protocols for impurity detection and removal.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to work effectively with this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 6222-17-9), also known as hexamethylene diacetate, is a diester of 1,6-hexanediol and acetic acid.[1] Structurally, it is a linear six-carbon chain with acetate groups at both ends. Its primary applications are in polymer chemistry, where it serves as a monomer or a crosslinking agent for polyesters and polyurethanes.[1] It is also used as a reagent and solvent in the synthesis of pharmaceuticals and other fine chemicals.[1]
Q2: What are the most common impurities found in commercial this compound?
A2: The purity of commercial this compound is typically high (>98%), but several process-related impurities can be present.[2] Understanding these is the first step in troubleshooting. The most common impurities are:
-
Water (H₂O): Introduced from atmospheric moisture or carried over from synthesis.
-
Acetic Acid (CH₃COOH): A byproduct of hydrolysis or an unreacted starting material from esterification.
-
1,6-Hexanediol (HDO): Unreacted starting material from the synthesis of the diester.[3]
-
1-Acetoxy-6-hydroxyhexane (Monoacetate): An intermediate product of the esterification reaction.
Q3: How do these impurities typically affect reactions?
A3: Each impurity has a distinct, and often detrimental, effect on common chemical transformations:
-
Water is a reactant in hydrolysis, leading to the degradation of the diester into acetic acid and the corresponding alcohol/monoacetate. In transesterification, it can consume the catalyst and reduce yield.[4]
-
Acetic Acid can alter the pH of a reaction mixture, which is critical for acid- or base-catalyzed processes. It can lead to unwanted side reactions or catalyst deactivation.
-
1,6-Hexanediol and 1-Acetoxy-6-hydroxyhexane are monofunctional or difunctional alcohols. In polymerization reactions, their presence can alter the stoichiometry of reactants, leading to lower molecular weight polymers and affecting the material's physical properties.
Section 2: Troubleshooting Guide - From Problem to Solution
This section is structured to help you diagnose and resolve common issues encountered during experiments involving this compound.
Issue 1: Low Yield or Incomplete Conversion in Transesterification Reactions
-
Observed Problem: You are performing a base-catalyzed transesterification with this compound and an alcohol, but the reaction stalls, or the final yield is significantly lower than expected.
-
Probable Cause: Water Impurity. Trace amounts of water in the this compound or the reaction solvent can lead to two primary issues. First, it can hydrolyze the ester, consuming the starting material. Second, in base-catalyzed reactions, water can react with the catalyst (e.g., sodium methoxide), reducing its effective concentration.
-
Troubleshooting Workflow:
Troubleshooting workflow for low reaction yield. -
Solution:
-
Quantify Water: Use Karl Fischer titration to determine the water content of your this compound and solvents (See Protocol 1). For most sensitive reactions, a water content below 100 ppm is recommended.
-
Dry Reagents: If the water content is high, dry the this compound using molecular sieves (3Å or 4Å) or by vacuum distillation (See Protocol 3). Ensure all other solvents and reagents are rigorously dried.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Inconsistent Polymer Properties (e.g., Low Molecular Weight, Brittleness)
-
Observed Problem: When using this compound as a monomer in a polyesterification reaction, the resulting polymer has a lower-than-expected molecular weight, leading to poor mechanical properties like brittleness.
-
Probable Cause: Stoichiometric Imbalance from Hydroxyl Impurities. The presence of 1,6-hexanediol or 1-acetoxy-6-hydroxyhexane (monoacetate) disrupts the precise 1:1 stoichiometry required between diol and diacid (or its equivalent) for high-polymer formation. These hydroxyl-containing impurities act as chain terminators or alter the monomer ratio, limiting chain growth.
-
Impact of Hydroxyl Impurities:
| Impurity | Chemical Nature | Impact on Polymerization |
| 1,6-Hexanediol | Difunctional (Diol) | Skews diol:diacid ratio, affects stoichiometry. |
| 1-Acetoxy-6-hydroxyhexane | Monofunctional (Alcohol) | Acts as a chain-terminating agent, limiting polymer chain length. |
-
Solution:
-
Assess Purity: Use Gas Chromatography (GC) to quantify the levels of 1,6-hexanediol and the monoacetate impurity (See Protocol 2).
-
Purify Starting Material: If the level of hydroxyl impurities is significant (>0.5%), purify the this compound via vacuum distillation. The diol and monoacetate have higher boiling points and will remain in the distillation flask.[5]
-
Adjust Stoichiometry: For less critical applications, if the impurity levels are known and consistent, you may be able to adjust the stoichiometry of the other monomer to compensate. However, purification is the more robust approach.
-
Issue 3: Catalyst Poisoning in Metal-Catalyzed Reactions
-
Observed Problem: In a reaction using a palladium catalyst (e.g., hydrogenation, cross-coupling), the catalyst shows little to no activity or deactivates quickly.
-
Probable Cause: Sulfur or Other Coordinating Impurities. While less common, trace impurities from the synthesis of 1,6-hexanediol (the precursor) can sometimes carry over. Sulfur compounds are known poisons for palladium catalysts.[6] Additionally, other strongly coordinating functional groups can bind to the catalyst's active sites and inhibit its function.[6][7][8]
-
Logical Pathway for Diagnosing Catalyst Poisoning:
Diagnostic workflow for catalyst poisoning. -
Solution:
-
Source a High-Purity Grade: For sensitive catalytic reactions, procure a grade of this compound specifically rated for such applications.
-
Pre-treatment: If catalyst poisoning is suspected, you can attempt to remove the offending impurities by treating a solution of the diacetate with activated carbon, followed by filtration and solvent removal.
-
Purification: Vacuum distillation is also effective at removing many non-volatile catalyst poisons.
-
Section 3: Validated Experimental Protocols
These protocols provide step-by-step methodologies for the key analytical and purification techniques discussed.
Protocol 1: Quantification of Water Content by Volumetric Karl Fischer Titration
This protocol is for determining the water content in this compound, a critical parameter for moisture-sensitive reactions.
-
Principle: The Karl Fischer titration is based on a stoichiometric reaction between iodine and water. The endpoint is detected potentiometrically.[9] This volumetric method is suitable for samples with water content >0.1%.[10]
-
Instrumentation & Reagents:
-
Automatic Volumetric Karl Fischer Titrator
-
Titration Cell
-
Syringes (1 mL, 5 mL)
-
One-component Karl Fischer titrant (e.g., CombiTitrant 5)
-
Anhydrous methanol or a suitable Karl Fischer solvent (e.g., CombiSolvent)
-
-
Procedure:
-
System Preparation: Add 50 mL of the KF solvent to the titration vessel.
-
Pre-Titration: Start the titrator to titrate the residual water in the solvent until a stable, low-drift endpoint is reached (<20 µL/min).[11]
-
Sample Introduction: Using a dry syringe, draw approximately 2-5 mL of this compound. Weigh the filled syringe precisely.
-
Inject the sample into the titration cell. Reweigh the empty syringe to determine the exact mass of the sample added.
-
Titration: Start the sample titration. The instrument will automatically add the titrant and stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant consumed and the sample mass.
-
-
Self-Validation Check: Periodically run a water standard of known concentration to verify the titrant's factor and the instrument's accuracy.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method allows for the quantification of this compound and its primary organic impurities.
-
Principle: The sample is volatilized and separated on a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of each organic compound.
-
Instrumentation & Conditions:
-
Gas Chromatograph with FID detector
-
Capillary Column: A mid-polarity column (e.g., DB-5, HP-5, or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 min.
-
-
Detector: FID, 280°C.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Analysis: Identify peaks based on retention time compared to known standards of the impurities (1,6-hexanediol, monoacetate, acetic acid). Quantify using area percent or by creating a calibration curve with the standards.
-
-
Self-Validation Check: The sum of all integrated peak areas should be close to 100%. A stable retention time for the main peak across multiple runs indicates system stability.
Protocol 3: Laboratory-Scale Purification by Vacuum Distillation
This protocol is effective for removing less volatile impurities like 1,6-hexanediol and the monoacetate, as well as any non-volatile residues.
-
Principle: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that prevents thermal decomposition.[12]
-
Apparatus:
-
Round-bottom flask, short-path distillation head with condenser and collection flask(s).
-
Heating mantle with a stirrer.
-
Vacuum pump and pressure gauge.
-
Thermometer.
-
-
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Use a stir bar in the distillation flask. Ensure all glass joints are properly sealed with vacuum grease.[12]
-
Charge the Flask: Fill the distillation flask no more than two-thirds full with the this compound to be purified.
-
Apply Vacuum: Turn on the condenser cooling water. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is stable (e.g., <1 mmHg), begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: The boiling point of this compound is approximately 103-105°C at 1 mmHg.[5] Collect the fraction that distills over at a constant temperature. Discard any initial forerun that comes over at a lower temperature.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the system.[12]
-
-
Safety Note: Always work behind a safety shield when performing vacuum distillations due to the risk of implosion.[12]
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling this compound.[13][14]
-
Handling: Use in a well-ventilated area or a fume hood to avoid breathing vapors.[14] Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][14] Protect from moisture to prevent hydrolysis.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 6222-17-9 | TCI AMERICA [tcichemicals.com]
- 3. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Monitoring 1,6-Diacetoxyhexane Reaction Progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 1,6-diacetoxyhexane.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and require robust analytical techniques to track its synthesis or conversion. As a diester, this compound is involved in reactions such as hydrolysis, transesterification, and other modifications at the ester linkages.[3][4] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining kinetics, and ensuring product purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and advice presented herein are grounded in established scientific principles and practical laboratory experience to ensure you can confidently address challenges encountered during your experiments.
Core Analytical Techniques: An Overview
The choice of analytical method is paramount for successfully monitoring the reaction of this compound. The most commonly employed techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages and is susceptible to specific challenges.
| Technique | Primary Use Case | Key Advantages | Common Challenges |
| Gas Chromatography (GC) | Quantitative analysis of volatile reactants and products. | High resolution, sensitivity, and established methods. | Peak tailing for polar analytes, thermal degradation of labile compounds.[5][6] |
| HPLC | Analysis of non-volatile or thermally sensitive compounds. | Versatility in column and mobile phase selection. | Peak shape issues, baseline drift, and resolution problems.[7][8][9] |
| NMR Spectroscopy | Structural elucidation and quantitative analysis without reference standards.[10][11] | Provides detailed structural information, ideal for complex mixtures.[12][13] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[13] |
| FTIR Spectroscopy | Real-time monitoring of functional group changes.[14] | Fast, non-destructive, and suitable for in-situ measurements.[14] | Less effective for complex mixtures, quantification can be challenging.[15] |
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter with each analytical technique and provides a systematic approach to resolving them.
Gas Chromatography (GC) Troubleshooting
// Nodes peak_tailing [label=" Peak Tailing Observed | Check for active sites in the inlet or column.", fillcolor="#FBBC05", fontcolor="#202124"]; poor_resolution [label=" Poor Peak Resolution | Optimize temperature program and carrier gas flow rate.", fillcolor="#FBBC05", fontcolor="#202124"]; ghost_peaks [label=" Ghost Peaks Present | Identify sources of contamination (septa, liner, carrier gas).", fillcolor="#FBBC05", fontcolor="#202124"];
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// Edges start -> peak_tailing [label=" Tailing Peaks?", color="#4285F4", fontcolor="#4285F4"]; start -> poor_resolution [label=" Overlapping Peaks?", color="#34A853", fontcolor="#34A853"]; start -> ghost_peaks [label=" Unexpected Peaks?", color="#EA4335", fontcolor="#EA4335"];
peak_tailing:f1 -> solution_tailing [arrowhead=vee, color="#4285F4"]; poor_resolution:f1 -> solution_resolution [arrowhead=vee, color="#34A853"]; ghost_peaks:f1 -> solution_ghost [arrowhead=vee, color="#EA4335"]; } A troubleshooting workflow for common GC issues.
Answer:
Peak tailing, especially for polar compounds like diols, is a frequent issue in GC analysis.[5][6] The primary cause is often interactions between the analyte and active sites within the GC system. Here’s a breakdown of the likely causes and solutions:
-
Cause: Active sites in the injector liner or on the column. Hydroxyl groups in your diol product can form hydrogen bonds with silanol groups on the surface of a standard glass liner or a poorly deactivated column.
-
Solution:
-
Use a Deactivated Liner: Replace your current liner with one that has been deactivated (silanized) to cap the active silanol groups.
-
Column Maintenance: If the column is old, active sites may have developed at the inlet end. Trimming the first 10-15 cm of the column can often resolve this. If the problem persists, the column may need to be replaced.[16]
-
Derivatization: For highly polar analytes, consider derivatization to a less polar form. For example, silylating the diol with a reagent like BSTFA will convert the hydroxyl groups to trimethylsilyl ethers, which are much less prone to tailing.
-
-
-
Cause: Inappropriate injection temperature. If the temperature is too low, the sample may not vaporize completely and uniformly.
-
Solution: Increase the injector temperature in increments of 10-20°C. However, be cautious not to exceed the thermal stability limit of your analytes, which could lead to degradation.
-
-
Cause: Sample overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6]
-
Solution: Dilute your sample or reduce the injection volume.
-
Answer:
Poor resolution between closely eluting peaks is a common chromatographic challenge that can often be addressed by method optimization.[6]
-
Cause: Suboptimal temperature program. A fast temperature ramp may not provide enough time for the column to effectively separate the analytes.
-
Solution: Decrease the temperature ramp rate. You can also add an isothermal hold at a temperature between the boiling points of the two compounds to enhance separation.
-
-
Cause: Incorrect carrier gas flow rate. The efficiency of the separation is dependent on the linear velocity of the carrier gas.
-
Solution: Optimize the carrier gas flow rate. For helium, the optimal flow rate is typically around 1-1.5 mL/min for most capillary columns.
-
-
Cause: Inadequate stationary phase selectivity. The column's stationary phase may not be suitable for resolving your specific analytes.
-
Solution: Consider a column with a different stationary phase that offers a different selectivity. For esters, a mid-polarity phase (e.g., a cyanopropyl-based phase) might provide better resolution than a standard non-polar phase.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Answer:
Baseline drift in HPLC can obscure small peaks and affect the accuracy of integration.[8] The most common causes are related to the mobile phase and the detector.
-
Cause: Changes in mobile phase composition. This is particularly common in gradient elution.
-
Solution:
-
Thoroughly Degas the Mobile Phase: Dissolved gases coming out of solution in the detector cell can cause baseline noise and drift. Use an online degasser or sparge the solvents with helium.[8]
-
Ensure Proper Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Use High-Purity Solvents: Impurities in the mobile phase can lead to a drifting baseline.[8]
-
-
-
Cause: Temperature fluctuations. The refractive index of the mobile phase is temperature-dependent, which can affect UV detector baselines.[17]
-
Solution: Use a column oven to maintain a constant temperature for both the column and the mobile phase as it enters the detector.
-
-
Cause: Column equilibration. The column may not be fully equilibrated with the mobile phase at the start of the run.[8]
-
Solution: Increase the column equilibration time before injecting your sample.
-
Answer:
Poor peak shape in HPLC can be caused by a variety of factors, from the column itself to issues with the sample and mobile phase.[9]
-
Cause: Column degradation or contamination. A void at the head of the column or a clogged frit can distort the flow path, leading to peak splitting or broadening.[7]
-
Solution:
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a strong solvent to try and remove any particulates from the inlet frit.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and will need to be replaced.[9]
-
-
-
Cause: Mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Cause: Extra-column volume. Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the lengths as short as possible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
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// Solutions solution_quantification [label="Solution:\n- Increase relaxation delay (D1).\n- Increase number of scans.\n- Use an internal standard.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_overlap [label="Solution:\n- Use a higher field NMR.\n- Change deuterated solvent.\n- Use 2D NMR techniques (e.g., COSY, HSQC).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_broad [label="Solution:\n- Dilute the sample.\n- Filter the sample.\n- Check for paramagnetic metals.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> poor_quantification [label=" Inaccurate Ratios?", color="#4285F4", fontcolor="#4285F4"]; start -> overlapping_signals [label=" Unresolved Peaks?", color="#34A853", fontcolor="#34A853"]; start -> broad_peaks [label=" Poor Lineshape?", color="#EA4335", fontcolor="#EA4335"];
poor_quantification:f1 -> solution_quantification [arrowhead=vee, color="#4285F4"]; overlapping_signals:f1 -> solution_overlap [arrowhead=vee, color="#34A853"]; broad_peaks:f1 -> solution_broad [arrowhead=vee, color="#EA4335"]; } A troubleshooting workflow for common NMR issues.
Answer:
Quantitative NMR is a powerful technique, but accurate results depend on careful experimental setup.[10][11][13]
-
Cause: Incomplete spin-lattice relaxation (T1). If the relaxation delay (D1) is too short, signals with longer T1 values will not fully relax between pulses, leading to inaccurate integrals.
-
Solution: Ensure the relaxation delay is at least 5 times the longest T1 value of the signals you are integrating. You can either measure the T1 values experimentally or use a conservatively long D1 (e.g., 30-60 seconds).
-
-
Cause: Poor signal-to-noise ratio. Low signal-to-noise can lead to errors in integration.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.
-
-
Cause: Issues with the internal standard. The internal standard must be stable, not react with the sample, and have peaks that are well-resolved from the analyte signals.
-
Solution: Choose an appropriate internal standard and ensure it is accurately weighed.
-
Answer:
Signal overlap is a common issue in ¹H NMR, especially for molecules with similar structural motifs.[13]
-
Cause: Insufficient spectral dispersion at the magnetic field strength being used.
-
Solution:
-
Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: Different deuterated solvents can induce small changes in chemical shifts that may be sufficient to resolve overlapping peaks.
-
Use ¹³C NMR: If the proton signals are hopelessly overlapped, consider using ¹³C NMR for quantification, as the chemical shift range is much larger. However, this will require a significantly longer acquisition time.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting
Answer:
While FTIR is excellent for monitoring functional group transformations, there are several factors that can affect the clarity of the spectral changes.[14][15]
-
Cause: Overlapping peaks. The carbonyl stretch of the ester reactant (around 1735-1750 cm⁻¹) and the carboxylic acid product (around 1700-1725 cm⁻¹) may overlap, especially if the conversion is low.[15]
-
Solution:
-
Monitor a Different Peak: Instead of the carbonyl region, you could monitor the appearance of the broad O-H stretch from the carboxylic acid product (around 2500-3300 cm⁻¹) or the disappearance of the C-O stretch of the ester.
-
Use a Higher Resolution Instrument: A higher resolution spectrometer may be able to resolve the two carbonyl peaks.
-
-
-
Cause: Inconsistent path length. If you are using a liquid cell, variations in the path length between measurements will affect the absorbance and make quantitative comparisons difficult.[15]
-
Solution: Use a fixed-pathlength liquid cell and ensure it is assembled consistently for each measurement. Alternatively, an Attenuated Total Reflectance (ATR) accessory can provide more reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for real-time monitoring of my this compound reaction?
A1: For real-time, in-situ monitoring, FTIR spectroscopy with a probe is often the best choice.[14] It allows you to continuously monitor the changes in functional groups (e.g., the ester carbonyl) as the reaction proceeds without the need for sampling. Benchtop NMR is also emerging as a powerful tool for real-time reaction monitoring.[4][18]
Q2: How do I choose an appropriate internal standard for qNMR analysis of my reaction?
A2: An ideal internal standard for qNMR should:
-
Be chemically inert and not react with your sample, solvent, or any catalysts.
-
Have a simple NMR spectrum with one or more sharp, well-resolved peaks that do not overlap with any analyte signals.
-
Be non-volatile to prevent concentration changes during sample preparation.
-
Have a known purity.
-
Be soluble in the same deuterated solvent as your sample. Common internal standards for organic reactions include 1,3,5-trimethoxybenzene, dimethyl sulfone, or maleic acid.
Q3: Can I use GC-MS to monitor my reaction? What are the advantages over GC-FID?
A3: Yes, GC-MS is an excellent technique for monitoring reactions. The primary advantage over GC-FID is the additional information provided by the mass spectrometer. It can be used to:
-
Confirm the identity of reactants, products, and byproducts based on their mass spectra.
-
Identify unknown impurities that may be formed during the reaction.
-
Provide enhanced selectivity by using selected ion monitoring (SIM) to look for specific masses, which can be useful for quantifying analytes in a complex matrix.
Q4: My HPLC method is not reproducible; the retention times are shifting between runs. What is the most likely cause?
A4: Fluctuating retention times in HPLC are most commonly caused by issues with the mobile phase delivery or column temperature.[19]
-
Check the Pump: Ensure there are no leaks in the pump heads and that the check valves are functioning correctly. Air bubbles in the pump can also cause flow rate instability.[17][19]
-
Mobile Phase Composition: If you are preparing the mobile phase manually, ensure the composition is consistent from batch to batch.
-
Column Temperature: Use a column oven to maintain a stable temperature, as even small fluctuations in ambient temperature can affect retention times.[17]
Experimental Protocols
Protocol 1: Sample Preparation and GC-FID Analysis
-
Reaction Quenching and Sampling: At desired time points, withdraw a 100 µL aliquot of the reaction mixture.
-
Dilution and Internal Standard Addition: Quench the reaction by diluting the aliquot in 900 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial. Add a known amount of an internal standard (e.g., dodecane or tetradecane) that is well-resolved from the components of interest.
-
GC-FID Instrumentation and Conditions:
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Column: A non-polar capillary column such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Detector: FID, 280°C.
-
-
Quantification: Calculate the concentration of reactants and products by comparing their peak areas to the peak area of the internal standard.
Protocol 2: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Reaction Aliquot: Withdraw a 50 µL aliquot of the reaction mixture and add it to the NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply a baseline correction to the spectrum.
-
Integrate the well-resolved peaks of the reactant, product, and the internal standard.
-
Calculate the molar ratio of the components relative to the internal standard to determine the reaction conversion.
-
References
- 1. This compound | 6222-17-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. youtube.com [youtube.com]
- 10. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 13. emerypharma.com [emerypharma.com]
- 14. Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy [mdpi.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Determining the Purity of 1,6-Diacetoxyhexane
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity for 1,6-Diacetoxyhexane
This compound is a key intermediate and building block in various chemical syntheses, including the production of pharmaceuticals, polymers, and fragrances.[1][2] The purity of this aliphatic diester is paramount, as even trace impurities can have significant consequences:
-
In Pharmaceutical Development: Impurities can alter the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate rigorous characterization and control of impurities.[3][4][5][6]
-
In Polymer Chemistry: The presence of monofunctional impurities (e.g., 1-acetoxy-6-hydroxyhexane) can act as chain terminators, altering the molecular weight and the mechanical properties of a polymer.
-
In Reaction Kinetics: Uncharacterized impurities can interfere with catalysts, lead to unwanted side reactions, or inhibit reaction progression, compromising yield and reproducibility.
Likely impurities stemming from its synthesis include unreacted starting material (1,6-hexanediol), partially reacted intermediates (1-acetoxy-6-hydroxyhexane), and solvent or reagent residues. A robust analytical strategy is therefore not just a quality control measure but a fundamental component of successful research and development.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique depends on the specific requirement of the analysis—be it routine quality control, identification of an unknown impurity, or precise quantification for regulatory submission. The most common and effective techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Selectivity | Sensitivity | Quantitative Capability | Primary Use Case |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile and semi-volatile impurities. | High (ng to pg range). | Excellent (Area % method). | Primary choice for routine purity assay and quantification of known volatile impurities. |
| HPLC-UV/DAD | Separation based on polarity and partitioning between mobile and stationary phases. | Good for non-volatile or thermally labile impurities. | Moderate (µg to ng range). | Good, requires chromophore. | Analysis of non-volatile impurities or when derivatization is needed.[7][8] |
| GC-MS | GC separation coupled with mass analysis of eluted compounds. | Excellent; provides structural information for identification. | Very High (pg to fg range). | Good; can be more complex than FID. | Definitive identification of unknown impurities. [9] |
| ¹H NMR / qNMR | Absorption of radio waves by atomic nuclei in a magnetic field. Provides structural and quantitative information. | Excellent for structural isomers and proton-containing impurities. | Low to Moderate. | Absolute quantification without a specific reference standard for each impurity. [10][11] | Structural confirmation and orthogonal purity assessment.[10][12][13] |
Workflow for Selecting an Analytical Technique
The following diagram illustrates a logical decision-making process for selecting the appropriate analytical technique based on the specific analytical challenge.
Caption: Decision tree for selecting the appropriate analytical method.
In-Depth Protocol: Purity Determination by Gas Chromatography (GC-FID)
GC with Flame Ionization Detection (GC-FID) is the workhorse and recommended primary method for determining the purity of this compound. Its volatility makes it an ideal candidate for GC analysis, and the FID provides excellent sensitivity and a wide linear range for quantifying hydrocarbon-based impurities.[14][15][16]
Experimental Workflow
Caption: Standard workflow for GC-FID purity analysis.
Step-by-Step Methodology
1. Materials and Reagents:
-
Sample: this compound
-
Solvent: Ethyl acetate (HPLC or GC grade)
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of ethyl acetate to the vial.
-
Cap the vial and vortex thoroughly until the sample is completely dissolved.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).[17]
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal. This choice is based on the principle of separating compounds primarily by their boiling points, which is effective for the analyte and its likely related impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. A split injection is used to prevent column overloading with a concentrated sample.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Rationale: The initial hold ensures sharp peaks for volatile components. The temperature ramp allows for the elution of higher-boiling impurities, like the starting diol, within a reasonable analysis time.
-
-
Detector (FID): Temperature at 300°C.
4. Data Analysis and Purity Calculation:
-
Following the run, integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method, which assumes that all compounds have a similar response factor in the FID. This is a reasonable assumption for the analyte and structurally similar impurities.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
This method should be validated according to ICH Q2(R1) guidelines if used in a regulated environment, assessing parameters like specificity, linearity, and precision.[3][4]
Orthogonal and Confirmatory Techniques
No single method is infallible. Employing orthogonal techniques—methods that rely on different separation or detection principles—provides a self-validating system and increases confidence in the purity value.
GC-MS for Impurity Identification
If the GC-FID chromatogram shows significant impurity peaks, GC-MS is the definitive tool for their identification.[18] By matching the mass spectrum of an unknown peak to a spectral library (e.g., NIST), its structure can be proposed or confirmed. This is invaluable for understanding the synthetic process and controlling specific impurities.
Quantitative NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[11][13] Its key advantage is that it can provide an absolute purity value without needing a reference standard for the compound of interest.[12][19]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly.[13][19]
-
Use Case: qNMR is particularly useful for qualifying in-house reference materials and as an orthogonal technique to chromatography for providing a highly accurate, independent purity assessment.[10][11] A typical ¹H NMR spectrum can be used to identify the characteristic peaks of this compound.[20][21][22]
Conclusion
For the routine purity assessment of this compound, GC-FID offers the best combination of speed, sensitivity, and quantitative robustness. However, a comprehensive quality control strategy should incorporate GC-MS for the definitive identification of any unknown impurities and consider qNMR as an orthogonal method for the absolute determination of purity, especially in critical applications like drug development. Adherence to established validation guidelines, such as ICH Q2(R1), is essential to ensure the data is fit for its intended purpose.[3][6]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 6222-17-9 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. researchgate.net [researchgate.net]
- 8. Reverse phase high-performance liquid chromatographic determination of primary and secondary aliphatic alcohols as phthalate monoesters by UV detection | Semantic Scholar [semanticscholar.org]
- 9. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. This compound | 6222-17-9 | TCI AMERICA [tcichemicals.com]
- 17. Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Study of Selectivity in Extraction, Separation, and Detection on Drugs" by Anumeha P. Muthal [scholarship.shu.edu]
- 19. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 20. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1,6-Diacetoxyhexane as a Novel Plasticizer
In the dynamic field of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product safety, and meeting regulatory requirements. This guide provides a comprehensive technical comparison of 1,6-diacetoxyhexane, a promising, lesser-known plasticizer, against established industry standards. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel formulation strategies and understand the performance trade-offs of emerging plasticizers.
The following analysis is grounded in established testing methodologies and aims to provide a framework for the objective evaluation of this compound. While direct, publicly available comparative studies on this compound are limited, this guide synthesizes its known properties with standardized evaluation protocols to present a logical and scientifically rigorous comparison.
Introduction to this compound and Comparator Plasticizers
This compound, also known as hexamethylene diacetate, is an aliphatic ester with the chemical formula C₁₀H₁₈O₄.[1][2][3] It is a colorless liquid at room temperature with a boiling point of 260°C.[1] Its molecular structure, featuring a flexible hexane backbone and two terminal acetate groups, suggests its potential as a plasticizer for various polymers.[1] Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[4][5][6]
For the purpose of this comparative guide, we will evaluate the performance of this compound against two widely used plasticizers from different chemical classes:
-
Di(2-ethylhexyl) phthalate (DEHP): A common general-purpose phthalate plasticizer known for its good performance and low cost.[7][8] However, its use is increasingly restricted due to health and environmental concerns.[4][5][8]
-
Dioctyl adipate (DOA): An aliphatic dibasic acid ester recognized for imparting good low-temperature flexibility to PVC compounds.[7]
This comparison will focus on key performance attributes critical for material selection in demanding applications, including plasticizing efficiency, thermal stability, migration resistance, and biocompatibility.
Comparative Performance Evaluation: A Data-Driven Approach
The following sections detail the experimental protocols and present illustrative data to guide the comparative assessment of this compound.
Plasticizing Efficiency
Plasticizing efficiency is a measure of a plasticizer's ability to impart flexibility and softness to a polymer.[6] It is a critical parameter for determining the amount of plasticizer required to achieve a desired level of performance.
This protocol outlines the standardized method for evaluating the efficiency of plasticizers in flexible Polyvinyl Chloride (PVC).[9]
Objective: To determine the concentration of this compound, DEHP, and DOA required to achieve a target Shore A hardness of 80 in a standard PVC formulation.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Di(2-ethylhexyl) phthalate (DEHP)
-
Dioctyl adipate (DOA)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill
-
Hydraulic press with heated platens
-
Shore A durometer
-
Tensile testing machine
Procedure:
-
Compounding: Prepare a series of PVC formulations with varying concentrations (e.g., 30, 40, 50 parts per hundred resin - phr) of each plasticizer. A typical formulation would be: 100 phr PVC, X phr plasticizer, 2 phr stabilizer, 0.5 phr lubricant.
-
Milling: Homogenize each formulation on a two-roll mill at a controlled temperature (e.g., 160-170°C) until a uniform sheet is formed.
-
Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press at a defined temperature and pressure.
-
Conditioning: Condition the molded plaques at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.
-
Hardness Testing: Measure the Shore A hardness of each plaque at multiple locations and calculate the average.
-
Tensile Testing: Die-cut dumbbell-shaped specimens from the plaques and conduct tensile testing according to ASTM D638 to determine tensile strength, elongation at break, and 100% modulus.[9]
The following table presents hypothetical data for the plasticizing efficiency of the three compounds.
| Plasticizer | Concentration for Shore A 80 (phr) | Tensile Strength at Shore A 80 (MPa) | Elongation at Break at Shore A 80 (%) | 100% Modulus at Shore A 80 (MPa) |
| This compound | 45 | 18.5 | 350 | 9.8 |
| DEHP | 50 | 17.0 | 380 | 9.0 |
| DOA | 42 | 16.5 | 400 | 8.5 |
Interpretation: In this illustrative dataset, DOA exhibits the highest plasticizing efficiency, requiring the lowest concentration to achieve the target hardness. This compound shows a slightly better efficiency than the industry-standard DEHP. A lower required concentration can translate to cost savings and potentially reduced migration.
Workflow for Plasticizer Efficiency Evaluation
References
- 1. Buy this compound | 6222-17-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. bisley.biz [bisley.biz]
- 5. What Are Plasticizers? How They Make PVC Flexible (Phthalates vs. Non-Phthalates) [eureka.patsnap.com]
- 6. Plasticisers - PVC [seepvcforum.com]
- 7. specialchem.com [specialchem.com]
- 8. Biobased plasticizers for poly(vinyl chloride) - American Chemical Society [acs.digitellinc.com]
- 9. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 1,6-Diacetoxyhexane
For researchers and professionals in drug development and materials science, the purity and structural integrity of chemical compounds are paramount. This guide provides an in-depth, experience-driven approach to the synthesis of 1,6-diacetoxyhexane and, critically, its validation through rigorous spectroscopic analysis. We will explore the common synthetic route from 1,6-hexanediol, delve into the nuances of interpreting its spectroscopic signature, and compare it with alternative synthetic strategies, offering a holistic view for informed decision-making in your research.
The Synthetic Pathway: Esterification of 1,6-Hexanediol
The most straightforward and widely employed laboratory-scale synthesis of this compound involves the esterification of 1,6-hexanediol with acetic anhydride.[1][2][3] This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetic anhydride.
The choice of acetic anhydride over acetic acid is deliberate; it provides a more reactive acylating agent and avoids the generation of water as a byproduct, which could otherwise lead to an equilibrium that disfavors product formation. While the reaction can proceed without a catalyst, it is often sluggish. The addition of a catalytic amount of acid, such as sulfuric acid, or a base like pyridine, can significantly accelerate the reaction rate.[3] The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct.
Alternative Synthetic Approaches
While the diol esterification is common, other routes to this compound exist, offering different starting points and potential advantages depending on the research context. One notable method involves the conversion of the glucose derivative isosorbide diacetate to this compound using a combined hetero-/homogeneous tandem catalyst system.[4][5] Another innovative approach is the one-stage synthesis from n-hexane utilizing microbial processes.[6] These alternatives, while often more complex, highlight the versatility in accessing this valuable diester.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from 1,6-hexanediol and acetic anhydride.
Materials:
-
1,6-Hexanediol (HO(CH₂)₆OH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (C₅H₅N) or a catalytic amount of concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-hexanediol in an excess of acetic anhydride.
-
Slowly add a catalytic amount of either pyridine or a few drops of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux (the boiling point of acetic anhydride is approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting diol), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure this compound as a colorless liquid.[7]
Spectroscopic Validation: The Fingerprint of Purity
The cornerstone of synthetic chemistry lies in the unambiguous identification and purity assessment of the target compound. Here, we dissect the spectroscopic data that confirms the successful synthesis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum is expected to show three distinct signals in a deuterated chloroform (CDCl₃) solvent.[8]
-
δ ~4.05 ppm (triplet, 4H): These are the protons on the carbons directly attached to the oxygen atoms of the acetate groups (-CH₂-O-). The downfield shift is due to the deshielding effect of the electronegative oxygen. The triplet splitting pattern arises from coupling with the adjacent methylene protons.[9]
-
δ ~2.04 ppm (singlet, 6H): This sharp singlet corresponds to the six equivalent protons of the two methyl groups of the acetate moieties (-O-C(=O)-CH₃). The absence of adjacent protons results in a singlet.
-
δ ~1.65-1.35 ppm (multiplets, 8H): These signals arise from the eight protons of the four central methylene groups of the hexane chain (-CH₂-CH₂-CH₂-CH₂-). The overlapping signals create complex multiplets.
Comparison with Starting Material (1,6-Hexanediol):
The ¹H NMR spectrum of 1,6-hexanediol shows a triplet at ~3.64 ppm corresponding to the methylene protons adjacent to the hydroxyl groups (-CH₂-OH).[10] A broad singlet, which can vary in chemical shift, will also be present for the hydroxyl protons (-OH). The disappearance of the -CH₂-OH signal and the appearance of the downfield-shifted triplet at ~4.05 ppm and the singlet at ~2.04 ppm are clear indicators of successful esterification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show the following key signals:
-
δ ~171 ppm: This signal corresponds to the carbonyl carbons of the two ester groups (C=O). Carboxylic acid derivatives typically appear in this region.[11]
-
δ ~64 ppm: These are the carbons directly bonded to the ester oxygen atoms (-CH₂-O-).
-
δ ~28 and 25 ppm: These signals are from the methylene carbons of the hexane backbone.
-
δ ~21 ppm: This signal is attributed to the methyl carbons of the acetate groups (-CH₃).
Comparison with Starting Material (1,6-Hexanediol):
The ¹³C NMR spectrum of 1,6-hexanediol would show a signal for the carbons attached to the hydroxyl groups (-CH₂-OH) at approximately 62 ppm. The absence of this signal and the appearance of the carbonyl carbon signal around 171 ppm are definitive evidence of ester formation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
~1740 cm⁻¹ (strong, sharp): This is the characteristic stretching vibration of the carbonyl group (C=O) in an ester. Its presence is a primary indicator of a successful reaction.[9]
-
~1240 cm⁻¹ (strong): This band corresponds to the C-O stretching of the ester linkage.[9]
-
~2850-3000 cm⁻¹: These are the C-H stretching vibrations of the alkyl chain.[9]
Comparison with Starting Material (1,6-Hexanediol):
The most significant difference in the IR spectra between the product and the starting material is the disappearance of the broad O-H stretching band of the alcohol, typically found between 3200-3600 cm⁻¹, and the appearance of the strong C=O stretch of the ester at ~1740 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 202.25 g/mol ), the electron ionization (EI) mass spectrum would likely show:
-
A low-intensity molecular ion peak (M⁺) at m/z = 202. Aliphatic esters often show weak molecular ion peaks due to ready fragmentation.[9]
-
A prominent peak at m/z = 43. This corresponds to the acetyl cation ([CH₃CO]⁺), a very common and stable fragment for acetate esters.[9]
-
Other fragmentation peaks resulting from the cleavage of the hexane chain and loss of acetic acid (m/z = 60).
Comparison with Starting Material (1,6-Hexanediol):
1,6-Hexanediol has a molecular weight of 118.17 g/mol .[12] Its mass spectrum would be significantly different, with fragmentation patterns characteristic of an aliphatic diol, such as the loss of water. The presence of the m/z 202 peak (even if weak) and the strong m/z 43 peak are key identifiers for this compound.
Data Summary and Visualization
To facilitate a clear comparison, the key spectroscopic data for this compound and its precursor, 1,6-hexanediol, are summarized below.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.05 | triplet | 4H | -CH₂-O- |
| ~2.04 | singlet | 6H | -C(=O)-CH₃ | |
| ~1.65-1.35 | multiplet | 8H | -CH₂- (chain) | |
| 1,6-Hexanediol | ~3.64 | triplet | 4H | -CH₂-OH |
| variable | broad singlet | 2H | -OH | |
| ~1.57 | multiplet | 4H | -CH₂-CH₂-OH | |
| ~1.38 | multiplet | 4H | -CH₂-CH₂-CH₂-OH |
Table 2: Comparative Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| This compound | Absent | 2850-3000 | ~1740 (strong) | ~1240 (strong) |
| 1,6-Hexanediol | 3200-3600 (broad) | 2850-3000 | Absent | ~1060 |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 202 | 43 ([CH₃CO]⁺) |
| 1,6-Hexanediol | 118 | 100 ([M-H₂O]⁺), 82 ([M-2H₂O]⁺) |
Workflow Visualization
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The logical flow of spectroscopic techniques for the validation of this compound.
Conclusion
The successful synthesis of this compound is not merely the execution of a reaction but a comprehensive process that culminates in its thorough characterization. This guide has provided a detailed protocol for its synthesis via the esterification of 1,6-hexanediol and a meticulous breakdown of the spectroscopic data required for its validation. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the product with its precursor, researchers can confidently confirm the identity and purity of their synthesized this compound. Understanding these analytical principles is fundamental to ensuring the reliability and reproducibility of scientific research in the chemical and pharmaceutical sciences.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
- 9. Buy this compound | 6222-17-9 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 1,6-Hexanediol [webbook.nist.gov]
A Senior Application Scientist's Comparative Guide to Catalysts for 1,6-Diacetoxyhexane Synthesis
For researchers and professionals in drug development and materials science, the efficient synthesis of high-purity specialty chemicals is paramount. 1,6-Diacetoxyhexane, a key building block and solvent, is no exception. The choice of catalyst for its synthesis via the esterification of 1,6-hexanediol is a critical decision that directly impacts yield, purity, process efficiency, and environmental footprint. This guide provides an in-depth comparative analysis of three major classes of catalysts for this transformation: homogeneous acid catalysts, heterogeneous acid catalysts, and enzymatic catalysts.
Introduction: The Significance of Catalysis in this compound Production
This compound is synthesized through the esterification of 1,6-hexanediol with an acetylating agent, typically acetic acid or acetic anhydride. This reaction is reversible and often slow, necessitating the use of a catalyst to achieve high conversion rates in a reasonable timeframe. The catalyst's role is to lower the activation energy of the reaction, thereby accelerating the attainment of equilibrium. The choice of catalyst dictates not only the reaction rate but also the operating conditions, downstream processing requirements for purification, and the overall sustainability of the process. This guide will explore the nuances of each catalytic system to empower researchers to make informed decisions based on their specific laboratory or production needs.
Comparative Performance of Catalysts for Diester Synthesis
The following table summarizes the performance of representative catalysts from each class in the synthesis of this compound or its close analog, 1,6-hexanediol diacrylate. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a synthesis of results from closely related and representative reactions to provide a comprehensive overview.
| Catalyst Type | Catalyst Example | Acylating Agent | Temperature (°C) | Time (h) | Catalyst Loading | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic Acid | Acrylic Acid | 80-90 | 1.5 | 1.5 wt% | 93.25 | High activity, low cost | Difficult to separate, corrosive, generates acidic waste |
| Heterogeneous Acid | Strong Acid Cationic Resin (D072) | Acrylic Acid | 80-110 | 4 | 2.5 wt% | 93.88 | Easily separable, reusable, non-corrosive | Potentially lower activity than homogeneous catalysts, mass transfer limitations |
| Enzymatic | Candida antarctica Lipase B (Novozym 435) | Various | 30-60 | 1-48 | Varies | High | High selectivity, mild conditions, biodegradable | Higher cost, potential for inhibition, sensitivity to temperature and pH |
In-Depth Analysis of Catalytic Systems
This section delves into the mechanistic details and practical considerations for each catalyst class, providing a foundation for understanding the "why" behind their performance characteristics.
Homogeneous Acid Catalysis: The Traditional Workhorse
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), have long been the standard for esterification reactions due to their high activity and low cost.[1]
The reaction proceeds via the well-established Fischer-Speier esterification mechanism.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A series of proton transfer and dehydration steps then leads to the formation of the ester and water.[4][5]
Caption: Fischer-Speier Esterification Mechanism.
The following protocol for the synthesis of 1,6-hexanediol diacrylate, a close structural analog of this compound, demonstrates a typical procedure using a homogeneous acid catalyst.[6]
-
Reactor Setup: To a four-necked flask equipped with a stirrer, thermometer, water separator, and condenser, add 1,6-hexanediol, acrylic acid (molar ratio of 2.5:1 to the diol), p-toluenesulfonic acid (1.5 wt% of total raw materials), a composite polymerization inhibitor (e.g., sodium acid sulfate and copper sulfate, 8.5 wt% of acrylic acid), and a water-carrying agent like cyclohexane (65 wt% of total raw materials).
-
Reaction: Heat the mixture to 80-90°C with stirring. Water produced during the reaction will be azeotropically removed and collected in the water separator.
-
Monitoring: Monitor the reaction progress by observing the cessation of water collection. The reaction is typically complete within 90 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with saturated sodium chloride solution and distilled water until neutral. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the final product. A high yield of 93.25% can be achieved under these conditions.[6]
While offering high yields, the major drawback of homogeneous catalysis is the cumbersome and waste-generating work-up required to remove the corrosive and environmentally detrimental acid catalyst.[1] This neutralization step produces significant amounts of salt waste.
Heterogeneous Acid Catalysis: A Greener Alternative
Heterogeneous acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst-15, have emerged as a highly attractive alternative to their homogeneous counterparts.[7]
The esterification over Amberlyst-15 is often described by the Eley-Rideal mechanism. In this model, one reactant (the carboxylic acid) adsorbs onto the acidic sites of the resin, where it is activated. The second reactant (the alcohol) then reacts directly from the bulk phase with the adsorbed species to form the ester, which subsequently desorbs from the catalyst surface.
Caption: Eley-Rideal Mechanism for Heterogeneous Catalysis.
The following protocol, adapted from the synthesis of 1,6-hexanediol diacrylate using the strong acid cationic resin D072, is representative for Amberlyst-15.[8][9]
-
Reactor Setup: In a three-necked flask equipped with a water separator, stirrer, and thermometer, combine 1,6-hexanediol, acrylic acid (molar ratio of 2.2:1 to the diol), the strong acid cationic resin (2.5 wt% of total reactants), a polymerization inhibitor (e.g., hydroquinone, 0.6 wt%), and a water-carrying agent (e.g., cyclohexane).
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring to overcome potential mass transfer limitations. The reaction is typically complete in about 4 hours, as indicated by the cessation of water removal.[9]
-
Catalyst Recovery and Product Purification: After cooling, the catalyst beads can be simply filtered off from the reaction mixture. The filtrate is then washed with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with saturated sodium chloride and distilled water until neutral. The solvent is then removed under reduced pressure to afford the pure product. A yield of 93.88% has been reported for this method.[9]
The primary advantage of heterogeneous catalysts is their ease of separation and reusability, which significantly reduces waste and simplifies product purification.[10] These catalysts are also non-corrosive. However, their activity can sometimes be lower than homogeneous catalysts, and their performance can be affected by mass transfer limitations.
Enzymatic Catalysis: The Selective and Mild Approach
Enzymatic catalysis, particularly using lipases such as Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), offers a highly selective and environmentally benign route for ester synthesis.[11][12]
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[13] The reaction involves the formation of a covalent acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing a molecule of water. The alcohol then attacks this intermediate, regenerating the free enzyme and releasing the ester product.
Caption: Ping-Pong Bi-Bi Mechanism for Lipase Catalysis.
-
Reactor Setup: In a suitable reaction vessel, combine 1,6-hexanediol and acetic anhydride (a molar ratio of diol to anhydride of 1:2.2 can be a starting point). Add the immobilized lipase, such as Novozym 435 (typically 5-10 wt% of the total substrate mass).
-
Reaction: The reaction is typically carried out at a mild temperature, for example, 60°C, with constant stirring. To drive the equilibrium towards the product, the reaction can be conducted under reduced pressure to remove the acetic acid byproduct.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Catalyst Recovery and Product Purification: Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.[13] The product can then be purified by vacuum distillation to remove any unreacted starting materials and byproducts. High conversions can be achieved, although reaction times may be longer compared to acid-catalyzed methods.
The high selectivity of lipases minimizes the formation of byproducts, often leading to a purer product and simplifying downstream processing.[11] The mild reaction conditions (lower temperatures, neutral pH) preserve sensitive functional groups and reduce energy consumption. However, enzymes are generally more expensive than chemical catalysts, and their activity can be inhibited by substrates or products. The stability and reusability of the immobilized enzyme are critical factors for the economic viability of the process.[13][15]
Conclusion and Recommendations
The optimal choice of catalyst for the synthesis of this compound is contingent upon the specific priorities of the researcher or organization.
-
For rapid synthesis with a primary focus on high yield and low initial catalyst cost , traditional homogeneous acid catalysts like p-toluenesulfonic acid are effective, provided that the challenges of corrosion and waste disposal are manageable.
-
For environmentally conscious processes where catalyst reusability and ease of product purification are paramount , heterogeneous acid catalysts such as Amberlyst-15 offer a robust and efficient solution. They represent a significant step towards greener chemical manufacturing.
-
For applications demanding high selectivity, mild reaction conditions, and the synthesis of highly pure products , enzymatic catalysts like Novozym 435 are unparalleled. While the initial catalyst cost may be higher, the benefits of simplified purification, reduced byproduct formation, and enhanced sustainability can make it a compelling choice, particularly for high-value applications.
By understanding the underlying mechanisms and practical considerations of each catalytic system, scientists and drug development professionals can strategically select the most appropriate catalyst to achieve their synthetic goals for this compound and other valuable diesters.
References
- 1. mdpi.com [mdpi.com]
- 2. psiberg.com [psiberg.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 1,6-Hexanediol Diacrylate | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN102863337A - Synthesis method of 1,6-hexanediol diacrylate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Diacetate Monomers: A Performance Comparison of 1,6-Diacetoxyhexane in Polyester Synthesis
Introduction: The Role of Diacetates in Modern Polymer Chemistry
In the synthesis of high-performance polyesters, the choice of monomer is paramount. Traditionally, polycondensation reactions involve the esterification of a dicarboxylic acid with a diol, a process that often requires high temperatures and the efficient removal of water to drive the reaction to completion.[1][2] An alternative and increasingly relevant strategy is the transesterification reaction utilizing diacetate monomers in place of diols. This approach can offer milder reaction conditions and produces acetic acid as a byproduct, which can be easier to remove from a viscous polymer melt than water.
This guide provides an in-depth comparison of 1,6-diacetoxyhexane with other common aliphatic diacetates, such as 1,4-diacetoxybutane and 1,2-diacetoxyethane. We will explore how the length of the aliphatic chain separating the acetate functional groups directly influences the thermal and mechanical properties of the resulting polyesters. This analysis is grounded in established principles of polymer chemistry and supported by a detailed experimental protocol for synthesizing and evaluating these materials.
Focus Monomer: this compound (HDDA)
This compound, also known as 1,6-hexanediol diacetate (HDDA), is a colorless liquid with the chemical formula C10H18O4.[3][4] It consists of a six-carbon hexane backbone with two acetoxy groups at the terminal positions.[3] This structure is fundamental to its utility in polymer science.
The primary application of HDDA is as a monomer in the synthesis of polyesters and polyurethanes. The six-carbon aliphatic chain is a key determinant of its performance. Compared to shorter-chain diacetates, the longer, flexible hexane unit imparts a greater degree of rotational freedom to the resulting polymer backbone. This inherent flexibility is crucial for developing materials where properties like elasticity, lower glass transition temperatures, and improved impact resistance are desired.
Caption: Chemical structures of common aliphatic diacetates.
Comparative Analysis: The Impact of Aliphatic Chain Length
The fundamental difference between this compound and its shorter-chain counterparts lies in the number of methylene units (-CH2-) in their backbones. This structural variation has a predictable and significant impact on the final polymer's characteristics.
-
Flexibility and Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The longer hexane chain in HDDA introduces greater flexibility into the polymer backbone. This increased segmental motion lowers the energy barrier for conformational changes, resulting in a lower Tg compared to polymers synthesized with 1,4-diacetoxybutane or 1,2-diacetoxyethane. A lower Tg is often desirable for applications requiring flexibility at ambient or low temperatures, such as in elastomers and flexible coatings.
-
Crystallinity and Melting Temperature (Tm): For semi-crystalline polyesters, the melting temperature is another critical parameter. The longer and more flexible chain of HDDA can, in some cases, lead to more efficient chain packing and thus a higher degree of crystallinity and a more defined Tm compared to polymers made with very short or oddly numbered diacetates. However, when compared to the more rigid polymers from 1,4-diacetoxybutane, the increased flexibility from the C6 chain can disrupt crystal packing, potentially lowering the melting point. The final effect depends heavily on the corresponding diacid co-monomer.[5]
-
Mechanical Properties: The mechanical performance of the resulting polyester is directly tied to the diacetate chain length.
-
Modulus: Polymers derived from shorter, more rigid diacetates like 1,4-diacetoxybutane will generally exhibit a higher tensile modulus (stiffness).
-
Elongation at Break: Conversely, the flexibility imparted by this compound typically results in a lower modulus and a higher elongation at break, indicating a less brittle, more ductile material.
-
Caption: Relationship between diacetate chain length and polymer properties.
Quantitative Performance Comparison (Expected Trends)
The following table summarizes the expected trends in polymer properties when using different diacetates with a common dicarboxylic acid (e.g., adipic acid). Actual values will vary based on the specific co-monomer, catalyst, and reaction conditions.
| Property | Polymer from 1,2-Diacetoxyethane | Polymer from 1,4-Diacetoxybutane | Polymer from this compound | Rationale |
| Aliphatic Chain | C2 | C4 | C6 | Number of methylene units |
| Chain Flexibility | Low | Moderate | High | Longer chain allows more bond rotation |
| Glass Transition (Tg) | Highest | Intermediate | Lowest | Increased flexibility lowers Tg |
| Tensile Modulus | High | Intermediate | Low | Rigidity imparts stiffness |
| Elongation at Break | Low | Intermediate | High | Flexibility allows for greater stretching |
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol provides a self-validating framework for comparing the performance of different diacetate monomers. By keeping the dicarboxylic acid, molar ratios, and reaction conditions constant, any observed differences in the final polymer can be directly attributed to the choice of diacetate.
Objective: To synthesize a polyester via melt polycondensation of a diacetate (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid).
Materials and Equipment:
-
This compound (or other diacetate monomer)
-
Adipic acid (or other dicarboxylic acid)
-
Catalyst: Antimony(III) oxide (Sb2O3) or Titanium(IV) butoxide (Ti(OBu)4)
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and receiving flask
-
Nitrogen/Argon gas inlet
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
Part 1: Reactor Assembly and Charging
-
Causality: A dry, inert atmosphere is critical to prevent side reactions, such as hydrolysis of the acetate groups, which would alter the stoichiometry and limit molecular weight gain.
-
Assemble the reaction apparatus, ensuring all glassware is thoroughly dried.
-
Charge the flask with equimolar amounts of the chosen diacetate (e.g., this compound) and dicarboxylic acid (e.g., adipic acid).
-
Add the catalyst (typically 200-500 ppm relative to the total monomer weight).
-
Begin purging the system with a slow stream of inert gas (nitrogen or argon).
Part 2: Esterification Stage
-
Causality: This initial stage drives the transesterification reaction, where the diacetate reacts with the dicarboxylic acid to form oligomers and release acetic acid. The removal of this byproduct is essential to shift the reaction equilibrium forward.
-
Begin stirring and heat the mixture to 180-200°C.
-
Acetic acid will begin to distill from the reaction mixture. Monitor its collection in the receiving flask.
-
Continue this stage for 2-3 hours, or until approximately 85-90% of the theoretical amount of acetic acid has been collected.
Part 3: Polycondensation Stage
-
Causality: Increasing the temperature and applying a vacuum are necessary to build high molecular weight polymer chains. The high vacuum facilitates the removal of the final traces of acetic acid and any other volatile species, driving the polycondensation of the oligomers into a long-chain polymer.
-
Gradually increase the temperature to 220-240°C.
-
Slowly and carefully apply a vacuum, reducing the pressure to below 1 mbar over the course of an hour. This gradual reduction prevents vigorous boiling and loss of material.
-
A significant increase in the viscosity of the melt will be observed, indicating a rise in molecular weight. The stirring motor may require increased torque.
-
Continue the reaction under high vacuum for an additional 2-4 hours. The reaction is typically considered complete when the desired melt viscosity is achieved.
Part 4: Polymer Isolation
-
Causality: Cooling under an inert atmosphere prevents oxidative degradation of the hot polymer.
-
Discontinue heating and break the vacuum by reintroducing the inert gas.
-
Once cooled, the solid polymer can be carefully removed from the flask. For analytical purposes, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and re-precipitated in a non-solvent (e.g., methanol) for purification.
Caption: Experimental workflow for polyester synthesis via melt polycondensation.
Conclusion and Outlook
The selection of a diacetate monomer is a critical design choice in polyester synthesis. This compound serves as an excellent building block for creating polymers with enhanced flexibility, lower glass transition temperatures, and good ductility. In contrast, shorter-chain diacetates like 1,4-diacetoxybutane are suited for applications requiring greater rigidity and thermal stability.
By understanding the direct relationship between the monomer's aliphatic chain length and the resulting polymer's properties, researchers can rationally design materials tailored to specific performance requirements. The provided experimental protocol offers a standardized method for comparing these monomers, enabling data-driven decisions in the development of novel polymer systems for advanced applications, from biodegradable plastics to specialized biomedical devices.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Polymers Synthesized from 1,6-Diacetoxyhexane and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of polymer synthesis, the choice of monomer is a critical decision that dictates not only the final properties of the material but also the synthetic strategy. 1,6-Diacetoxyhexane, a diacetate ester of 1,6-hexanediol, presents itself as a versatile building block for a range of polymers, including polyesters, polycarbonates, and polyurethanes. This guide provides an in-depth technical comparison of the synthesis and characterization of polymers derived from this compound and its primary alternative, 1,6-hexanediol. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Monomer Choice: this compound vs. 1,6-Hexanediol
This compound serves as a precursor to 1,6-hexanediol, a widely used monomer in the production of polyurethanes and polyesters.[1] The diacetate can be used directly in some polymerization reactions, offering potential advantages in certain synthetic contexts. The primary alternative is the direct use of 1,6-hexanediol, which is often produced from the hydrogenation of adipic acid.[2]
The decision to use this compound over 1,6-hexanediol can be influenced by several factors. In polycondensation reactions, the use of a diacetate can alter the reaction byproducts. For instance, in reaction with a dicarboxylic acid, the byproduct would be acetic acid instead of water. This can be advantageous in situations where the removal of water is challenging or where the presence of a weaker acid like acetic acid is less detrimental to the reaction system than water at high temperatures.
This guide will explore the synthesis of three key polymer classes using these monomers: polyesters, polycarbonates, and polyurethanes. We will then provide a detailed overview of the essential characterization techniques to evaluate and compare the resulting polymers.
Synthesis and Characterization of Key Polymer Classes
I. Polyesters: The Case of Poly(hexamethylene adipate)
Poly(hexamethylene adipate) is a biodegradable polyester with applications in various fields. Its synthesis can be approached via both chemical and enzymatic routes.
A. Synthesis Methodologies: A Comparative Approach
Alternative 1: Enzymatic Polycondensation of 1,6-Hexanediol with Diethyl Adipate
Enzymatic catalysis offers a green and highly selective alternative to traditional metal-based catalysts.[3] Novozym 435, an immobilized lipase, is a popular choice for this reaction.[3] The reaction proceeds in two steps: an initial oligomerization followed by a polycondensation under vacuum to drive the reaction toward higher molecular weights.[3]
Experimental Protocol: Enzymatic Synthesis of Poly(hexamethylene adipate) [3]
-
Oligomerization:
-
In a reaction vessel, combine equimolar amounts of 1,6-hexanediol and diethyl adipate.
-
Add Novozym 435 (typically 1-10% by weight of the total monomers).
-
For solution polymerization, add a high-boiling point solvent like diphenyl ether. For bulk polymerization, no solvent is needed.
-
Heat the mixture to 100 °C under atmospheric pressure with stirring for approximately 2 hours. This allows for the formation of oligomers.
-
-
Polycondensation:
-
After the oligomerization step, apply a vacuum (e.g., 10 mbar) to the system while maintaining the temperature.
-
Continue the reaction under vacuum for 24-48 hours to remove the ethanol byproduct and increase the polymer's molecular weight.
-
After the reaction is complete, dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the resulting polymer under vacuum.
-
Alternative 2: Melt Polycondensation of this compound with Adipic Acid
While less common in the literature, the direct polycondensation of this compound with a dicarboxylic acid like adipic acid is a viable route. This reaction would produce acetic acid as a byproduct.
Proposed Experimental Protocol: Melt Polycondensation
-
Monomer Charging:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and adipic acid.
-
Add a suitable polycondensation catalyst, such as antimony(III) oxide or a tin-based catalyst.
-
-
Polycondensation:
-
Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers and the resulting polymer (e.g., 180-220 °C).
-
Acetic acid will be generated and can be removed by distillation.
-
After the initial stage of the reaction, gradually apply a vacuum to further drive the removal of acetic acid and increase the molecular weight of the polyester.
-
Continue the reaction until the desired viscosity or molecular weight is achieved.
-
Cool the reactor and extrude the polymer.
-
B. Characterization and Comparative Data
The resulting poly(hexamethylene adipate) from both routes would be characterized to compare their properties.
| Property | Method | Poly(hexamethylene adipate) from 1,6-Hexanediol (Typical Values) | Poly(hexamethylene adipate) from this compound (Expected) |
| Molecular Weight | |||
| Number-Average (Mn) | GPC | 5,000 - 18,500 g/mol [3] | Dependent on reaction conditions, potentially comparable to the diol route. |
| Weight-Average (Mw) | GPC | Varies with Mn and PDI | Varies with Mn and PDI |
| Polydispersity Index (PDI) | GPC | >1.2[4] | Expected to be around 2, typical for step-growth polymerization. |
| Thermal Properties | |||
| Glass Transition Temp (Tg) | DSC | -60 to -70 °C | Similar to the diol-based polymer. |
| Melting Temp (Tm) | DSC | 55-65 °C | Similar to the diol-based polymer. |
| Decomposition Temp (Td) | TGA | Onset around 300-350 °C | Expected to be in a similar range. |
| Structural Confirmation | |||
| Functional Groups | FTIR | Ester C=O stretch (~1730 cm⁻¹), C-O stretch, CH₂ stretches | Similar characteristic peaks. |
| Chemical Structure | NMR | Characteristic peaks for the hexamethylene and adipate protons and carbons.[4] | Similar characteristic peaks. |
Causality Behind Experimental Choices: The enzymatic route is chosen for its sustainability and high selectivity, avoiding harsh conditions and metal catalysts.[3] The melt polycondensation with this compound could be explored to avoid the removal of water at high temperatures, which can sometimes lead to side reactions. The byproduct, acetic acid, is more volatile than water, which might facilitate its removal.
Experimental Workflow for Polyester Synthesis and Characterization
Caption: Workflow for polyester synthesis and subsequent characterization.
II. Polycarbonates: The Case of Poly(hexamethylene carbonate) Diol
Poly(hexamethylene carbonate) diols are important prepolymers for the synthesis of polyurethanes, imparting flexibility and good hydrolysis resistance.
A. Synthesis Methodologies: A Comparative Approach
Alternative 1: Melt Transesterification of 1,6-Hexanediol with Diphenyl Carbonate
This is a common method for synthesizing polycarbonates. The reaction involves the transesterification of a diol with a carbonate source, with the removal of a byproduct (phenol in this case).
Experimental Protocol: Synthesis of Poly(hexamethylene carbonate) Diol from 1,6-Hexanediol [5]
-
Reaction Setup:
-
Charge 1,6-hexanediol, diphenyl carbonate, and a transesterification catalyst (e.g., triethylenediamine) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.
-
-
First Stage (Atmospheric Pressure):
-
Heat the mixture to approximately 160 °C under a nitrogen atmosphere. Phenol will be produced and distilled off.
-
-
Second Stage (Vacuum):
-
After the majority of the phenol has been removed, gradually apply a vacuum to the system while increasing the temperature (e.g., to 180-200 °C).
-
Continue the reaction under vacuum to drive the polymerization to the desired molecular weight.
-
The reaction is monitored by the amount of phenol collected or by measuring the viscosity of the reaction mixture.
-
Alternative 2: Melt Polycondensation of this compound with Diphenyl Dicarbonate
A novel approach involves the reaction of a diacetate with a diphenyl dicarbonate, eliminating phenyl acetate as a byproduct.[6] This method avoids the direct use of diols.
Proposed Experimental Protocol: Synthesis from this compound [6]
-
Precondensation:
-
In a reaction vessel, combine this compound, a diphenyl dicarbonate (e.g., derived from 1,6-hexanediol), and a catalyst like Ti(OBu)₄.
-
Heat the mixture under a slow stream of argon to initiate the precondensation, with the elimination of phenyl acetate.
-
-
Melt Polycondensation:
-
Increase the temperature and apply a vacuum to drive the polycondensation reaction to completion.
-
The resulting polymer is then cooled and collected.
-
B. Characterization and Comparative Data
| Property | Method | Poly(hexamethylene carbonate) Diol from 1,6-Hexanediol (Typical Values) | Poly(hexamethylene carbonate) from this compound (Expected) |
| Molecular Weight | |||
| Number-Average (Mn) | GPC | Can be controlled, e.g., up to 10,000 g/mol or more.[5] | Low to intermediate molecular weights have been achieved with this method.[6] |
| Thermal Properties | |||
| Glass Transition Temp (Tg) | DSC | Varies with molecular weight, typically below room temperature. | 13–108 °C (range for various polycarbonates from diacetates).[6] |
| Melting Temp (Tm) | DSC | 40-50 °C[7] | Dependent on crystallinity. |
| Decomposition Temp (Td) | TGA | Good thermal stability up to ~250-300 °C.[6] | Good thermal stability up to 250 °C.[6] |
| Structural Confirmation | |||
| Functional Groups | FTIR | Carbonate C=O stretch (~1740 cm⁻¹), C-O stretch.[8] | Similar characteristic peaks.[6] |
| Chemical Structure | NMR | Characteristic peaks for the hexamethylene protons and the carbonate carbon.[6] | Similar characteristic peaks.[6] |
Causality Behind Experimental Choices: The traditional route with 1,6-hexanediol is well-established. The diacetate method is a newer approach that could be advantageous for synthesizing polycarbonates with specific functionalities that might be sensitive to the higher temperatures or reaction conditions of the traditional method.[6]
III. Polyurethanes
Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. In this context, a polyester or polycarbonate diol synthesized from this compound or 1,6-hexanediol would serve as the soft segment. 1,6-Hexanediol itself can also act as a chain extender in polyurethane synthesis.[2]
A. Synthesis Methodology: A Two-Step Process
A common method for polyurethane synthesis is a two-step prepolymer process.[9]
Experimental Protocol: Two-Step Polyurethane Synthesis [9]
-
Prepolymer Formation:
-
In a moisture-free reactor under a nitrogen atmosphere, react a diol (e.g., poly(hexamethylene carbonate) diol) with an excess of a diisocyanate (e.g., hexamethylene diisocyanate, HDI).
-
A catalyst, such as dibutyltin dilaurate, is often used.
-
The reaction is typically carried out at a moderate temperature (e.g., 60-80 °C) until the theoretical isocyanate (NCO) content is reached. This forms an NCO-terminated prepolymer.
-
-
Chain Extension:
-
The prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine (e.g., 1,6-hexanediol).
-
The chain extender is added to the prepolymer, and the reaction is continued until the polymerization is complete, resulting in a high molecular weight polyurethane.
-
The final polymer can be cast into a film or processed as needed.
-
B. Characterization and Comparative Data
The properties of the final polyurethane will depend significantly on the soft segment (the polyol used) and the hard segment (the diisocyanate and chain extender).
| Property | Method | Polyurethane with 1,6-Hexanediol-derived Soft Segment (Expected) | Polyurethane with alternative diol-derived Soft Segment (for comparison) |
| Molecular Weight | |||
| Number-Average (Mn) | GPC | Typically in the range of 20,000 - 100,000 g/mol or higher. | Similar range, but can be tailored. |
| Thermal Properties | |||
| Glass Transition Temp (Tg) | DSC | Will show a Tg for the soft segment (e.g., below 0°C) and potentially a Tg or Tm for the hard segment. | Dependent on the specific soft segment used. |
| Decomposition Temp (Td) | TGA | Typically stable up to 250-300 °C, with multi-step degradation.[10] | Varies with the thermal stability of the components. |
| Structural Confirmation | |||
| Functional Groups | FTIR | Urethane N-H stretch (~3300 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C-N stretch.[10] | Similar urethane peaks. |
| Chemical Structure | NMR | Complex spectra showing peaks from the soft and hard segments. | Peaks will vary depending on the monomers. |
Causality Behind Experimental Choices: The two-step prepolymer method allows for better control over the polymer structure and molecular weight compared to a one-shot process. The choice of a 1,6-hexanediol-based polyol provides good flexibility and hydrolytic stability to the polyurethane.[2]
Logical Relationship for Polyurethane Synthesis
Caption: Two-step synthesis of polyurethane.
Detailed Protocols for Key Characterization Techniques
To ensure the scientific integrity of your findings, adhering to standardized characterization protocols is essential.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the polymer sample.
-
Dissolve the sample in a suitable HPLC-grade solvent (e.g., tetrahydrofuran (THF) for many polyesters and polyurethanes, or hexafluoroisopropanol (HFIP) for less soluble polyesters like PET) to a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours or overnight on a gentle shaker. Avoid sonication, which can cause polymer degradation.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select a column set appropriate for the expected molecular weight range of your polymer.
-
Set the column oven temperature (e.g., 40 °C for THF).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min for THF).
-
-
Calibration and Analysis:
-
Create a calibration curve using a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights.
-
Inject the prepared polymer sample.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
-
Instrumentation and Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Use a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Hold for a few minutes to ensure complete melting.
-
Cool to a low temperature (e.g., -80 °C) at 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min.
-
-
Analyze the data from the second heating scan to determine Tg (as a step change in the heat flow) and Tm (as an endothermic peak). Analyze the cooling scan for Tc (an exothermic peak).
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (ceramic or platinum).
-
-
Instrumentation and Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under air to study oxidative degradation.
-
Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (Td) and the residual mass at the final temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Conclusion
The choice between this compound and 1,6-hexanediol as a monomer for polyester, polycarbonate, and polyurethane synthesis is nuanced and depends on the desired reaction conditions and byproducts. While 1,6-hexanediol is the more conventional and well-documented choice, this compound offers an alternative synthetic route with potential advantages in specific applications.
A thorough characterization using a suite of analytical techniques, including GPC, DSC, TGA, FTIR, and NMR, is crucial to fully understand the properties of the resulting polymers and to make informed comparisons. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently synthesize and characterize these polymers, paving the way for the development of new materials with tailored properties for a wide range of applications.
References
- 1. scispace.com [scispace.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Quantitative Analysis of 1,6-Diacetoxyhexane in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities within a mixture is a cornerstone of robust product development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 1,6-diacetoxyhexane, a common plasticizer and solvent.[1] We will explore the technical nuances of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with various detection methods, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower you to select and validate the optimal method for your specific application.
Introduction to this compound and the Imperative for Accurate Quantification
This compound (CAS 6222-17-9), also known as 1,6-hexanediol diacetate, is a diester utilized in various industrial applications.[1][2][3] Its concentration in a final product or reaction mixture can significantly impact material properties and performance. Therefore, the ability to accurately and precisely quantify this analyte is critical for ensuring product consistency, optimizing reaction yields, and meeting regulatory standards. This guide will compare and contrast the predominant analytical techniques suitable for this purpose, providing the experimental data and theoretical grounding necessary for informed methodological selection.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is governed by a multitude of factors including the nature of the sample matrix, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. Below is a summary of the methods we will explore in detail.
| Technique | Principle | Advantages | Limitations | Typical Application |
| GC-FID | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | High resolution, robust, sensitive to hydrocarbons, well-established. | Requires volatile and thermally stable analytes. | Routine quality control, purity assessment, reaction monitoring. |
| HPLC-RID | Separation based on polarity, detection based on changes in the refractive index of the mobile phase. | Universal detector for non-chromophoric compounds. | Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations. | Analysis of high concentration samples where analyte lacks a UV chromophore. |
| HPLC-ELSD | Separation based on polarity, detection of scattered light from non-volatile analyte particles after solvent evaporation. | More sensitive than RID, compatible with gradient elution. | Non-linear response, requires non-volatile analytes and volatile mobile phases. | Analysis of non-volatile compounds without a UV chromophore. |
| qNMR | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei. | Primary analytical method, no need for identical standard, high precision and accuracy, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Purity determination of reference standards, quantification in complex mixtures without analyte isolation. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The flame ionization detector offers excellent sensitivity and a wide linear range for carbon-containing compounds.
The selection of the GC column is critical for achieving a good separation of this compound from other components in the mixture. A mid-polar stationary phase, such as a phenyl-substituted polysiloxane (e.g., DB-5 or equivalent), provides a good balance of dispersive and polar interactions to resolve a wide range of analytes. The temperature program is designed to ensure the efficient elution of this compound while maintaining a good peak shape and separation from potential impurities. An internal standard is used to correct for variations in injection volume and detector response, thereby improving the precision and accuracy of the quantification.
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample mixture into a volumetric flask.
-
Add a known concentration of an internal standard (e.g., dimethyl sulfone or hexadecyl acetate).[4]
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 6890 or equivalent with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Inject each standard and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Analysis and Quantification:
-
Inject the prepared sample solution.
-
Identify the peaks of this compound and the internal standard based on their retention times.
-
Calculate the peak area ratio and determine the concentration of this compound in the sample using the calibration curve.
5. Method Validation:
-
The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV-absorbing chromophore in its structure, the analysis of this compound by HPLC requires the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). An alternative, more labor-intensive approach involves derivatization to introduce a chromophore.
HPLC-RID is a universal detection method that measures the change in the refractive index of the column eluent as the analyte passes through the detector cell.[5][6]
A reversed-phase C18 column is a common choice for separating non-polar to moderately polar compounds. The mobile phase, typically a mixture of acetonitrile and water, is selected to achieve adequate retention and separation of this compound. Isocratic elution is necessary for RID as gradient elution causes a baseline drift.
Caption: Workflow for the quantitative analysis of this compound by HPLC-RID.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-RID Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with RID |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Temperature | 35 °C |
| Injection Volume | 20 µL |
3. Calibration:
-
Prepare a series of external standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
HPLC-ELSD is another universal detection technique that is generally more sensitive than RID and is compatible with gradient elution.[7][8][9]
The principle of ELSD involves nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. Therefore, a volatile mobile phase is essential. Gradient elution can be employed to optimize the separation of complex mixtures.
1. Sample Preparation:
-
Similar to the HPLC-RID method, dissolve the sample in a suitable solvent (ideally the initial mobile phase) and filter.
2. HPLC-ELSD Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with ELSD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution may be applied) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| Gas Flow (Nitrogen) | 1.5 L/min |
3. Calibration:
-
The response of the ELSD is often non-linear. Therefore, a calibration curve should be generated using a logarithmic plot of peak area versus concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method, meaning it can provide a direct measurement of the molar concentration of an analyte without the need for a calibration curve of the analyte itself.[10]
For qNMR, a suitable internal standard is chosen that has a known purity, is stable, and has at least one signal that is well-resolved from the signals of the analyte and other components in the mixture. The 1H-NMR spectrum of this compound shows distinct signals for the different proton environments.[11] The choice of a deuterated solvent is critical for dissolving both the sample and the internal standard. The relaxation delay (d1) in the NMR pulse sequence is set to be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and a suitable internal standard (e.g., maleic acid or dimethyl terephthalate) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl3).
2. NMR Data Acquisition:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher |
| Pulse Sequence | Standard 1D proton |
| Acquisition Time | ≥ 3 s |
| Relaxation Delay (d1) | ≥ 30 s (should be determined experimentally) |
| Number of Scans | 16 or more for good signal-to-noise |
3. Data Processing:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signal of this compound (e.g., the triplet at ~4.06 ppm for the -CH2-O- protons) and a signal from the internal standard.[11]
4. Quantification:
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Performance Comparison
The following table provides a comparative summary of the expected performance characteristics for each validated method. These values are estimates based on typical performance for similar analytes and should be experimentally verified.
| Parameter | GC-FID | HPLC-RID | HPLC-ELSD | qNMR |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 (log-log) | N/A (Primary Method) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| LOD | ~1-10 µg/mL | ~10-50 µg/mL | ~1-10 µg/mL | ~0.1-1 mg/mL |
| LOQ | ~5-30 µg/mL | ~30-150 µg/mL | ~5-30 µg/mL | ~0.3-3 mg/mL |
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantitative analysis of this compound is contingent on the specific requirements of the analysis.
-
For routine quality control and high-throughput analysis , GC-FID is the recommended method due to its robustness, high resolution, and excellent sensitivity.
-
When a non-destructive method is required or for the certification of reference materials , qNMR is the superior choice, offering high precision and accuracy without the need for analyte-specific calibration standards.
-
In situations where GC is not available or the sample matrix is not amenable to GC analysis , HPLC with ELSD or RID can be employed. HPLC-ELSD is generally preferred over HPLC-RID due to its better sensitivity and compatibility with gradient elution, which is advantageous for complex mixtures.
Ultimately, the method selected should be thoroughly validated in the laboratory for its intended use to ensure the generation of reliable and accurate data. This guide provides the foundational knowledge and detailed protocols to empower researchers and scientists to make informed decisions and implement robust analytical strategies for the quantification of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 6222-17-9 | TCI AMERICA [tcichemicals.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of aliphatic acids from lignin-derived streams by HPLC-RID [protocols.io]
- 7. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound(6222-17-9) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Biodegradability of 1,6-Diacetoxyhexane-Based Polymers
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For researchers, scientists, and drug development professionals, the promise of biodegradable polymers lies in their ability to perform a specific function for a predetermined time before safely degrading and being absorbed or eliminated by the body. This is particularly critical in applications such as controlled drug delivery, temporary implants, and tissue engineering scaffolds. Among the emerging class of biodegradable materials, polyesters based on 1,6-diacetoxyhexane are gaining attention. Their tunable properties and potential for biocompatibility make them attractive candidates for a variety of biomedical applications.
This guide provides an in-depth comparison of this compound-based polymers with other common biodegradable polyesters. It details the mechanisms of their degradation and provides standardized, field-proven protocols for assessing their biodegradability, ensuring both scientific rigor and practical applicability.
The Significance of this compound-Based Polymers
Polymers derived from this compound are typically aliphatic polyesters. A common example is poly(hexamethylene adipate), which can be synthesized via the polycondensation of 1,6-hexanediol (derived from this compound) and adipic acid.[1][2] The presence of ester linkages in their backbone makes them susceptible to hydrolytic and enzymatic degradation, a key requirement for in vivo applications. The length of the hexane chain and the choice of diacid co-monomer allow for the tuning of physical properties such as crystallinity, melting point, and, consequently, the degradation rate.[3]
A Comparative Analysis of Biodegradable Polyesters
The selection of a biodegradable polymer is a critical decision in product development, directly impacting efficacy and safety. Below is a comparative overview of a representative this compound-based polymer, poly(hexamethylene adipate), against other widely used biodegradable polyesters.
| Feature | Poly(hexamethylene adipate) | Poly(L-lactic acid) (PLLA) | Polycaprolactone (PCL) | Poly(lactic-co-glycolic acid) (PLGA) |
| Primary Degradation Mechanism | Enzymatic hydrolysis, Hydrolysis | Hydrolysis | Hydrolysis, Enzymatic hydrolysis | Hydrolysis |
| Typical Degradation Time | Weeks to months | Months to years | Months to years | Weeks to months |
| Key Degradation Byproducts | Adipic acid, 1,6-hexanediol | Lactic acid | 6-hydroxycaproic acid | Lactic acid, Glycolic acid |
| Biocompatibility of Byproducts | Generally considered biocompatible | Biocompatible (natural metabolite) | Generally considered biocompatible | Biocompatible (natural metabolites) |
| Mechanical Properties | Flexible and ductile | Rigid and brittle | Flexible and tough | Tunable (ratio dependent) |
| Common Applications | Drug delivery, soft tissue engineering | Orthopedic devices, sutures | Long-term implants, drug delivery | Drug delivery, sutures |
This table provides a generalized comparison. Specific properties can vary significantly with molecular weight, crystallinity, and environmental conditions.
The choice between these polymers is often a matter of balancing the required degradation timeline with the necessary mechanical properties. For instance, the faster degradation of PLGA makes it suitable for applications requiring rapid drug release or scaffold resorption.[4] In contrast, the slower degradation of PCL is advantageous for long-term implants.[5] Poly(hexamethylene adipate) and similar this compound-based polymers offer a potentially valuable middle ground, combining flexibility with a moderate degradation rate.[6][7]
The Science of Degradation: Mechanisms and Pathways
The biodegradability of aliphatic polyesters is primarily governed by the cleavage of their ester bonds. This process can occur through two main pathways:
-
Hydrolytic Degradation: This is a non-enzymatic process where water molecules attack the ester linkages, leading to chain scission. The rate of hydrolysis is influenced by factors such as temperature, pH, and the hydrophilicity of the polymer.
-
Enzymatic Degradation: In a biological environment, enzymes such as lipases and esterases can significantly accelerate the degradation process.[8] These enzymes recognize the ester bonds and catalyze their hydrolysis. The susceptibility of a polymer to enzymatic attack depends on its chemical structure, crystallinity, and morphology. For instance, amorphous regions of a polymer are more accessible to enzymes and thus degrade faster than crystalline regions.[6]
dot
Caption: Generalized workflow of enzymatic polymer degradation.
Standardized Protocols for Assessing Biodegradability
To ensure reproducible and comparable data, the assessment of biodegradability should follow standardized methodologies. Organizations like ASTM International and the International Organization for Standardization (ISO) have established protocols for this purpose.
Key International Standards:
-
ASTM D5338 / ISO 14855: These are the benchmark methods for determining the aerobic biodegradation of plastic materials under controlled composting conditions.[9][10][11][12] They measure the conversion of the polymer's carbon to carbon dioxide over time, providing a quantitative measure of ultimate biodegradability.[13][14]
-
ASTM D6400: This specification provides criteria for labeling plastics that are designed to be aerobically composted in municipal or industrial facilities. Passing this standard requires meeting specific criteria for disintegration, biodegradation, and ecotoxicity.
Experimental Protocol: In Vitro Enzymatic Degradation Assay
This protocol provides a reliable method for comparing the enzymatic degradation rates of different polymers in a controlled laboratory setting.
Objective: To quantify the weight loss of polymer films over time when exposed to a specific hydrolytic enzyme.
Materials:
-
Polymer films of known weight and surface area (e.g., 1 cm x 1 cm).
-
Lipase from Pseudomonas cepacia or Candida antarctica.[6]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Sterile vials.
-
Incubator shaker set to 37°C.
-
Lyophilizer (freeze-dryer).
-
Analytical balance.
Methodology:
-
Sample Preparation:
-
Prepare thin films of the test polymers (e.g., poly(hexamethylene adipate), PCL, PLLA) by solvent casting or melt pressing.
-
Cut the films into uniform sizes (e.g., 10 mm x 10 mm).
-
Thoroughly dry the samples under vacuum to a constant weight. Record this initial dry weight (W_i).
-
-
Experimental Setup:
-
For each polymer, place a pre-weighed film into a sterile vial.
-
Prepare a solution of lipase in PBS (e.g., 0.1 mg/mL).
-
Add a sufficient volume of the enzyme solution to each vial to fully immerse the polymer film.
-
For a negative control, immerse a film of each polymer in PBS without the enzyme. This accounts for any hydrolytic degradation.
-
Place the vials in an incubator shaker at 37°C with gentle agitation.
-
-
Data Collection:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of vials for each polymer and control.
-
Carefully retrieve the polymer films from the vials.
-
Gently rinse the films with deionized water to remove any adsorbed enzyme and buffer salts.
-
Freeze the samples and then lyophilize them until a constant weight is achieved.
-
Record the final dry weight (W_f).
-
-
Data Analysis:
-
Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100
-
Plot the percentage of weight loss against time for each polymer.
-
The data can be used to compare the relative susceptibility of the polymers to enzymatic degradation.
-
dot
Caption: Experimental workflow for in vitro enzymatic degradation testing.
Interpreting the Data: A Comparative Example
The following table presents hypothetical data from an enzymatic degradation study conducted according to the protocol above, comparing poly(hexamethylene adipate) with PCL and PLLA.
| Time (Days) | Poly(hexamethylene adipate) Weight Loss (%) | PCL Weight Loss (%) | PLLA Weight Loss (%) |
| 0 | 0 | 0 | 0 |
| 7 | 15.2 | 8.5 | 1.2 |
| 14 | 32.5 | 18.1 | 2.5 |
| 21 | 55.8 | 30.2 | 4.1 |
| 28 | 78.3 | 45.6 | 6.0 |
Analysis of Results:
The data clearly indicates that under these specific enzymatic conditions, poly(hexamethylene adipate) degrades at a significantly faster rate than both PCL and PLLA.[15][16] PCL shows a moderate rate of degradation, while PLLA is the most resistant to this particular enzyme.[17][18] This highlights the critical importance of selecting the appropriate polymer based on the desired degradation profile for a given application. The low degradation of PLLA in this context is expected, as its degradation is primarily driven by non-enzymatic hydrolysis.[18]
Conclusion and Future Outlook
Polymers based on this compound represent a promising class of biodegradable materials with tunable properties suitable for various biomedical and pharmaceutical applications. Their degradation profile, characterized by susceptibility to enzymatic hydrolysis, positions them as a valuable alternative to more slowly degrading polymers like PCL or more rapidly degrading ones like PLGA.
The rigorous assessment of biodegradability, following standardized protocols, is paramount for ensuring the safety and efficacy of any medical device or drug delivery system. By understanding the mechanisms of degradation and employing robust analytical methods, researchers can confidently select and design polymers that meet the specific demands of their intended application, ultimately advancing the field of biodegradable materials and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 5. ulipolymer.com [ulipolymer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASTM D-5338 standard – BPC Instruments [bpcinstruments.com]
- 10. infinitalab.com [infinitalab.com]
- 11. ISO 14855 - Ultimate Biodegradation - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 12. ISO 14855 standard – BPC Instruments [bpcinstruments.com]
- 13. scribd.com [scribd.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | MDPI [mdpi.com]
- 16. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [arpi.unipi.it]
- 17. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Evaluating 1,6-Diacetoxyhexane from Different Suppliers
For researchers and professionals in drug development and material science, the quality of starting materials is paramount. Seemingly identical products from different suppliers can exhibit subtle but critical variations that impact experimental reproducibility, reaction yield, and final product purity. This guide provides an in-depth framework for the performance comparison of 1,6-diacetoxyhexane (CAS: 6222-17-9), a versatile diester used as a building block, solvent, and crosslinking agent.[1][2] We will move beyond the Certificate of Analysis (CoA) to establish a robust, self-validating analytical workflow.
The Rationale: Why Supplier Qualification is Non-Negotiable
This compound, also known as Hexamethylene Diacetate, is a key intermediate in the synthesis of various fine chemicals and polymers.[1][3] Impurities such as residual 1,6-hexanediol, mono-acetylated intermediates, or acidic by-products like acetic acid can have significant downstream consequences:
-
Stoichiometric Imbalance: In polymerization reactions, reactive impurities can disrupt the precise molar ratios required, leading to polymers with lower molecular weight and altered mechanical properties.
-
Catalyst Poisoning: Trace contaminants can deactivate sensitive catalysts, reducing reaction efficiency and yield.
-
Side Reactions: Unwanted functional groups (e.g., hydroxyls from residual diol) can lead to the formation of unintended by-products, complicating purification and compromising the integrity of the final molecule.
Therefore, a proactive, evidence-based approach to supplier qualification is not merely a quality control measure; it is a fundamental component of rigorous scientific methodology. The following workflow outlines a systematic process for this evaluation.
Caption: A workflow for systematic supplier qualification.
Key Quality Attributes and Comparative Data
While suppliers typically guarantee a purity of >98%, the true performance is often dictated by the nature and quantity of the remaining <2%. We will focus on three critical quality attributes (CQAs): Purity, Identity, and Water Content.
The table below presents hypothetical, yet realistic, data from three different suppliers to illustrate potential variations.
| Parameter | Supplier A (CoA) | Supplier A (Verified) | Supplier B (CoA) | Supplier B (Verified) | Supplier C (CoA) | Supplier C (Verified) | Rationale for Importance |
| Purity (GC Area %) | >98.5% | 99.1% | >98.0% | 98.3% | >99.0% (High Purity) | 99.5% | Ensures the correct amount of active reagent is used and minimizes side reactions. |
| Water Content (ppm) | <500 | 350 | <1000 | 890 | <200 | 150 | Water can act as an unwanted nucleophile or poison water-sensitive reagents/catalysts.[4] |
| Identity (FT-IR) | Conforms | Conforms | Conforms | Conforms | Conforms | Conforms | Confirms the presence of key functional groups and overall molecular structure. |
| Residual 1,6-Hexanediol (%) | Not Specified | 0.4% | Not Specified | 1.1% | Not Specified | 0.1% | A common process impurity that can interfere with polymerization and esterification reactions. |
This table highlights a crucial concept: "Trust, but verify." Supplier B meets their specification for water content, but at a level nearly three times higher than Supplier A and six times higher than Supplier C, which could be detrimental in a moisture-sensitive application. Similarly, the unspecified residual diol impurity varies significantly among suppliers.
Experimental Protocols for In-House Verification
The following protocols are designed to be self-validating systems for any research lab equipped with standard analytical instrumentation.
Purity Assay and Impurity Profiling by Gas Chromatography (GC)
Causality: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. This allows for the precise quantification of this compound relative to volatile impurities. The choice of a mid-polarity column (e.g., DB-5 or equivalent) provides excellent resolution for the main analyte and common process-related impurities.
Caption: Experimental workflow for GC purity analysis.
Methodology:
-
Sample Preparation: Prepare a ~1000 ppm solution by accurately diluting 1 µL of this compound in 999 µL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID, 280°C.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of this compound Peak / Total Area of All Peaks) * 100. Identify potential impurities by comparing retention times with known standards (e.g., 1,6-hexanediol).
Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and definitive technique for confirming the identity of a compound by detecting the vibrational frequencies of its functional groups. For this compound, we expect to see characteristic absorptions for the ester carbonyl (C=O) and C-O bonds, confirming it is the correct molecule.
Methodology:
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Analysis: Apply a single drop of this compound directly onto the ATR crystal, ensuring full coverage.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.
-
Interpretation: Verify the presence of key characteristic peaks against a reference spectrum or known values:
-
~2940 cm⁻¹ and ~2860 cm⁻¹: C-H stretching from the hexane backbone.
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester groups. This is the most diagnostic peak.
-
~1240 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations of the ester linkage. The absence of a broad peak around 3300 cm⁻¹ helps confirm the low content of hydroxyl-containing impurities like 1,6-hexanediol.
-
Water Content Determination by Volumetric Karl Fischer Titration
Causality: The Karl Fischer titration is the gold standard for water determination as it is based on a specific and stoichiometric chemical reaction with water.[5][6] This specificity prevents volatile organic compounds from interfering, a common issue with loss-on-drying methods.[4] The volumetric method is ideal for samples with expected water content above 0.1% (1000 ppm), though it is sensitive enough for lower levels as well.[7]
Methodology:
-
Instrumentation: Use a volumetric Karl Fischer titrator.
-
Reagent Preparation: Fill the titrator with a one-component volumetric Karl Fischer reagent (e.g., a titrant with a factor of ~5 mg/mL) and a suitable solvent (e.g., anhydrous methanol).
-
Solvent Conditioning: Titrate the solvent in the titration vessel to a stable, anhydrous endpoint. This removes any ambient moisture.
-
Sample Analysis:
-
Accurately weigh and inject a suitable amount of the this compound sample (typically 1-5 g) directly into the conditioned titration vessel.
-
The sample will dissolve, and the titrator will automatically dispense the Karl Fischer reagent until all the water from the sample has reacted.
-
-
Calculation: The instrument calculates the water content based on the volume of titrant used, the titrant factor (mg/mL), and the mass of the sample. The result is typically expressed in parts per million (ppm).
Conclusion and Recommendations
The quality and purity of this compound can vary significantly between suppliers, even when all lots are within the stated specifications. A robust in-house verification program, centered on quantitative techniques like GC and Karl Fischer titration, is essential for ensuring experimental consistency and success.
Our Recommendations for Researchers:
-
Never Solely Rely on the CoA: Use the Certificate of Analysis as a preliminary screening tool, not as a substitute for empirical verification.
-
Establish a Baseline: When qualifying a new supplier, perform the full suite of tests (GC, FT-IR, Karl Fischer) to establish a comprehensive quality baseline.
-
Prioritize Application-Specific CQAs: If your reaction is highly sensitive to water, prioritize suppliers who consistently deliver material with low water content, even if their stated specification is broad.
-
Consider Lot-to-Lot Consistency: For long-term projects, request samples from multiple lots from your chosen supplier to assess their process consistency.
By investing a small amount of time in analytical validation upfront, researchers can save significant time and resources by avoiding failed experiments, complex purifications, and irreproducible results.
References
A Senior Application Scientist's Guide to Validating -1,6-Diacetoxyhexane as a Protein Crosslinking Agent
For researchers and drug development professionals, the precise characterization of protein-protein interactions (PPIs) is paramount. Chemical crosslinking is a powerful technique to capture these interactions, and the choice of crosslinking agent is a critical experimental decision. This guide provides an in-depth technical comparison of 1,6-diacetoxyhexane, a potentially valuable but less characterized crosslinking agent, against established alternatives like formaldehyde and glutaraldehyde. We will delve into the underlying mechanisms, provide detailed validation protocols, and present a framework for objective performance comparison.
Introduction to this compound
This compound (C10H18O4) is a diester of 1,6-hexanediol and acetic acid.[1][2][3] While it has applications as a solvent and a precursor in organic synthesis, its utility in biological applications stems from its potential to act as a prodrug form of a dialdehyde crosslinker.[1][4] Unlike highly reactive aldehydes such as formaldehyde or glutaraldehyde, this compound itself is not directly reactive with proteins. This property is central to its proposed mechanism of action and potential advantages.
The core hypothesis is that the acetoxy groups can be hydrolyzed in situ by cellular esterases, releasing 1,6-hexanediol.[4][5] This diol can then be oxidized to form 1,6-hexanedial (adipic aldehyde), the active bifunctional electrophile that crosslinks proteins. This two-step activation may offer a more controlled and potentially less cytotoxic approach compared to directly applying aggressive aldehydes.
Mechanism of Action: A Two-Step Activation Pathway
The efficacy of this compound as a crosslinker is predicated on a two-step bioactivation process. Understanding this causality is essential for designing valid experiments and interpreting results.
-
Ester Hydrolysis: The process begins with the enzymatic or chemical hydrolysis of the two ester bonds, releasing 1,6-hexanediol and two molecules of acetic acid.[4][5] This is the rate-limiting step and is dependent on the presence and activity of esterase enzymes in the experimental system.
-
Oxidation to Aldehyde: The resulting 1,6-hexanediol is then oxidized to form 1,6-hexanedial. This step may rely on endogenous cellular oxidative enzymes.
-
Protein Crosslinking: The generated 1,6-hexanedial, a six-carbon dialdehyde, reacts with nucleophilic groups on amino acid side chains, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[6][7] The reaction forms a Schiff base, which can then react with a second proximal amino group to form a stable covalent bridge, thus "capturing" the protein-protein interaction.[6]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Buy this compound | 6222-17-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,6-Diacetoxyhexane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,6-diacetoxyhexane, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you extends beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Profile of this compound: A Foundation for Safe Disposal
Before delving into disposal procedures, it is paramount to understand the characteristics of this compound. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, this does not permit indiscriminate disposal.[1] Responsible chemical management necessitates a structured approach to its disposal.
Key Properties of this compound for Disposal Consideration:
| Property | Value | Significance for Disposal |
| Physical State | Liquid[1] | Dictates the need for appropriate containers to prevent leaks and spills. |
| Boiling Point | 103 - 105 °C / 217.4 - 221 °F[1] | Relevant for understanding its volatility and potential for vapor generation. |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] | Informs cleaning procedures for spills and the unsuitability of drain disposal. |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] | While not federally regulated as hazardous waste, local regulations may apply, and good laboratory practice dictates it should not be treated as common refuse. |
| Decomposition Products | Upon combustion, may produce carbon monoxide and carbon dioxide.[3] | Important for understanding the byproducts of incineration. |
The Disposal Workflow: A Step-by-Step Guide
The following procedures provide a clear pathway for the safe disposal of this compound, from small residual amounts to larger quantities.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, including this compound, it is crucial to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A standard laboratory coat should be worn.[4]
Step 2: Waste Collection and Segregation - The Principle of "Like with Like"
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring compliant disposal.
-
Designated Waste Container: Dedicate a clearly labeled, leak-proof container for organic solvent waste. This container should be made of a material compatible with this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" or "Organic Waste" in accordance with your institution's and local regulations.[5] The label should also clearly list the contents, including "this compound."
-
Segregation: Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizers.[5] It is best practice to collect it with other non-halogenated organic solvents.
Step 3: Disposal Procedures for Varying Quantities
The appropriate disposal method can vary based on the quantity of waste.
For Small Quantities (e.g., <50 mL):
While some general guidance for esters suggests absorbing small quantities on paper towels and allowing them to evaporate in a fume hood, this practice is not universally recommended and depends on the specific chemical and local regulations.[4] A more prudent and universally accepted approach is to:
-
Transfer the small quantity of this compound directly into the designated organic waste container.
-
If residual amounts remain in a container, rinse the container with a small amount of a suitable solvent (e.g., ethanol or acetone) and transfer the rinsate into the organic waste container.
For Larger Quantities (e.g., >50 mL):
-
Carefully pour the this compound into the designated and labeled organic waste container.
-
Ensure the container is not overfilled; leave adequate headspace to allow for vapor expansion.[5]
-
Securely cap the container immediately after adding the waste.[5]
Step 4: Managing Empty Containers
Empty containers that once held this compound must also be handled correctly to be considered non-hazardous.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][7]
-
Rinsate Collection: The first rinseate must be collected and disposed of as chemical waste in your designated organic waste container.[6] Subsequent rinsates can also be collected in the same manner.
-
Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Emergency Procedures: Handling Spills of this compound
In the event of an accidental spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.[8]
-
Contain the Spill: For liquid spills, absorb the material onto an inert absorbent material such as vermiculite, sand, or cat litter.[4]
-
Collect the Waste: Sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All contaminated absorbents and cleaning materials should be placed in the designated organic waste container.
Disposal Decision Workflow
To simplify the decision-making process for the disposal of this compound and its associated waste, the following workflow can be utilized.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By following these detailed procedures, researchers and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific safety guidelines and local regulations to ensure full compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Navigating the Safe Handling of 1,6-Diacetoxyhexane: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe use of 1,6-Diacetoxyhexane, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) for this compound may classify it as non-hazardous, others indicate potential risks, including skin and eye irritation or more severe damage.[1] In the interest of upholding the highest safety standards in the laboratory, this guide will adopt a conservative approach, recommending PPE that provides protection against the more significant potential hazards.
Understanding the Risks: A Prudent Approach to Hazard Assessment
This compound, also known as hexamethylene diacetate, is a diester commonly utilized in various chemical syntheses. The conflicting hazard information available necessitates a cautious operational stance. The potential for skin and eye contact, as well as inhalation of vapors, are the primary routes of exposure that must be mitigated through the diligent use of PPE.
Core Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential PPE for various laboratory operations involving this compound. The subsequent sections will elaborate on the rationale and specific considerations for each type of protection.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transferring small quantities) | Chemical splash goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Standard laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Operations with Splash Potential (e.g., mixing, heating) | Chemical splash goggles and a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Recommended if not performed in a chemical fume hood |
| Large Volume Transfers or Spills | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
In-Depth Analysis of PPE Selection and Use
Eye and Face Protection: The First Line of Defense
Direct contact of this compound with the eyes can potentially cause irritation or more severe damage.
-
Chemical Splash Goggles: These are mandatory for all work with this compound. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during heating, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection: Choosing the Right Glove Material
Given that some sources indicate this compound can be harmful upon skin contact, selecting the appropriate gloves is critical. The choice of glove material should be based on its chemical resistance and breakthrough time.
-
Nitrile and Neoprene Gloves: For routine handling and incidental contact, nitrile or neoprene gloves are recommended.[2][3][4][5][6] Double-gloving is a best practice that provides an additional layer of protection.
-
Butyl Rubber Gloves: For prolonged contact or when handling large volumes, butyl rubber gloves offer superior resistance to many organic compounds.[2][4]
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contact with this compound occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.
Body Protection: Shielding Against Accidental Spills
-
Laboratory Coat: A standard, properly fastened laboratory coat is the minimum requirement for body protection.
-
Chemical-Resistant Apron: When there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Chemical-Resistant Suit/Coveralls: In the event of a large spill or during large-scale operations, a chemical-resistant suit or coveralls may be necessary to protect the entire body.
Respiratory Protection: Ensuring Clean Air
While respiratory protection is not typically required for handling small quantities of this compound in a well-ventilated laboratory or a chemical fume hood, it is a necessary precaution under certain conditions.
-
Air-Purifying Respirator (APR): If working outside of a fume hood with larger quantities or in an area with inadequate ventilation, an APR equipped with organic vapor cartridges is recommended to prevent the inhalation of any vapors.
Procedural Workflow for PPE Usage
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE Selection and Use with this compound.
Disposal of this compound and Contaminated PPE
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste Disposal
-
Collection: Collect all waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic esters.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[1][7] Do not pour this compound down the drain.[8]
Contaminated PPE Disposal
-
Segregation: All PPE that has come into contact with this compound should be considered contaminated and segregated from regular laboratory trash.[9]
-
Containment: Place contaminated gloves, aprons, and other disposable items in a designated, leak-proof container or bag that is clearly labeled as hazardous waste.[9]
-
Disposal: Dispose of the contaminated PPE container through a licensed hazardous waste disposal service, following the same protocol as for the chemical waste.[9]
First Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[10]
-
Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. usascientific.com [usascientific.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ptb.de [ptb.de]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
